A Technical Guide to the Physicochemical Characterization of (3-Methoxy-2-nitrophenyl)methanol
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the determination of the core physical properties of (3-Methoxy-2-nitrophenyl)methanol. Rather tha...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the determination of the core physical properties of (3-Methoxy-2-nitrophenyl)methanol. Rather than a static data sheet, this guide is structured as a methodological framework, using (3-Methoxy-2-nitrophenyl)methanol as a practical case study for the essential characterization of a novel or sparsely documented chemical entity. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity.
Introduction and Molecular Identity
(3-Methoxy-2-nitrophenyl)methanol (CAS No: 53055-04-2) is an aromatic alcohol containing both a methoxy and a nitro functional group.[1][2] Such substituted nitroaromatic compounds are valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. Accurate characterization of their physical properties is a non-negotiable prerequisite for their application, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability in drug discovery.
The presence of a polar nitro group, a hydrogen-bond-donating hydroxyl group, and a hydrogen-bond-accepting methoxy group suggests a compound with distinct polarity and intermolecular interaction potential.[3][4][5] This guide outlines the fundamental experimental procedures required to quantify these characteristics.
Prior to empirical testing, computational models provide valuable initial estimates of a compound's properties. These predictions, while useful for planning, must be experimentally verified. The data below for (3-Methoxy-2-nitrophenyl)methanol is derived from computational models and should be treated as provisional.
Experimental Protocol: Melting Point Determination for Purity Assessment
Expertise & Rationale
The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting point range of 1-2°C.[6] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[6] Therefore, this determination is a foundational assay for quality control. We will employ the capillary method, which is cost-effective, requires minimal sample, and provides high accuracy when performed correctly.[7]
(3-Methoxy-2-nitrophenyl)methanol chemical structure and CAS number 53055-04-2
CAS Number: 53055-04-2 For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (3-Methoxy-2-nitrophenyl)methanol, a key organic compound with significant...
Author: BenchChem Technical Support Team. Date: January 2026
CAS Number: 53055-04-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-Methoxy-2-nitrophenyl)methanol, a key organic compound with significant applications in advanced scientific research, particularly in the development of sophisticated drug delivery systems. As a member of the ortho-nitrobenzyl alcohol family, its utility as a photolabile protecting group is of paramount interest in fields requiring precise spatiotemporal control of molecular activity.
Chemical Structure and Properties
(3-Methoxy-2-nitrophenyl)methanol, also known as 3-Methoxy-2-nitrobenzyl alcohol, possesses a well-defined molecular architecture that is central to its function. The strategic placement of the methoxy and nitro groups on the benzene ring, ortho to the hydroxymethyl group, dictates its chemical reactivity and photophysical properties.
Chemical Structure:
Diagram 1: Synthesis of (3-Methoxy-2-nitrophenyl)methanol.
Experimental Protocol: Reduction of 3-Methoxy-2-nitrobenzaldehyde
This protocol outlines a standard procedure for the synthesis of (3-Methoxy-2-nitrophenyl)methanol.
Materials:
3-Methoxy-2-nitrobenzaldehyde
Sodium borohydride (NaBH₄)
Methanol (reagent grade)
Deionized water
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-2-nitrobenzaldehyde (1.0 equivalent) in methanol (approximately 10 mL per gram of aldehyde).
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with deionized water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (3-Methoxy-2-nitrophenyl)methanol.
Spectroscopic Characterization
The structural confirmation of (3-Methoxy-2-nitrophenyl)methanol is achieved through a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the benzylic protons, and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H) stretch (broad, around 3300-3500 cm⁻¹), the aromatic C-H stretches, and the strong asymmetric and symmetric stretches of the nitro (NO₂) group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.16 g/mol ).
Applications in Drug Development: The Role as a Photolabile Protecting Group
The primary and most significant application of (3-Methoxy-2-nitrophenyl)methanol and its derivatives is in the field of photolabile protecting groups (PPGs). The ortho-nitrobenzyl moiety is a classic photocage that can be cleaved with high spatial and temporal precision using UV light. This property is invaluable in the design of advanced drug delivery systems.
Mechanism of Photocleavage:
Upon irradiation with UV light (typically around 350 nm), the ortho-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde derivative.
Diagram 2: Photocleavage of an ortho-nitrobenzyl linker.
Applications in Targeted Drug Delivery:
"Caged" Therapeutics: Biologically active molecules, such as anticancer drugs, can be rendered inactive by covalent attachment to a photolabile linker derived from (3-Methoxy-2-nitrophenyl)methanol. This "caged" drug can be administered systemically with reduced off-target toxicity. Upon reaching the target tissue, localized irradiation with UV light triggers the cleavage of the linker and the release of the active drug, achieving site-specific therapy. A notable example involves the use of an o-nitrobenzyl linker for the light-mediated release of the anticancer drug methotrexate.[1]
Antibody-Drug Conjugates (ADCs): In the context of ADCs, photolabile linkers offer a sophisticated mechanism for drug release. An antibody specific to a tumor antigen can be conjugated to a cytotoxic drug via a linker containing the (3-Methoxy-2-nitrophenyl)methanol moiety. Once the ADC binds to the target cancer cell and is internalized, external light stimulation can be used to release the potent payload directly inside the cell, enhancing efficacy and minimizing systemic exposure.
Safety and Handling
Hazard Identification (based on related compounds):
Harmful if swallowed.
Causes skin irritation.
Causes serious eye irritation.
May cause respiratory irritation.
Recommended Handling Procedures:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust or vapors.
Avoid contact with skin and eyes.
Wash hands thoroughly after handling.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Keep away from oxidizing agents.
Conclusion
(3-Methoxy-2-nitrophenyl)methanol is a valuable and versatile chemical entity for researchers and professionals in drug development. Its role as a photolabile protecting group enables innovative strategies for targeted drug delivery, offering precise control over the release of therapeutic agents. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its successful application in the advancement of novel therapeutic modalities.
References
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol. Retrieved from [Link]
Singh, Y., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Photochemistry and Photobiology, 87(3), 679-688. [Link]
Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
PubChem. (n.d.). (3,4,5-Trimethoxy-2-nitrophenyl)methanol. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol. Retrieved from [Link]
Tang, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Bioconjugate Chemistry, 14(4), 834-840. [Link]
LifeTein. (n.d.). Photocleavable Linker. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxy-2-nitrobenzaldehyde. Retrieved from [Link]
ResearchGate. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Oxford Instruments. (n.d.). Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]
ResearchGate. (n.d.). FTIR difference spectra of methoxy species formed by methanol.... Retrieved from [Link]
ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [https://www.researchgate.net/figure/FTIR-dierence-spectra-of-methoxy-species-formed-by-methanol-dissociative-adsorption_fig1_257121650]([Link] methanol-dissociative-adsorption_fig1_257121650)
ResearchGate. (n.d.). Using o-nitrobenzyls as photocleavable linker to prepare.... Retrieved from [Link]
SpectraBase. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol, N-propyl ether. Retrieved from [Link]
PubChemLite. (n.d.). (3-methoxy-5-nitrophenyl)methanol (C8H9NO4). Retrieved from [Link]
PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol. Retrieved from [Link]
ResearchGate. (n.d.). Ortho-Nitrobenzyl alcohol based two-photon excitation controlled drug release system. Retrieved from [Link]
NIST WebBook. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]
Chemical Communications (RSC Publishing). (n.d.). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity. Retrieved from [Link]
NIH. (n.d.). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Retrieved from [Link]
The Journal of Physical Chemistry A. (n.d.). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. Retrieved from [Link]
NIST WebBook. (n.d.). Benzenemethanol, α,α-diphenyl-. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol CH3OH. Pathlength 153 μm determined by interferometry.. Retrieved from [Link]
Spectroscopic data for 3-methoxy-2-nitrobenzyl alcohol (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to 3-Methoxy-2-nitrobenzyl Alcohol This technical guide provides an in-depth analysis of the spectroscopic data for 3-methoxy-2-nitrobenzyl alcohol (CAS No. 53055-04-2), a key intermed...
Author: BenchChem Technical Support Team. Date: January 2026
A Comprehensive Spectroscopic Guide to 3-Methoxy-2-nitrobenzyl Alcohol
This technical guide provides an in-depth analysis of the spectroscopic data for 3-methoxy-2-nitrobenzyl alcohol (CAS No. 53055-04-2), a key intermediate in various synthetic applications. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document synthesizes predictive data and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to offer a robust characterization of the target molecule. We will explore not just the data itself, but the underlying chemical principles that give rise to the observed spectral features.
Molecular Structure and Properties
3-Methoxy-2-nitrobenzyl alcohol is an aromatic compound featuring a benzyl alcohol core substituted with a methoxy (-OCH₃) group at the C3 position and a nitro (-NO₂) group at the C2 position. This specific substitution pattern creates a unique electronic environment that is reflected in its spectroscopic signatures.
Caption: Molecular structure of 3-methoxy-2-nitrobenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established substituent effects on aromatic systems.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~7.65
d
1H
H-6
Deshielded by the adjacent electron-withdrawing nitro group.
~7.50
t
1H
H-4
Influenced by both the nitro and methoxy groups.
~7.20
d
1H
H-5
Least affected by the electron-withdrawing groups.
~4.90
s
2H
-CH₂OH
Benzylic protons adjacent to an oxygen atom.
~3.95
s
3H
-OCH₃
Typical chemical shift for methoxy protons.
| ~2.5-3.5 | br s | 1H | -OH | Broad singlet, position is concentration and solvent dependent. |
Interpretation:
The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons, consistent with a trisubstituted benzene ring. The electron-withdrawing nitro group at C2 will cause a significant downfield shift (deshielding) for the adjacent proton at C6. The methoxy group at C3 is an electron-donating group, which would typically shield adjacent protons, but its effect is modulated by the powerful nitro group. The benzylic protons (-CH₂) appear as a singlet as they have no adjacent protons, and the methoxy protons also appear as a sharp singlet. The hydroxyl proton signal is often broad and its chemical shift can vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)
Assignment
Rationale
~151.5
C-3
Aromatic carbon attached to the electron-donating methoxy group.
~140.0
C-2
Aromatic carbon directly bonded to the electron-withdrawing nitro group.
~137.0
C-1
Quaternary carbon attached to the CH₂OH group.
~133.0
C-4
Aromatic CH carbon.
~129.5
C-6
Aromatic CH carbon, deshielded by the adjacent nitro group.
~123.0
C-5
Aromatic CH carbon.
~60.0
-CH₂OH
Benzylic carbon attached to oxygen.
| ~56.5 | -OCH₃ | Carbon of the methoxy group. |
Interpretation:
Six distinct signals are expected for the aromatic carbons, and two for the aliphatic carbons. The carbon attached to the nitro group (C2) and the carbon attached to the methoxy group (C3) will be significantly shifted downfield. The benzylic carbon (-CH₂OH) and the methoxy carbon (-OCH₃) will appear in the aliphatic region of the spectrum. The chemical shifts are estimated based on data from similar substituted benzyl alcohols.[2]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-methoxy-2-nitrobenzyl alcohol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (~220 ppm) and a longer acquisition time are required due to the lower natural abundance of ¹³C.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibrational Mode
3500 - 3200
Broad
O-H
Stretching
3100 - 3000
Medium
C-H (aromatic)
Stretching
2950 - 2850
Medium
C-H (aliphatic)
Stretching
~1525
Strong
N-O (nitro)
Asymmetric Stretching
~1350
Strong
N-O (nitro)
Symmetric Stretching
1600, 1475
Medium-Weak
C=C (aromatic)
Stretching
~1250
Strong
C-O (aryl ether)
Stretching
| ~1050 | Strong | C-O (alcohol) | Stretching |
Interpretation:
The IR spectrum will be dominated by several key features. A broad, strong absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. Two very strong peaks around 1525 cm⁻¹ and 1350 cm⁻¹ are definitive evidence for the nitro group (asymmetric and symmetric N-O stretching, respectively). Strong absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol will also be prominent.
Experimental Protocol: IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid 3-methoxy-2-nitrobenzyl alcohol sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software automatically performs the background subtraction, providing the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Predicted Mass Spectrometry Data
m/z
Proposed Fragment
Rationale
183
[M]⁺
Molecular ion
166
[M - OH]⁺
Loss of the hydroxyl radical.
165
[M - H₂O]⁺
Dehydration, a common fragmentation for alcohols.[3]
153
[M - CH₂O]⁺
Loss of formaldehyde from the benzyl alcohol moiety.
136
[M - NO₂ - H]⁺
Loss of a nitro group and a hydrogen atom.
| 107 | [C₇H₇O]⁺ | Fragment corresponding to a methoxybenzyl cation. |
Interpretation:
The molecular ion peak [M]⁺ should be observed at m/z 183. Due to the presence of the aromatic ring, this peak is expected to be reasonably prominent. Common fragmentation pathways for benzyl alcohols include the loss of water (H₂O, 18 amu) to give a peak at m/z 165, and the loss of a hydroxyl radical (•OH, 17 amu) resulting in a peak at m/z 166.[4] The nitro group can be lost as •NO₂ (46 amu). Alpha-cleavage between the aromatic ring and the CH₂OH group is also possible.
Strategic Approach to Synthesis: The Reduction of 3-Methoxy-2-nitrobenzaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of (3-Methoxy-2-nitrophenyl)methanol This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of (3-M...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Synthesis and Characterization of (3-Methoxy-2-nitrophenyl)methanol
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of (3-Methoxy-2-nitrophenyl)methanol (CAS No: 53055-04-2).[1][2][3] This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily due to the strategic placement of its methoxy, nitro, and hydroxymethyl functional groups, which allow for diverse subsequent chemical transformations. The protocols detailed herein are designed for reproducibility and offer insights into the rationale behind key experimental steps, ensuring both scientific integrity and practical success for researchers in drug development and related scientific fields.
The most direct and efficient pathway to synthesize (3-Methoxy-2-nitrophenyl)methanol is through the selective reduction of the aldehyde functional group of 3-Methoxy-2-nitrobenzaldehyde. This strategy is predicated on the use of a mild reducing agent that can chemoselectively reduce the aldehyde in the presence of a nitro group.
Rationale for Reagent Selection
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selection is based on several key advantages:
Chemoselectivity: NaBH₄ is a mild reducing agent, highly effective for the reduction of aldehydes and ketones while typically leaving more robust functional groups like nitro groups and esters untouched under standard conditions. This selectivity is crucial for the successful synthesis of the target molecule without unwanted side reactions.
Operational Simplicity: The reaction can be conducted in protic solvents such as methanol or ethanol at ambient or sub-ambient temperatures, making the procedure straightforward and accessible.
Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₄ is significantly safer to handle, as it does not react violently with atmospheric moisture.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the desired primary alcohol.
Synthesis Workflow Diagram
The overall process, from starting material to the purified final product, is outlined below.
Caption: Overall workflow for the synthesis of (3-Methoxy-2-nitrophenyl)methanol.
Detailed Experimental Protocol
This protocol is based on the established principles of aldehyde reduction using sodium borohydride.[4]
Materials and Reagents
Reagent
CAS No.
Molecular Formula
Amount
Moles (mmol)
3-Methoxy-2-nitrobenzaldehyde
53055-05-3
C₈H₇NO₄
5.0 g
27.6
Sodium Borohydride (NaBH₄)
16940-66-2
NaBH₄
1.1 g
29.1
Methanol (MeOH)
67-56-1
CH₄O
100 mL
-
Ethyl Acetate (EtOAc)
141-78-6
C₄H₈O₂
200 mL
-
Deionized Water (H₂O)
7732-18-5
H₂O
As needed
-
Brine (Saturated NaCl solution)
7647-14-5
NaCl
50 mL
-
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
Na₂SO₄
As needed
-
Step-by-Step Procedure
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (27.6 mmol) of 3-Methoxy-2-nitrobenzaldehyde in 100 mL of methanol.[5][6] Stir until a clear solution is formed.
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This step is critical to moderate the exothermic reaction and prevent potential side reactions.
Addition of Reducing Agent: Slowly add 1.1 g (29.1 mmol) of sodium borohydride in small portions over 15-20 minutes. The slow addition helps to control the rate of reaction and the evolution of hydrogen gas.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 2 hours.
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is complete.
Quenching: Carefully quench the reaction by slowly adding approximately 50 mL of deionized water to decompose any unreacted sodium borohydride.
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator under reduced pressure.
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which typically appears as a pale yellow solid.
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (3-Methoxy-2-nitrophenyl)methanol.
Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of characterization.
The fragmentation pattern can also provide further structural confirmation.
Safety and Handling
General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be performed in a well-ventilated fume hood.
Reagent-Specific Hazards:
3-Methoxy-2-nitrobenzaldehyde: May cause skin and eye irritation.
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or inhaled.
Methanol: Flammable and toxic. Can cause blindness or death if swallowed. Avoid inhalation and skin contact.
References
PubChem. (3-Methoxy-2-nitrophenyl)methanol. National Center for Biotechnology Information. [Link]
PubChem. (3,4,5-Trimethoxy-2-nitrophenyl)methanol. National Center for Biotechnology Information. [Link]
Google Patents.
Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
PubChem. 3-Methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes. [Link]
Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support. [Link]
A Technical Guide to the Solubility of 3-Methoxy-2-nitrobenzyl Alcohol for Researchers and Drug Development Professionals
Abstract 3-Methoxy-2-nitrobenzyl alcohol is a key intermediate and photolabile protecting group (PPG) whose utility in complex syntheses and advanced applications like optogenetics is fundamentally governed by its solubi...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
3-Methoxy-2-nitrobenzyl alcohol is a key intermediate and photolabile protecting group (PPG) whose utility in complex syntheses and advanced applications like optogenetics is fundamentally governed by its solubility characteristics.[1][2] This guide provides a comprehensive analysis of the factors dictating its solubility in common organic solvents. We synthesize theoretical principles with actionable experimental protocols to empower researchers in solvent selection, solubility determination, and the application of this critical data. This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure, solvent properties, and dissolution.
Introduction: The Critical Role of Solubility
3-Methoxy-2-nitrobenzyl alcohol and its derivatives are foundational components in photolithography and are increasingly employed as "caged" compounds in biological research.[2] The principle of a photolabile protecting group, or "caging group," is to mask the function of a bioactive molecule until its release is triggered by a pulse of light.[1][2] The efficacy of these applications hinges on the precise control of the compound's concentration, which is directly dependent on its solubility.
Key considerations for researchers include:
Reaction Kinetics: In synthesis, achieving a homogenous solution is paramount for predictable reaction rates and optimal yields.
Purification: Solubility dictates the choice of solvent systems for crystallization and chromatography.
Biological Applications: For caged compounds, solubility in aqueous and organic media is crucial for creating stock solutions, ensuring bioavailability, and preventing precipitation during experiments.[3][4]
This guide provides the theoretical framework and practical methodologies to understand and quantify the solubility of 3-methoxy-2-nitrobenzyl alcohol.
Physicochemical Profile and Solubility Prediction
The solubility of a solute in a given solvent is governed by the principle "like dissolves like." To predict the solubility of 3-methoxy-2-nitrobenzyl alcohol, we must first analyze its molecular structure and inherent physicochemical properties.
Molecular Structure Analysis
The structure of 3-methoxy-2-nitrobenzyl alcohol contains several functional groups that dictate its polarity and hydrogen bonding capabilities:
Aromatic Ring: A nonpolar, hydrophobic backbone.
Hydroxyl Group (-OH): A polar group capable of acting as a strong hydrogen bond donor and acceptor.
Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that acts as a hydrogen bond acceptor.
Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.
The combination of these groups results in a molecule with a significant dipole moment and a polar nature. PubChem computes a Topological Polar Surface Area (TPSA) of 75.3 Ų, which is indicative of a polar molecule.[5]
Caption: Functional group analysis of 3-methoxy-2-nitrobenzyl alcohol.
Predicted Solubility in Common Organic Solvents
Based on its polar nature, we can predict its relative solubility across a spectrum of solvents. The polarity of organic solvents can be ranked using measures like the Polarity Index.[6]
High Solubility Predicted in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. Their ability to act as both hydrogen bond donors and acceptors will readily solvate all the polar functional groups of the molecule.
Good Solubility Predicted in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO) should effectively dissolve the compound.[7] Their strong dipole moments can interact with the nitro and methoxy groups, though the lack of a hydrogen-donating group makes the interaction with the hydroxyl group slightly less effective than with protic solvents.
Moderate to Low Solubility Predicted in Solvents of Intermediate Polarity: Dichloromethane and chloroform, while polar, are less effective at hydrogen bonding and are expected to be moderate solvents.
Poor Solubility Predicted in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene lack the necessary polarity and hydrogen bonding capability to overcome the strong intermolecular forces of the crystalline solute.[8][9]
The following table summarizes these predictions, providing a guide for initial solvent screening.
Insufficient polarity to interact with the nitro, hydroxyl, and methoxy groups.
Polar Aprotic
Dichloromethane
3.1
Moderate
Can engage in dipole-dipole interactions but is a poor hydrogen bond acceptor.
Tetrahydrofuran (THF)
4.0
Good
Ether oxygen can accept hydrogen bonds from the hydroxyl group.
Ethyl Acetate
4.4
Good
Carbonyl group is a good hydrogen bond acceptor.
Acetone
5.1
High
Strong dipole and effective hydrogen bond acceptor.
Acetonitrile (ACN)
5.8
High
High polarity and can accept hydrogen bonds.
Dimethyl Sulfoxide (DMSO)
7.2
Very High
Highly polar aprotic solvent, excellent at dissolving polar compounds.
Polar Protic
Isopropyl Alcohol
3.9
High
Capable of both donating and accepting hydrogen bonds.
Ethanol
4.3 (Implied)
Very High
Excellent hydrogen bond donor and acceptor, similar polarity to the solute.
Methanol
5.1
Very High
Highly effective at solvating all polar functional groups through extensive hydrogen bonding.
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are valuable, precise quantitative data requires empirical measurement. The Shake-Flask method is a robust and widely accepted technique for determining equilibrium solubility, consistent with guidelines from the OECD and other regulatory bodies.[10][11][12]
Principle
A surplus amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
1. Preparation:
a. Add an excess amount of crystalline 3-methoxy-2-nitrobenzyl alcohol to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
b. Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
c. Securely cap the vials to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.
2. Equilibration:
a. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
b. Agitate the samples at a moderate speed for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[11] Preliminary time-point studies can confirm the minimum time required.
3. Phase Separation:
a. After equilibration, remove the vials and allow them to stand for at least 1 hour at the same constant temperature to allow for the settling of suspended solids.
b. To ensure complete removal of solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[13]
4. Sampling and Analysis:
a. Carefully withdraw an aliquot of the clear supernatant using a pipette.
b. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.
c. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of a pre-established calibration curve.
d. Analyze the diluted sample using a validated UV-Vis spectrophotometer or, for higher specificity and accuracy, an HPLC-UV system. Quantify the concentration against the calibration curve.
5. Calculation:
a. Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.
b. Express the final solubility as g/L or mol/L. Report the mean and standard deviation of the triplicate measurements.
Factors Influencing Solubility
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control and report the temperature at which any solubility measurement is made.
Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly pure form of 3-methoxy-2-nitrobenzyl alcohol is essential for accurate data.
Solvent Purity: The presence of water or other contaminants in an organic solvent can significantly alter its solvating properties. Always use high-purity, anhydrous solvents where appropriate.
Conclusion
The solubility of 3-methoxy-2-nitrobenzyl alcohol is a multifaceted parameter driven by its polar functional groups. Its behavior can be reliably predicted based on the principles of solvent polarity and hydrogen bonding, with polar protic and aprotic solvents demonstrating the highest solvating power. For drug development professionals and research scientists, these theoretical predictions serve as an essential starting point, but they must be supplemented with precise, empirical data generated through robust methods like the shake-flask protocol outlined herein. A thorough understanding and quantification of solubility are indispensable for the successful synthesis, purification, and application of this versatile photolabile compound.
References
Comparison Of The Polarity Of Organic Solvents - Professional HPLC Column Hardware Consumables Supplier - uHPLCs. (2023, March 29). Retrieved from [Link]
Solvents and Polarity - Department of Chemistry : University of Rochester. Retrieved from [Link]
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. (2012, December 21). Retrieved from [Link]
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. Retrieved from [Link]
Test No. 105: Water Solubility - OECD. Retrieved from [Link]
Photolabile Protecting Groups: Structure and Reactivity | Request PDF - ResearchGate. Retrieved from [Link]
Annex 4 - World Health Organization (WHO). Retrieved from [Link]
Toward the development of new photolabile protecting groups that can rapidly release bioactive compounds upon photolysis with visible light - PubMed. Retrieved from [Link]
Navigating the Synthesis and Handling of (3-Methoxy-2-nitrophenyl)methanol: A Technical Guide to Safety and Precaution
For Researchers, Scientists, and Drug Development Professionals The compound (3-Methoxy-2-nitrophenyl)methanol, a substituted aromatic alcohol, serves as a critical building block in various synthetic pathways within pha...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The compound (3-Methoxy-2-nitrophenyl)methanol, a substituted aromatic alcohol, serves as a critical building block in various synthetic pathways within pharmaceutical and materials science research. Its unique combination of a methoxy, a nitro group, and a hydroxymethyl substituent on a benzene ring presents both synthetic utility and specific handling challenges. This guide provides an in-depth analysis of the safety protocols and handling precautions necessary to mitigate risks associated with its use in a laboratory setting. As Senior Application Scientists, our goal is to merge established safety data with practical, field-tested insights to ensure both personal safety and experimental integrity.
Understanding the Hazard Profile: A Multifaceted Perspective
(3-Methoxy-2-nitrophenyl)methanol is not merely a benign organic molecule; its functionality dictates a specific set of hazards that must be thoroughly understood and respected. While comprehensive toxicological data for this specific compound is not extensively published, the known hazards of structurally related aromatic nitro compounds provide a strong basis for a cautious approach.[1]
The primary hazards can be categorized as follows:
Dermal and Ocular Irritation: Causes skin irritation and serious eye irritation.[2][3][4]
Respiratory Irritation: May cause respiratory irritation.[4][5]
The presence of the nitro group on the aromatic ring is a key determinant of its reactivity and potential toxicity. Aromatic nitro compounds are known to be biologically active and can pose long-term health risks, although specific data for this compound is limited.[1] Therefore, minimizing exposure through all routes—inhalation, ingestion, and dermal contact—is paramount.
Physicochemical Properties and Their Safety Implications
Avoid mixing with substances like permanganates, and chlorates.[1]
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE strategy is non-negotiable when handling (3-Methoxy-2-nitrophenyl)methanol. The selection of appropriate PPE is a critical decision point that directly impacts operator safety.
Core PPE Requirements:
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered.[8] Always inspect gloves for any signs of degradation or perforation before use.[9]
Body Protection: A flame-resistant laboratory coat is required.[8] For larger-scale operations, a chemical-resistant apron may be necessary.[10]
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be required.[9]
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining the chemical's integrity.
Handling:
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8] Have spill cleanup materials readily available.[11]
Chemical Dispensing: When dispensing the chemical, use a spatula for solids or a pipette for liquids to avoid generating dust or aerosols.[12] Never return unused chemicals to the original container.[12]
Reaction Setup: When adding (3-Methoxy-2-nitrophenyl)methanol to a reaction mixture, do so slowly and in a controlled manner.[12] Be mindful of potential exothermic reactions.
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[9]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
Keep away from incompatible materials, particularly strong oxidizing agents.[2]
The storage container should be clearly labeled with the chemical name and associated hazards.
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-defined emergency response plan is essential.
Spill Response:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13][14]
Ventilate: Increase ventilation in the area of the spill, if safe to do so.[13]
Assess and Equip: Assess the size of the spill and don the appropriate PPE, including respiratory protection if necessary.[13][14]
Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.[13][15] For solid spills, carefully sweep the material into a container.[15]
Collect and Dispose: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13][14]
Decontaminate: Clean the spill area with soap and water.[13]
Caption: A stepwise plan for responding to a chemical spill.
First Aid Measures:
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention if irritation persists.[2]
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[2]
If inhaled: Move the person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.[2]
If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[2]
Waste Disposal
All waste containing (3-Methoxy-2-nitrophenyl)methanol, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[15] It should be collected in a properly labeled, sealed container and disposed of in accordance with local, state, and federal regulations.[15]
Conclusion
The safe and effective use of (3-Methoxy-2-nitrophenyl)methanol in a research and development setting is contingent upon a thorough understanding of its hazard profile and the diligent application of appropriate safety measures. By integrating the principles of hazard assessment, proper PPE utilization, stringent handling and storage protocols, and a well-rehearsed emergency response plan, researchers can confidently and safely leverage the synthetic potential of this valuable chemical intermediate.
An In-depth Technical Guide to the Key Reactive Sites of (3-Methoxy-2-nitrophenyl)methanol
Introduction (3-Methoxy-2-nitrophenyl)methanol, a substituted aromatic alcohol, presents a fascinating case study in molecular reactivity, dictated by the interplay of its three key functional groups: a hydroxylmethyl, a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
(3-Methoxy-2-nitrophenyl)methanol, a substituted aromatic alcohol, presents a fascinating case study in molecular reactivity, dictated by the interplay of its three key functional groups: a hydroxylmethyl, a nitro group, and a methoxy group.[1][2] This guide offers an in-depth exploration of the principal reactive sites of this molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior. Our focus will be on the causality behind its reactivity, supported by mechanistic insights and actionable experimental protocols. This molecule's structure, particularly the ortho positioning of the nitro and benzyl alcohol moieties, makes it a valuable synthon, especially in the realm of photolabile protecting groups.
Molecular and Physical Properties
A foundational understanding of the molecule's properties is paramount for its effective application.
Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.
Primary Reactive Site: The Photolabile ortho-Nitrobenzyl System
The most significant and widely utilized reactive site of (3-Methoxy-2-nitrophenyl)methanol is the ortho-nitrobenzyl group. This moiety is a well-established photolabile protecting group, meaning it can be cleaved using light to release a protected functional group.[3][4] This "caging" and "uncaging" strategy is invaluable for the spatiotemporal control of bioactive molecules.
Mechanism of Photolytic Cleavage
The photolytic cleavage of o-nitrobenzyl compounds proceeds through a well-studied intramolecular rearrangement upon UV irradiation. The process is initiated by the absorption of a photon, leading to the formation of an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic bond and the formation of a 2-nitrosobenzaldehyde derivative, releasing the protected molecule.
Caption: The photolytic cleavage mechanism of the o-nitrobenzyl group.
The presence of the methoxy group at the 3-position is known to influence the photophysical properties of the o-nitrobenzyl chromophore. Electron-donating groups like methoxy tend to red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light for cleavage.
Experimental Protocol: Photolytic Deprotection of an o-Nitrobenzyl Ether (General Procedure)
This protocol is a general guideline for the photolytic cleavage of an o-nitrobenzyl ether and can be adapted for derivatives of (3-Methoxy-2-nitrophenyl)methanol.
Materials:
o-Nitrobenzyl-protected compound
Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
UV lamp (e.g., 365 nm)
Reaction vessel (quartz or borosilicate glass, depending on the wavelength)
Stirring apparatus
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring
Procedure:
Dissolve the o-nitrobenzyl-protected compound in a suitable solvent in the reaction vessel. The concentration will depend on the substrate and the desired scale.
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.
While stirring, irradiate the solution with a UV lamp. The choice of wavelength and duration of irradiation will depend on the specific substrate and the quantum yield of the reaction.[5] It is advisable to perform initial small-scale experiments to optimize these parameters.
Monitor the progress of the reaction by TLC or HPLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Purify the deprotected product and the 2-nitrosobenzaldehyde byproduct by column chromatography or other suitable purification techniques.
Secondary Reactive Site: The Hydroxyl Group
The primary alcohol functionality of the methanol substituent is another key reactive site, capable of undergoing standard alcohol reactions.
Esterification
The hydroxyl group can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions to form the corresponding esters.
Caption: General workflow for the esterification of (3-Methoxy-2-nitrophenyl)methanol.
Experimental Protocol: Fischer Esterification (Adapted General Procedure)
This protocol describes a classic acid-catalyzed esterification that can be adapted for (3-Methoxy-2-nitrophenyl)methanol.[6][7][8]
Materials:
(3-Methoxy-2-nitrophenyl)methanol
Carboxylic acid (e.g., acetic acid)
Concentrated sulfuric acid (catalyst)
Anhydrous alcohol (as solvent, e.g., methanol or ethanol) or a non-polar solvent for azeotropic removal of water (e.g., toluene)
Dean-Stark apparatus (if using azeotropic removal)
Standard glassware for reflux
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve (3-Methoxy-2-nitrophenyl)methanol and a slight excess of the carboxylic acid in the chosen solvent.
Carefully add a catalytic amount of concentrated sulfuric acid.
Set up the apparatus for reflux (with a Dean-Stark trap if applicable).
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
If a co-solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator.
Purify the crude ester by column chromatography.
Etherification
The hydroxyl group can also be converted to an ether via reactions such as the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.[9][10][11][12]
Experimental Protocol: Williamson Ether Synthesis (Adapted General Procedure)
This protocol provides a general method for ether synthesis that can be applied to (3-Methoxy-2-nitrophenyl)methanol.
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve (3-Methoxy-2-nitrophenyl)methanol in anhydrous THF.
Cool the solution in an ice bath and carefully add a slight excess of sodium hydride in portions.
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the alkoxide.
Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether.
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude ether by column chromatography.
Tertiary Reactive Site: The Aromatic Ring
The aromatic ring of (3-Methoxy-2-nitrophenyl)methanol is subject to electrophilic and nucleophilic aromatic substitution, with its reactivity and regioselectivity governed by the existing substituents.
Electrophilic Aromatic Substitution (EAS)
The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group. The hydroxymethyl group (-CH₂OH) is weakly deactivating and ortho, para-directing. In this molecule, the positions ortho and para to the activating methoxy group are either occupied or sterically hindered by the adjacent nitro and hydroxymethyl groups. The strong deactivating effect of the nitro group further reduces the nucleophilicity of the ring, making electrophilic aromatic substitution challenging under standard conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. (3-Methoxy-2-nitrophenyl)methanol does not possess a suitable leaving group on the aromatic ring, making direct SNAr reactions unlikely.
Conclusion
The reactivity of (3-Methoxy-2-nitrophenyl)methanol is dominated by its ortho-nitrobenzyl moiety, which serves as a versatile photolabile protecting group. The hydroxyl group offers a secondary site for conventional alcohol transformations such as esterification and etherification. The aromatic ring itself is generally deactivated towards electrophilic substitution due to the electronic and steric effects of the substituents. A thorough understanding of these reactive sites and the interplay of the functional groups is crucial for the effective utilization of this molecule in synthetic chemistry and drug development. The provided protocols, adapted from established methodologies, offer a solid foundation for researchers to explore the rich chemistry of this compound.
References
Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. Available at: [Link]
Kim, M., & Diamond, S. L. (2006). Controlled release of DNA/polyamine complex by photoirradiation of a solid phase presenting o-nitrobenzyl ether tethered spermine or polyethyleneimine. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010*.
Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
Kollbe, A., et al. (2015). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Advanced Healthcare Materials, 4(18), 2823-2828*. Available at: [Link]
PubChem. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol. Retrieved from [Link]
Palmisano, G., et al. (2016). Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. Journal of Photochemistry and Photobiology A: Chemistry, 331, 134-142. Available at: [Link]
PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol. Retrieved from [Link]
PubChem. (n.d.). (3,4,5-Trimethoxy-2-nitrophenyl)methanol. Retrieved from [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. Available at: [Link]
North Carolina School of Science and Mathematics. (2016, January 8). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]
Yang, H., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5837-5907. Available at: [Link]
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
ResearchGate. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. Available at: [Link]
ResearchGate. (n.d.). Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation. Retrieved from [Link]
PubChemLite. (n.d.). (2-methoxy-3-nitrophenyl)methanol (C8H9NO4). Retrieved from [Link]
A Technical Guide to (3-Methoxy-2-nitrophenyl)methanol: Sourcing, Quality Control, and Application as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of (3-Methoxy-2-nitrophenyl)methanol in Controlled Release Technologies (3-Methoxy-2-nitrophenyl)methanol, a member of the...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (3-Methoxy-2-nitrophenyl)methanol in Controlled Release Technologies
(3-Methoxy-2-nitrophenyl)methanol, a member of the ortho-nitrobenzyl alcohol family, is a specialized organic intermediate of significant interest in the fields of medicinal chemistry, drug delivery, and materials science. Its strategic importance lies in its function as a precursor to photolabile protecting groups (PPGs), also known as "photocages".[1][2][3] These molecular constructs allow researchers to covalently link a bioactive molecule, temporarily inactivating it. Upon irradiation with light of a specific wavelength, the ortho-nitrobenzyl moiety undergoes a photochemical rearrangement, leading to the cleavage of the covalent bond and the release of the active molecule with high spatial and temporal control.[3][4] This ability to command the release of therapeutic agents, signaling molecules, or other chemical entities on demand is a powerful tool in the design of sophisticated drug delivery systems and advanced research probes.
The substitution pattern of (3-Methoxy-2-nitrophenyl)methanol—with a methoxy group at the 3-position and a nitro group at the 2-position—influences the photochemical properties of the resulting PPG, such as its absorption wavelength and cleavage efficiency.[5] Understanding the commercial availability and ensuring the high purity of this starting material is therefore a critical first step for any research program intending to leverage photocage technology. This guide provides an in-depth overview of the commercial landscape for (3-Methoxy-2-nitrophenyl)methanol, outlines essential quality control considerations, and discusses its application in the synthesis of photocleavable linkers.
Chemical Identity and Properties
A clear understanding of the fundamental properties of (3-Methoxy-2-nitrophenyl)methanol is essential for its proper handling, storage, and use in chemical synthesis.
(3-Methoxy-2-nitrophenyl)methanol is available from a range of chemical suppliers, catering primarily to the research and development market. It is typically sold in quantities ranging from grams to kilograms. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability (stock vs. lead time), and the supplier's ability to provide comprehensive analytical documentation.
Below is a summary of notable suppliers offering (3-Methoxy-2-nitrophenyl)methanol. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.
Quality Control: A Self-Validating System for Researchers
The success of a synthesis, particularly one involving sensitive applications like drug delivery, is contingent on the quality of the starting materials. For (3-Methoxy-2-nitrophenyl)methanol, purity is paramount. Impurities from the synthesis of the material itself could carry through to subsequent steps, potentially interfering with the photocleavage mechanism or introducing toxic byproducts.
Key Quality Parameters and Why They Matter
A Certificate of Analysis (CoA) is a critical document that should be requested from any supplier. While a specific, publicly available CoA for (3-Methoxy-2-nitrophenyl)methanol is elusive, a representative CoA for a compound of this nature would typically include the following tests:
Parameter
Typical Specification
Analytical Method
Rationale for Importance
Appearance
White to light yellow solid
Visual Inspection
A significant deviation in color could indicate the presence of impurities or degradation products.
Identity
Conforms to structure
¹H NMR, ¹³C NMR, IR
Confirms the molecular structure is correct, ensuring you are working with the intended molecule.
Assay (Purity)
≥ 97.0%
HPLC or GC
Quantifies the amount of the desired compound. Higher purity minimizes the presence of unknown substances that could affect reaction yields or biological assays.
Melting Point
Report value
Melting Point Apparatus
A sharp melting point range is a good indicator of high purity. A broad or depressed range suggests the presence of impurities.
Residual Solvents
Report value (e.g., <0.5%)
GC-HS
Solvents used in the final purification steps can be difficult to remove. Their presence can inhibit subsequent reactions or be toxic in biological systems.
Water Content
Report value (e.g., <0.5%)
Karl Fischer Titration
Water can act as an unwanted nucleophile in many organic reactions, reducing the yield of the desired product.
Experimental Workflow: Verifying Incoming Material
Even with a supplier's CoA, independent verification provides the highest level of confidence. The following workflow is recommended for incoming material qualification.
Caption: A logical workflow for procuring and validating (3-Methoxy-2-nitrophenyl)methanol.
Application Profile: Synthesis of a Photocleavable Linker
The primary application of (3-Methoxy-2-nitrophenyl)methanol is its conversion into a derivative that can be attached to a molecule of interest, thereby "caging" it. A common strategy involves converting the benzylic alcohol into a more reactive species, such as a benzyl bromide or a chloroformate, which can then react with functional groups like carboxylic acids, amines, or alcohols on the target molecule.[11][12]
Representative Protocol: Synthesis of (3-Methoxy-2-nitrophenyl)methyl Chloroformate
This protocol describes the conversion of the alcohol to a chloroformate, a versatile intermediate for caging amines and alcohols. This procedure is adapted from established methods for creating chloroformates from alcohols.
Step 1: Reaction Setup
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (3-Methoxy-2-nitrophenyl)methanol (1.0 eq).
Dissolve the alcohol in anhydrous tetrahydrofuran (THF) (approx. 0.5 M concentration).
Cool the solution to 0 °C in an ice bath.
Step 2: Addition of Phosgene Equivalent
While stirring under a nitrogen atmosphere, slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the cooled alcohol solution via the dropping funnel over 30 minutes. Caution: Triphosgene is a solid precursor to highly toxic phosgene gas. Handle with extreme care in a well-ventilated fume hood.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
Step 3: Work-up and Purification
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.
The resulting crude chloroformate is often used immediately in the next step without further purification due to its reactivity. If purification is required, it can be attempted via crystallization or by careful handling on silica gel, though decomposition is a risk.
The resulting (3-Methoxy-2-nitrophenyl)methyl chloroformate can then be reacted with a primary or secondary amine on a drug molecule in the presence of a non-nucleophilic base (e.g., pyridine or diisopropylethylamine) to form a photolabile carbamate linkage.
Mechanism of Photocleavage
The utility of the o-nitrobenzyl group stems from its well-understood photochemical rearrangement. This process is illustrated below.
Caption: The photochemical reaction cascade leading to the release of a caged molecule.
Upon absorption of UV light (typically in the 350-365 nm range), the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that ultimately leads to the cleavage of the bond to the protected molecule and the formation of an o-nitrosobenzaldehyde byproduct.[3]
Conclusion
(3-Methoxy-2-nitrophenyl)methanol is a key enabling reagent for researchers working at the cutting edge of controlled release and drug delivery. Its commercial availability allows for its incorporation into synthetic routes for creating sophisticated, light-activated molecules. However, the success of these endeavors is critically dependent on sourcing high-purity material. By implementing a rigorous supplier evaluation and in-house quality control workflow, researchers can ensure the integrity of their starting materials, laying a solid foundation for the development of novel, light-guided therapeutic and diagnostic tools.
References
Chi, Y., et al. (2020). Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation. Nature Communications. Available at: [Link]
Klajn, R. (2025). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Available at: [Link]
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The Sentinel of Light: An In-depth Technical Guide to Photolabile Protecting Groups Based on Nitrobenzyl Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the precise control of molecular activity in space and time is not just a goal; it is the cornerstone of innovation. Photolabile protecting grou...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the precise control of molecular activity in space and time is not just a goal; it is the cornerstone of innovation. Photolabile protecting groups (PPGs), often termed "caging" groups, have emerged as indispensable tools in this pursuit, allowing for the liberation of active molecules with the trigger of light.[1][2] Among the diverse families of PPGs, the ortho-nitrobenzyl (oNB) scaffold stands as a pioneering and robust platform, offering a versatile solution for a myriad of applications, from fundamental biological studies to advanced drug delivery systems.[3][4]
This guide provides a comprehensive exploration of nitrobenzyl-based PPGs, delving into the core principles of their design, the intricacies of their photochemical behavior, and the practical considerations for their successful implementation. We will move beyond a mere recitation of facts to uncover the causality behind experimental choices, empowering you to not only utilize these powerful tools but to innovate with them.
The Fundamental Principle: Light as a Reagentless Scalpel
The elegance of PPGs lies in their ability to act as molecular sentinels, masking the function of a molecule of interest until a pulse of light commands its release. This process offers unparalleled spatiotemporal control, a feat unattainable with conventional chemical deprotection methods.[1][5] The o-nitrobenzyl group, first reported as a PPG for carboxylic acids, has become a workhorse in this field due to its predictable photochemistry and synthetic accessibility.[6][7]
The core utility of nitrobenzyl PPGs stems from their ability to protect a wide array of functional groups, including phosphates, carboxylates, carbonates, carbamates, and alcohols.[1][4][8] This versatility makes them applicable in diverse fields such as organic synthesis, the preparation of photoresists, and the controlled release of bioactive compounds.[1][6]
The Engine of Release: Unraveling the Photocleavage Mechanism
The liberation of a caged molecule by an o-nitrobenzyl group is a fascinating photochemical process, predominantly governed by a Norrish Type II reaction.[1][9] Understanding this mechanism is paramount for optimizing release kinetics and minimizing unwanted side reactions.
Upon absorption of a photon, typically in the UV-A range (300-365 nm), the o-nitrobenzyl chromophore is promoted to an excited state.[6][10] This initiates an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[5][8] This transient species then undergoes a series of electronic rearrangements, culminating in the cleavage of the benzylic C-O bond and the release of the protected molecule. A key byproduct of this reaction is an o-nitrosobenzaldehyde derivative.[11][12]
It is crucial to acknowledge that this byproduct can be reactive and may absorb light at similar wavelengths to the parent caged compound, potentially leading to inner filter effects and the formation of secondary photoproducts like azoxybenzenes.[7][13] This is a critical consideration in experimental design, particularly at high concentrations or during prolonged irradiation.[14]
Below is a diagrammatic representation of the photocleavage pathway:
Caption: Photocleavage mechanism of o-nitrobenzyl protecting groups.
A Family of Scaffolds: Tailoring the Nitrobenzyl Core for Enhanced Performance
The parent o-nitrobenzyl scaffold, while effective, has limitations, including a relatively low quantum yield and an absorption maximum in the potentially phototoxic UV region.[2][4] To address these shortcomings, medicinal chemists have developed a diverse array of derivatives with improved photophysical properties. The strategic placement of substituents on the aromatic ring and at the benzylic position can significantly influence the wavelength of activation, quantum yield, and release kinetics.[6][15]
Photolabile Protecting Group (PPG)
Typical One-Photon Absorption Maximum (λmax, nm)
Typical Photolysis Wavelength (nm)
Quantum Yield (Φ)
Key Features & Drawbacks
o-Nitrobenzyl (oNB)
260-350
300-365
0.01-0.3
Features: Well-established chemistry, predictable cleavage mechanism.[2] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[2]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)
~350
350-365
0.006-0.16
Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[2]
1-(2-Nitrophenyl)ethyl (NPE)
~280
300-365
Varies
Features: Substitution at the benzylic carbon can increase the quantum yield and reaction rate.[1][15]
Nitroveratryloxycarbonyl (Nvoc)
~350
350-365
~0.004
Features: Commonly used for protecting amines in peptide synthesis. Drawbacks: Low quantum yield.[7]
The addition of electron-donating groups, such as methoxy groups in the 4 and 5 positions (creating the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), red-shifts the absorption maximum to longer, less damaging wavelengths.[2][16] However, this can sometimes be accompanied by a decrease in the quantum yield.[15][16] Conversely, modifications at the benzylic carbon, for instance, by adding a methyl group to create the 1-(2-nitrophenyl)ethyl (NPE) scaffold, can enhance the cleavage efficiency.[15][17]
The choice of a specific nitrobenzyl derivative is therefore a matter of balancing competing factors: the need for a longer activation wavelength to preserve biological integrity versus the desire for a high quantum yield to ensure efficient release with minimal light exposure.
In the Laboratory: A Practical Workflow for Caged Compound Applications
The successful application of nitrobenzyl PPGs requires a systematic and well-controlled experimental approach. The following workflow outlines the key stages, from synthesis to photolysis and analysis.
Caption: A general experimental workflow for using nitrobenzyl PPGs.
Step-by-Step Protocol: Caging of a Carboxylic Acid with o-Nitrobenzyl Bromide
This protocol provides a generalized procedure for the protection of a carboxylic acid, a common application for nitrobenzyl PPGs.
Materials:
Carboxylic acid of interest
ortho-Nitrobenzyl bromide
Cesium carbonate (Cs₂CO₃) or a similar non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Hexanes
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and cesium carbonate (1.5 equivalents) in anhydrous DMF.
Reaction: Add ortho-nitrobenzyl bromide (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure o-nitrobenzyl-protected carboxylic acid.
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of this protocol is validated at each stage. Complete consumption of the starting material, as monitored by TLC, indicates a successful reaction. The purification step, monitored by TLC, ensures the isolation of the desired product. Finally, spectroscopic characterization provides definitive proof of the structure and purity of the caged compound.
Photolysis Protocol: Release of the Carboxylic Acid
Materials:
Purified o-nitrobenzyl-protected carboxylic acid
Appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
UV lamp with a suitable wavelength output (e.g., 365 nm)
Quartz cuvette or reaction vessel
Procedure:
Sample Preparation: Prepare a solution of the caged compound in the chosen solvent at a known concentration. It is advisable to use a dilute solution to minimize inner filter effects.
Irradiation: Transfer the solution to a quartz vessel and irradiate with the UV lamp. The irradiation time will depend on the quantum yield of the PPG, the concentration of the sample, and the intensity of the light source. The progress of the photolysis can be monitored by analytical techniques such as HPLC or UV-Vis spectroscopy.
Analysis: Following irradiation, analyze the sample to quantify the amount of released carboxylic acid and remaining caged compound. This can be achieved by comparing the peak areas in an HPLC chromatogram to a standard curve.
Trustworthiness: The reliability of this protocol is ensured by careful monitoring and quantification. The use of analytical techniques like HPLC provides a quantitative measure of the release efficiency, allowing for the optimization of irradiation conditions.
Future Horizons: The Evolving Landscape of Nitrobenzyl PPGs
While the classic nitrobenzyl scaffolds remain highly relevant, the field is continuously evolving. Current research focuses on several key areas:
Red-Shifted Absorption: The development of new nitrobenzyl derivatives that can be cleaved with visible or even near-infrared light is a major goal.[15][16] This would further minimize phototoxicity and allow for deeper tissue penetration in biological applications.
Two-Photon Excitation: Designing nitrobenzyl PPGs with high two-photon absorption cross-sections is a promising avenue for achieving three-dimensional spatial control of uncaging.[3][15]
Improved Byproducts: Strategies to mitigate the effects of the o-nitrosobenzaldehyde byproduct, such as its sequestration or the design of PPGs that release less reactive byproducts, are being explored.[11]
The nitrobenzyl scaffold, with its rich history and ongoing innovation, continues to be a cornerstone of photolabile protecting group chemistry. By understanding the fundamental principles of its function and the practical nuances of its application, researchers can harness the power of light to control molecular processes with unprecedented precision.
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]
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Gin, M. S., & Vanga, R. R. (2003). Synthesis and photocleavage of a new dimeric bis(o-nitrobenzyl) diether tether. Chemical Communications, (14), 1684-1685. [Link]
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Gamm, F., et al. (2021). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 13(16), 2649. [Link]
ResearchGate. (n.d.). Photoreactions of ortho-nitro benzyl esters. [Link]
Willner, I., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6245–6329. [Link]
Singh, V., & Deiters, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]
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Bley, F., et al. (2008). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(1), 162-171. [Link]
Uncaging the Light: A Technical Guide to the Photolytic Cleavage of 2-Nitrobenzyl Compounds
For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is a paramount objective. Among the arsenal of photoremovable protecting groups...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is a paramount objective. Among the arsenal of photoremovable protecting groups (PPGs), the 2-nitrobenzyl moiety stands out for its versatility and efficiency in "caging" a wide array of functional groups, from phosphates and carboxylates to amines and thiols.[1] This guide provides an in-depth exploration of the core mechanism governing the photolytic cleavage of 2-nitrobenzyl compounds, offering field-proven insights into the experimental choices and a self-validating framework for its application.
The Foundational Principle: Light-Triggered Molecular Liberation
The utility of the 2-nitrobenzyl group lies in its ability to undergo an irreversible photochemical reaction upon exposure to near-UV light, typically in the 340-365 nm range, leading to the release of the protected molecule ("uncaging") and the formation of a 2-nitrosobenzaldehyde or a related byproduct.[2][3][4] This process allows for the precise initiation of biological or chemical processes in a controlled manner, both in vitro and in vivo. The efficiency of this cleavage is a key parameter and is often quantified by the quantum yield (Φ), which represents the number of molecules uncaged per photon absorbed.
The Core Mechanism: An Intramolecular Orchestration
The photolytic cleavage of a 2-nitrobenzyl compound is not a simple bond scission but a well-orchestrated intramolecular rearrangement. The process is initiated by the photoexcitation of the 2-nitrobenzyl chromophore. While the reaction can proceed from both singlet and triplet excited states, the intramolecular hydrogen abstraction is often the rate-limiting step.[5]
The generally accepted mechanism can be dissected into the following key steps:
Photoexcitation: Upon absorption of a photon, the 2-nitrobenzyl group is promoted to an electronically excited state.
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is a critical step and proceeds through a Norrish Type II-like mechanism.[1] This transfer results in the formation of a transient biradical species that rapidly rearranges to form an aci-nitro intermediate.[2][6]
Formation of the aci-Nitro Intermediate: The aci-nitro tautomer is a key transient species in the reaction pathway, often characterized by a distinct absorption at around 400 nm.[6] The decay of this intermediate is highly dependent on factors such as pH and the solvent environment.[2][6]
Rearrangement and Release: The aci-nitro intermediate undergoes a series of rearrangements. This can involve the formation of cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives.[6] Ultimately, these rearrangements lead to the cleavage of the bond connecting the benzylic carbon to the leaving group (the "caged" molecule).
Byproduct Formation: Concurrently with the release of the active molecule, a 2-nitrosobenzaldehyde or a related derivative is formed as a byproduct.[2][7] It is crucial to consider the potential reactivity and biological effects of this byproduct in experimental design.
Below is a diagram illustrating the photolytic cleavage pathway:
Caption: Generalized mechanism of 2-nitrobenzyl photolytic cleavage.
Factors Influencing Cleavage Efficiency: A Multi-faceted Equation
The success of a photolysis experiment hinges on optimizing the cleavage efficiency. Several factors contribute to the quantum yield and the overall rate of uncaging:
Factor
Influence on Cleavage
Rationale and Field Insights
Wavelength of Irradiation
High
The wavelength should overlap with the absorption maximum of the 2-nitrobenzyl chromophore (typically ~340-365 nm). Using longer wavelengths can reduce photodamage to biological samples.[8][9]
Leaving Group
Variable
The nature of the caged molecule can influence the rate of cleavage. More acidic leaving groups tend to result in faster decomposition.[5] The stability of the radical formed after hydrogen abstraction can also play a role.[10]
Substituents on the Aromatic Ring
Variable
Electron-donating groups, such as methoxy groups, can red-shift the absorption maximum and potentially increase the rate of cleavage.[5] However, the effect is not always straightforward and can be influenced by steric factors.[5]
Solvent and pH
Significant
The solvent polarity and pH can affect the stability and decay pathways of the aci-nitro intermediate.[2][6] For instance, in aqueous solutions, the reaction rates of the intermediates can be pH-dependent.[6]
Oxygen
Can be detrimental
The presence of molecular oxygen can lead to side reactions and the formation of unwanted byproducts, potentially lowering the uncaging yield. Degassing the solution is often recommended for quantitative studies.
Experimental Protocol: A Self-Validating Workflow for Photolysis Studies
This section outlines a robust, step-by-step methodology for conducting and analyzing a typical photolysis experiment. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials and Equipment
2-Nitrobenzyl-caged compound of interest
Solvent: Appropriate for the compound and application (e.g., buffered aqueous solution, organic solvent).
UV Light Source: A mercury lamp with appropriate filters or a laser with a suitable wavelength (e.g., 365 nm). The light intensity should be stable and measurable.
Reaction Vessel: Quartz cuvettes or other UV-transparent containers.
Analytical Instrumentation:
High-Performance Liquid Chromatography (HPLC): With a UV-Vis detector (preferably a photodiode array detector) for separating and quantifying the starting material, released product, and byproduct.[3][4][11][12]
Mass Spectrometer (MS): Coupled to the HPLC or for direct infusion to confirm the identity of the products.[3][4][11]
UV-Vis Spectrophotometer: To monitor changes in the absorption spectrum during irradiation.
Actinometer (Optional): For precise determination of the light source's photon flux, necessary for quantum yield calculations.
Experimental Workflow
Caption: A structured workflow for photolysis experiments.
Detailed Steps
Sample Preparation:
Prepare a stock solution of the 2-nitrobenzyl-caged compound in the desired solvent at a known concentration. The concentration should be such that the absorbance at the irradiation wavelength is within a suitable range for spectrophotometric analysis (typically < 1).
For oxygen-sensitive reactions, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Initial Analysis (t=0):
Before irradiation, take an aliquot of the sample and analyze it by HPLC to determine the initial concentration of the caged compound and to establish a baseline.
Record the initial UV-Vis absorption spectrum of the solution.
Irradiation:
Place the sample in the irradiation setup. Ensure the light path and sample position are consistent for all experiments.
Irradiate the sample for a defined period. For kinetic studies, it is crucial to use a series of controlled irradiation times.
Time-Point Analysis:
After each irradiation interval, immediately analyze an aliquot of the sample by HPLC to quantify the decrease in the starting material and the appearance of the released product and byproduct.[3][4]
Record the UV-Vis spectrum to monitor the spectral changes.
Data Processing:
From the HPLC chromatograms, integrate the peak areas of the caged compound, the released molecule, and the byproduct at each time point.
Using a calibration curve for each compound, convert the peak areas to concentrations.
Kinetics Analysis:
Plot the concentration of the caged compound versus irradiation time to determine the reaction kinetics (often first-order).[5]
If the photon flux of the light source is known (from actinometry), the quantum yield (Φ) can be calculated.
Product Identification:
Collect the fractions corresponding to the product peaks from the HPLC and analyze them by mass spectrometry to confirm their molecular weights and thus their identities.[3][4][11]
Concluding Remarks: Harnessing the Power of Light with Precision
The photolytic cleavage of 2-nitrobenzyl compounds is a powerful tool in the hands of informed researchers. A thorough understanding of the underlying mechanism, the factors influencing its efficiency, and the implementation of a rigorous experimental protocol are essential for harnessing its full potential. By adhering to the principles of scientific integrity and logical experimental design, scientists can confidently employ this technology to unlock new frontiers in drug delivery, neuroscience, and fundamental biological research. The byproducts of the photolysis should always be considered, as they can sometimes have unintended biological or chemical effects.[2][13]
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Nikolenko, V., et al. (2005). Holographic photolysis of caged neurotransmitters. Frontiers in Neuroscience. [Link]
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Application Notes & Protocols: (3-Methoxy-2-nitrophenyl)methanol as a Photolabile Protecting Group for Alcohols
Introduction: Spatiotemporal Control with Light In the fields of chemical biology, pharmacology, and materials science, the ability to control molecular activity with spatial and temporal precision is paramount. Photolab...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Spatiotemporal Control with Light
In the fields of chemical biology, pharmacology, and materials science, the ability to control molecular activity with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, are indispensable tools that offer this control by masking the function of a molecule until its activity is desired.[1][2][3] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in a controlled manner.[4][5]
The ortho-nitrobenzyl (ONB) scaffold is one of the most widely employed and extensively studied classes of PPGs due to its synthetic accessibility and reliable cleavage mechanism.[3][6][7] This guide focuses on a specific derivative, (3-Methoxy-2-nitrophenyl)methanol , a PPG designed for enhanced performance. The strategic placement of a methoxy group on the phenyl ring serves to modulate the electronic properties of the chromophore. This modification often increases the quantum yield of photolysis and red-shifts the absorption maximum to longer, less energetic, and less biologically damaging wavelengths (UVA, ~350-400 nm), a critical advantage for applications in sensitive biological systems.[8][9][10]
This document provides a comprehensive overview of the photochemical mechanism, key performance characteristics, and detailed, field-proven protocols for the protection of alcohols using (3-Methoxy-2-nitrophenyl)methanol and their subsequent light-triggered deprotection.
Mechanism of Photodeprotection
The cleavage of an o-nitrobenzyl ether is a well-established intramolecular redox process initiated by the absorption of a photon.[11] The process can be broken down into several key steps:
Photoexcitation: Upon irradiation, the nitro group is excited from its ground state to an excited state (n,π*).
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate.[6][7]
Cyclization and Rearrangement: The aci-nitro intermediate undergoes a rapid cyclization to form a five-membered ring intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative).[12] This is followed by a rearrangement.
Release of the Leaving Group: The rearranged intermediate decomposes, cleaving the benzylic C-O bond. This step releases the free alcohol (the "uncaged" molecule) and the primary byproduct, 3-methoxy-2-nitrosobenzaldehyde.[11][13]
The overall rate of alcohol release can be influenced by the stability of various intermediates and is often dependent on the pH and composition of the solvent.[12][13][14]
Caption: Photodeprotection pathway of a (3-Methoxy-2-nitrophenyl) ether.
Key Performance Characteristics
The choice of a PPG is dictated by its photochemical properties. The methoxy substituent on the 2-nitrobenzyl core provides distinct advantages over the parent compound.
Parameter
Typical Value / Characteristic
Significance for Experimental Design
Absorption Max (λmax)
~340-360 nm
Dictates the optimal irradiation wavelength for efficient cleavage. Allows use of less damaging UVA light sources.
Irradiation Wavelength
350-400 nm
Wavelengths in this range are effective and minimize photodamage to sensitive biological samples.[15]
Quantum Yield (Φ)
0.1 - 0.8
A higher quantum yield means fewer photons are required for cleavage, allowing for shorter irradiation times or lower light intensity. This value is highly dependent on the leaving group (the alcohol) and solvent conditions.[16][17]
Photochemical Byproduct
3-Methoxy-2-nitrosobenzaldehyde
This byproduct can absorb light and may be reactive towards nucleophiles (e.g., amines).[1][2] It is crucial to consider its potential interference, especially in cellular applications or at high concentrations.
Solubility
Generally soluble in common organic solvents. Aqueous solubility can be limited.
Solvent choice must ensure solubility of the caged compound while being transparent at the irradiation wavelength. For biological experiments, co-solvents like DMSO or formulation strategies may be necessary.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
This protocol describes a two-step process: the activation of (3-Methoxy-2-nitrophenyl)methanol to its corresponding bromide, followed by a Williamson ether synthesis to protect the target alcohol.
Caption: Workflow for the protection of an alcohol.
A. Activation: Synthesis of 3-Methoxy-2-nitrobenzyl Bromide
Rationale: The hydroxyl group of the PPG is a poor leaving group. Converting it to a bromide creates a highly reactive electrophile suitable for SN2 reactions.
Materials:
(3-Methoxy-2-nitrophenyl)methanol (1.0 equiv)
Phosphorus tribromide (PBr₃, 0.4 equiv)
Anhydrous diethyl ether or THF
Procedure:
Dissolve (3-Methoxy-2-nitrophenyl)methanol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
Slowly add PBr₃ (0.4 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.
Remove the solvent under reduced pressure. The crude 3-Methoxy-2-nitrobenzyl bromide is often used in the next step without further purification.
B. Etherification: Coupling with the Target Alcohol
Rationale: A strong base is used to deprotonate the target alcohol, forming a nucleophilic alkoxide that readily displaces the bromide from the activated PPG.[18][19]
Materials:
Target alcohol (ROH, 1.0 equiv)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
Crude 3-Methoxy-2-nitrobenzyl bromide (1.1 equiv)
Anhydrous DMF or THF
Procedure:
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the target alcohol in DMF dropwise.
Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the alkoxide.
Add a solution of the crude 3-Methoxy-2-nitrobenzyl bromide in DMF dropwise to the alkoxide solution.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of water.
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected alcohol.
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photolytic Deprotection (Uncaging)
Rationale: This protocol uses UV light to cleave the PPG and release the free alcohol. The setup is critical for ensuring efficient and clean conversion.
Caption: General workflow for photolytic deprotection.
Materials & Equipment:
Protected alcohol
UV-transparent solvent (e.g., acetonitrile, methanol, buffered aqueous solution with co-solvent)
Photoreactor equipped with a UV lamp or high-power LED (e.g., 365 nm)
Reaction vessel made of quartz or borosilicate glass (standard flint glass absorbs UV)
Procedure:
Dissolve the protected alcohol in the chosen solvent in the photoreaction vessel. The concentration should be low enough (typically 10 µM to 1 mM) to prevent the byproduct from absorbing a significant fraction of the incident light (the "inner filter effect").[8]
For reactions sensitive to oxygen, purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to minimize oxidative side reactions.[14]
Place the vessel in the photoreactor and begin irradiation while maintaining a constant temperature (e.g., with a cooling fan or water bath).
Monitor the progress of the deprotection at set time intervals by taking small aliquots and analyzing them by TLC or HPLC. The appearance of the free alcohol and the disappearance of the starting material will indicate reaction progress.
Continue irradiation until the starting material is consumed. Note: Over-irradiation can sometimes lead to degradation of the product or byproduct, so careful monitoring is key.
Once the reaction is complete, remove the solvent under reduced pressure. The released alcohol can be used directly or purified from the nitrosobenzaldehyde byproduct by chromatography or extraction if necessary.
Troubleshooting:
Incomplete Reaction: May be due to insufficient light intensity, incorrect wavelength, or byproduct light absorption. Try diluting the sample or using a more powerful light source.
Side Product Formation: Can occur from over-irradiation or reaction with the nitroso byproduct. Minimize irradiation time and consider including a scavenger for the aldehyde if it interferes with subsequent steps.
Applications in Research and Drug Development
The ability to release alcohols on demand makes the (3-Methoxy-2-nitrophenyl)methyl group a powerful tool:
Caged Signaling Molecules: Alcohols are common functional groups in secondary messengers, neurotransmitters, and lipids. Caging these molecules allows researchers to study complex signaling pathways with high spatiotemporal resolution.[1][4]
Light-Activated Prodrugs: A drug's therapeutic hydroxyl group can be masked with this PPG. The inactive prodrug can be administered systemically, and light can be focused on a specific tissue (e.g., a tumor) to release the active drug locally, minimizing off-target toxicity.
Photosensitive Materials: Incorporating this PPG into polymer backbones or onto surfaces allows for the light-induced alteration of material properties, such as solubility, hydrophilicity, or cross-linking.
Conclusion
(3-Methoxy-2-nitrophenyl)methanol is a versatile and efficient photolabile protecting group for alcohols. Its enhanced photochemical properties, including absorption at longer wavelengths and typically good quantum yields, make it a superior choice over unsubstituted o-nitrobenzyl groups, particularly for applications in biological systems. By following the robust protocols for protection and deprotection outlined in this guide, researchers can effectively harness the power of light to achieve precise control over molecular function, advancing discoveries in chemistry, biology, and medicine.
References
Gough, G. R., & Gilham, P. T. (1989). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides, 8(1), 107-124. [Link]
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(39), 12811-12821. [Link]
ResearchGate. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP | Request PDF. Retrieved from ResearchGate. [Link]
Rüeger, F., de Kort, M., van den Berg, R. J., & Wanner, M. J. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
ResearchGate. (n.d.). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. Retrieved from ResearchGate. [Link]
ResearchGate. (n.d.). Development of photolabile protecting groups and their application to the optochemical control of cell signaling | Request PDF. Retrieved from ResearchGate. [Link]
Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. [Link]
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
Singh, A., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
Wikipedia. (n.d.). Photolabile protecting group. Retrieved from Wikipedia. [Link]
Rüeger, F., de Kort, M., van den Berg, R. J., & Wanner, M. J. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]
Šolomek, T., et al. (2014). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]
ResearchGate. (n.d.). 7-Methoxy-3-nitro-2-naphthalenemethanol - A new phototrigger for caging applications. Retrieved from ResearchGate. [Link]
Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from Semantic Scholar. [Link]
ResearchGate. (n.d.). "Caged" compounds which were synthesized and used for experiments. Retrieved from ResearchGate. [Link]
PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol. Retrieved from PubChem. [Link]
Šolomek, T., et al. (2014). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from a course website. [Link]
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]
Hess, G. P., & Niu, L. (2010). Caged Neurotransmitters and Other Caged Compounds: Design and Application. Cold Spring Harbor Protocols. [Link]
ResearchGate. (n.d.). New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety | Request PDF. Retrieved from ResearchGate. [Link]
Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577. [Link]
ResearchGate. (n.d.). Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group | Request PDF. Retrieved from ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from Organic Chemistry Portal. [Link]
PubChem. (n.d.). (3,4,5-Trimethoxy-2-nitrophenyl)methanol. Retrieved from PubChem. [Link]
Application Note: Protocol for the Photodeprotection of a 3-Methoxy-2-nitrobenzyl Ether
Introduction: The Strategic Role of Photolabile Protecting Groups In the landscape of modern organic synthesis, chemical biology, and drug development, the ability to control reactions with spatial and temporal precision...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Role of Photolabile Protecting Groups
In the landscape of modern organic synthesis, chemical biology, and drug development, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "photocages," are instrumental in achieving this control.[1] These molecular entities temporarily mask a functional group, rendering it inert to various chemical conditions. The functionality can be restored on-demand through irradiation with light, a trigger that is non-invasive and can be precisely targeted.[2]
Among the various classes of PPGs, the ortho-nitrobenzyl scaffold is one of the most widely employed due to its synthetic accessibility, stability, and efficient cleavage upon UV irradiation. The 3-methoxy-2-nitrobenzyl ether, a specific derivative, offers nuanced advantages. The strategic placement of the electron-donating methoxy group on the aromatic ring can red-shift the absorption wavelength to longer, less damaging wavelengths (typically >350 nm), which is particularly crucial when working with sensitive biological systems.[3] This application note provides a comprehensive guide to the mechanism, experimental protocol, and critical parameters for the successful photodeprotection of 3-methoxy-2-nitrobenzyl ethers.
Mechanism of Photodeprotection: A Norrish Type II Reaction
The photodeprotection of 2-nitrobenzyl ethers proceeds through a well-established intramolecular redox reaction, classified as a Norrish Type II photoreaction.[1] The process is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately cleaving the benzylic C-O bond to release the free alcohol and forming 3-methoxy-2-nitrosobenzaldehyde as a byproduct. The traceless nature of this "uncaging" process, where the byproduct is a small, neutral molecule, is a significant advantage in biological applications.[1]
The efficiency of this process is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing the photoreaction to the number of photons absorbed. The quantum yield is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group (the protected alcohol).[4] Ethers and amines generally exhibit higher quantum yields for photodecomposition compared to corresponding esters or carbamates.[5]
Caption: Mechanism of 3-methoxy-2-nitrobenzyl ether photodeprotection.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the photolytic cleavage of a 3-methoxy-2-nitrobenzyl ether in solution. It is essential to note that optimal conditions, particularly irradiation time, should be determined empirically for each specific substrate.
Solvent: HPLC-grade acetonitrile is a common choice due to its UV transparency and ability to dissolve a wide range of organic compounds. Other potential solvents include methanol, dichloromethane, or buffered aqueous solutions for biological applications.
Photoreactor: A photochemical reactor equipped with a UV lamp is required. A medium-pressure mercury lamp is suitable. To achieve wavelength specificity and minimize side reactions, a filter (e.g., Pyrex) is often used to block short-wavelength UV light (<300 nm). For the 3-methoxy-2-nitrobenzyl group, irradiation in the 350-365 nm range is typically effective.[6]
Reaction Vessel: A quartz reaction vessel is mandatory as standard borosilicate glass (e.g., Pyrex) absorbs significantly in the UV region required for the reaction.
Stirring: Magnetic stirrer and stir bar.
Inert Gas: Nitrogen or Argon for deoxygenating the solution (optional but recommended).
Analytical Tools: Thin Layer Chromatography (TLC) plates, UV lamp for visualization, and/or HPLC for monitoring reaction progress.
Purification: Rotary evaporator, silica gel, and appropriate solvents for column chromatography.
II. Experimental Workflow
Caption: General experimental workflow for photodeprotection.
III. Detailed Procedure
Solution Preparation: Dissolve the 3-methoxy-2-nitrobenzyl protected alcohol in the chosen solvent (e.g., acetonitrile) in a quartz reaction vessel. A typical concentration range is 1-10 mM. The concentration may need to be optimized; higher concentrations can lead to incomplete irradiation due to the inner filter effect, where the substrate itself absorbs the light before it can penetrate the entire solution.
Degassing (Optional but Recommended): To minimize potential side reactions involving molecular oxygen, it is advisable to deoxygenate the solution. This can be achieved by bubbling a gentle stream of an inert gas (nitrogen or argon) through the solution for 15-20 minutes prior to irradiation.
Irradiation:
Place the quartz vessel in the photoreactor, ensuring it is positioned for uniform illumination.
If using a cooling system, ensure it is active to maintain a constant temperature, as photochemical reactions can generate heat.
Begin stirring the solution to ensure homogeneity.
Turn on the UV lamp to initiate the reaction. The irradiation time will vary depending on the substrate, concentration, and lamp intensity, ranging from minutes to several hours.[1]
Reaction Monitoring: The progress of the deprotection can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them by TLC or HPLC. On TLC, the appearance of the more polar deprotected alcohol spot and the disappearance of the starting material spot will indicate reaction progression. The 3-methoxy-2-nitrosobenzaldehyde byproduct may also be visible as a colored spot.
Work-up and Purification:
Once the reaction is complete (as determined by monitoring), turn off the UV lamp.
Transfer the reaction mixture to a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator.
The crude residue can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deprotected alcohol from the nitrosobenzaldehyde byproduct and any unreacted starting material.
Key Parameters and Optimization
The success and efficiency of the photodeprotection are governed by several key parameters. The following table summarizes these factors and provides guidance for optimization.
Parameter
Recommended Range/Value
Rationale & Expert Insights
Wavelength
350 - 420 nm
The methoxy substituent red-shifts the absorption maximum compared to the parent 2-nitrobenzyl group. Using longer wavelengths (>350 nm) minimizes potential damage to other sensitive functional groups and is often more compatible with biological systems.[3]
Solvent
Acetonitrile, Methanol, Dichloromethane
The choice of solvent should be based on substrate solubility and UV transparency at the irradiation wavelength. For biological applications, aqueous buffered solutions are preferred.
Concentration
1 - 10 mM
A balance must be struck between reaction throughput and ensuring sufficient light penetration throughout the solution. Start with a lower concentration for new substrates.
Temperature
Room Temperature
Most photodeprotections are run at ambient temperature. A cooling system may be necessary for high-powered lamps to prevent solvent evaporation and side reactions.
Reaction Time
Varies (minutes to hours)
This is highly dependent on the quantum yield of the specific substrate and the intensity of the light source. Empirical determination through reaction monitoring is crucial.
Atmosphere
Inert (N₂ or Ar)
While not always essential, removing oxygen can prevent photo-oxidative side reactions and improve yields for sensitive substrates.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Incomplete Reaction
- Insufficient irradiation time- Light source too weak- Concentration too high (inner filter effect)- Incorrect wavelength
- Increase irradiation time and continue monitoring- Check lamp specifications and age- Dilute the reaction mixture- Ensure the lamp and any filters used provide output in the 350-420 nm range
Low Yield
- Side reactions (e.g., with oxygen)- Degradation of product by UV light- Inefficient purification
- Deoxygenate the solvent before irradiation- Monitor the reaction closely and stop it as soon as the starting material is consumed- Optimize chromatography conditions
Formation of Byproducts
- The 3-methoxy-2-nitrosobenzaldehyde is an expected byproduct.- Other unexpected byproducts may form from side reactions.
- The nitrosobenzaldehyde is typically removed during chromatographic purification.- If other byproducts are significant, consider changing the solvent or using a more specific wavelength with filters.
Conclusion
The 3-methoxy-2-nitrobenzyl ether is a versatile photolabile protecting group that enables precise control over the release of alcohols. Its favorable photophysical properties, stemming from the methoxy substituent, allow for deprotection under relatively mild UV conditions. By understanding the underlying Norrish Type II mechanism and carefully controlling key experimental parameters such as wavelength, solvent, and concentration, researchers can effectively utilize this photocage in a wide array of applications, from complex organic synthesis to the spatiotemporal control of bioactive molecules in drug delivery systems.
References
Benchchem. Application Notes and Protocols for the Photochemical Deprotection of 2-Methoxy-6-nitrobenzyl Ethers. Accessed January 1, 2026.
Bochet, C. G. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the Chemical Society, Perkin Transactions 1. 2002, (1):125-142.
Benchchem. Photolysis conditions for oNv group deprotection (wavelength and time). Accessed January 1, 2026.
Šolomek, T., et al. (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. The Journal of Organic Chemistry. 2013, 78(13):6584-93.
Leyva, V., et al. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. 2011, 13(10):4457-65.
Kim, M. S., & Diamond, S. L. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. 2006, 16(15):4007-10.
ResearchGate. Photodeprotection reaction of 2-nitrobenzyl protected alcohols without.... Accessed January 1, 2026. _
ResearchGate. UV – visible absorption spectra of 2-nitrobenzyl methyl ether ( 1 ) in.... Accessed January 1, 2026.
ACS Publications.
Movassaghi, M., & Schmidt, M. A. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters. 2005, 7(12):2453-6.
Klán, P., et al. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology. 2008, 84(1):162-71.
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Bochet, C. G. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. J. Chem. Soc., Perkin Trans. 1. 2002, 125-142.
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Griesbeck, A. G., & Maptue, N. E. Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. The Journal of Organic Chemistry. 2011, 76(18):7493-9.
Gaplovsky, M., et al. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. 2005, 4(1):33-42.
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Application Notes and Protocols: Efficient Photocleavage of 3-Methoxy-2-Nitrobenzyl (MeNP) Protecting Groups
Introduction The ortho-nitrobenzyl (oNB) group and its derivatives are among the most widely utilized classes of photoremovable protecting groups (PPGs), or "caging" groups, in chemistry and biology.[1] Their ability to...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The ortho-nitrobenzyl (oNB) group and its derivatives are among the most widely utilized classes of photoremovable protecting groups (PPGs), or "caging" groups, in chemistry and biology.[1] Their ability to be cleaved by light provides unparalleled spatiotemporal control over the release of active molecules, from small-molecule drugs and neurotransmitters to nucleic acids and proteins. The 3-methoxy-2-nitrobenzyl (MeNP) group, a key analogue, offers distinct advantages. The inclusion of the electron-donating methoxy group red-shifts the chromophore's absorption spectrum, allowing for photolysis at longer, less energetic, and often less biologically damaging wavelengths (UV-A).[2][3][4]
This guide provides a comprehensive overview of the MeNP protecting group, detailing the underlying photochemical mechanism, critical parameters for optimizing cleavage efficiency, and robust, field-tested protocols for its application.
The Photochemical Cleavage Mechanism
The photolytic release of a substrate from an MeNP cage is an intramolecular redox process initiated by the absorption of a photon. The generally accepted mechanism proceeds through several key intermediates.[1][2]
Photoexcitation: Upon absorption of a photon (typically in the 350-420 nm range), the nitro group is promoted to an excited state (n,π*).
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a diradical intermediate.
Tautomerization to aci-Nitro Intermediate: This diradical rapidly rearranges into a transient, non-aromatic species known as an aci-nitro intermediate.[1]
Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization, followed by rearrangement, to form a cyclic hemiacetal-like structure.
Substrate Release: This intermediate is unstable and rapidly decomposes, releasing the protected functional group (the "caged" molecule) and forming the 3-methoxy-2-nitrosobenzaldehyde byproduct.[5]
This multi-step process underscores the complexity of optimizing cleavage, as the efficiency of each step can be influenced by the reaction environment.
Caption: The photochemical cleavage pathway of the 3-methoxy-2-nitrobenzyl group.
Optimizing Cleavage Efficiency: Key Parameters
The rate and yield of substrate release are not absolute but depend on a careful selection of experimental conditions. The overall efficiency is a product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the reaction.
Irradiation Wavelength
The primary advantage of the MeNP group is its altered absorption spectrum compared to the parent oNB group. Electron-donating substituents like methoxy groups shift the absorption maximum to longer wavelengths (a bathochromic or "red" shift).[2][3] This allows for efficient cleavage using less energetic UV-A light, which is crucial for applications involving live cells or other sensitive biological materials where high-energy UV-C or UV-B light can cause significant damage.[6]
While the absorption maximum provides a guide, the optimal wavelength is one that maximizes excitation of the MeNP group while minimizing absorption by the released substrate, the byproduct, and the surrounding medium.
Quantitative Data Summary
The efficiency of photocleavage is formally defined by the quantum yield (Φ), the ratio of molecules undergoing cleavage to the number of photons absorbed. While quantum yields are highly dependent on the specific substrate and solvent, the data below provide a general comparison of common oNB derivatives.[7][8]
Table 1: Recommended Wavelengths and General Efficiency for o-Nitrobenzyl Derivatives
Protecting Group Family
Recommended Wavelength (nm)
Typical Application / Notes
2-Nitrobenzyl (oNB)
~340 - 365
General purpose, foundational PPG.
3-Methoxy-2-nitrobenzyl (MeNP)
350 - 420
Similar properties to the DMNB group, red-shifted absorption. [4][9]
4,5-Dimethoxy-2-nitrobenzyl (DMNB or NV)
350 - 420
Increased absorbance at longer wavelengths, widely used in biological applications.[3][4][10]
1-(2-Nitrophenyl)ethyl (NPE)
350 - 365
An α-methyl group can increase the rate of cleavage significantly.[8]
Solvent Selection
The choice of solvent can influence the stability of the excited state and intermediates, thereby affecting the cleavage rate.
Protic Solvents: Solvents like methanol, ethanol, and aqueous buffers are commonly used and are generally compatible with the cleavage mechanism.
Aprotic Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), and Dimethylformamide (DMF) are also effective.
Solvent Polarity: The effect of polarity is complex and can depend on the specific substrate. It is often necessary to perform pilot experiments in a few solvent systems to determine the optimal choice for a new MeNP-caged compound. For biological experiments, physiological buffers (e.g., PBS, HEPES) are standard.
Byproduct Management and the Use of Scavengers
The photocleavage reaction generates a 3-methoxy-2-nitrosobenzaldehyde byproduct.[5][6] This nitroso species is itself photoactive and highly reactive. It can absorb light at the same wavelengths used for cleavage, creating an "inner filter" effect that reduces the efficiency of the primary reaction over time. Furthermore, the nitroso group can react with the released substrate or other components in the mixture.[11][12]
To mitigate these issues, a "scavenger" can be added to the reaction mixture. Scavengers are compounds that selectively react with the nitroso byproduct, converting it into a non-interfering species.
Common Scavengers: Mild reducing agents or compounds with reactive C-H bonds can be effective. Hydrazine derivatives or substituted anilines have been used. In some contexts, dithiothreitol (DTT) has been employed, though its compatibility should be verified.
When to Use: Scavengers are recommended for reactions requiring high yields, for prolonged irradiation times, or when the released substrate is sensitive to the nitroso byproduct.
Experimental Protocols
The following protocols provide a framework for the efficient cleavage of MeNP-protected compounds.
General Protocol for Photocleavage in Solution
This protocol is a starting point and should be optimized for each specific application.
Reagent Preparation:
Dissolve the MeNP-protected compound in a suitable solvent (e.g., acetonitrile, methanol, or an appropriate buffer) to a typical concentration of 0.1-1.0 mM. The solvent should be transparent at the chosen irradiation wavelength.
If using a scavenger, add it to the solution at a concentration of 10-100 mM.
Prepare the solution in a quartz cuvette or vial, as standard borosilicate glass will absorb a significant portion of the UV light below ~320 nm.
Irradiation Setup:
Use a light source capable of emitting in the 365-405 nm range. Common sources include:
High-power Light Emitting Diodes (LEDs) centered at 365, 385, or 405 nm.
Specialized photoreactors (e.g., Rayonet) with lamps emitting at 350 nm or 420 nm.[4]
Position the sample at a fixed, reproducible distance from the light source.
If the reaction is temperature-sensitive, use a cooling system (e.g., a fan or a cooled sample holder).
Photolysis:
Irradiate the sample for a predetermined amount of time. Initial experiments should involve taking aliquots at various time points (e.g., 1, 5, 15, 30, 60 minutes) to determine the reaction kinetics.
Stir the solution during irradiation if possible to ensure uniform exposure to light.
Analysis and Workup:
Monitor the disappearance of the starting material and the appearance of the product using an appropriate analytical method (see below).
Once the reaction is complete, the solvent can be removed in vacuo if desired, and the product can be purified by standard chromatographic methods if necessary.
Caption: A generalized workflow for performing a photocleavage experiment.
Protocol for Monitoring Reaction Progress
Real-time or quasi-real-time monitoring is essential for optimizing reaction times and avoiding degradation of products.
Thin-Layer Chromatography (TLC):
Before starting irradiation, spot the initial solution on a TLC plate.
At regular intervals during irradiation, withdraw a small aliquot and spot it on the same plate.
Develop the plate in an appropriate solvent system.
Visualize the spots under a UV lamp (254 nm). The starting MeNP-protected material should be UV active. The disappearance of the starting spot and the appearance of a new product spot indicate reaction progress.
High-Performance Liquid Chromatography (HPLC):
Develop an HPLC method (e.g., reverse-phase C18 column) that resolves the starting material from the expected product.
Inject a sample of the initial solution to obtain a t=0 chromatogram.
At regular intervals, withdraw an aliquot, dilute if necessary, and inject it into the HPLC.
Quantify the reaction progress by integrating the peak areas of the starting material and product over time. This is the most accurate method for determining reaction kinetics and final yield.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Slow or Incomplete Cleavage
1. Insufficient light intensity or incorrect wavelength. 2. Light absorption by solvent or vessel (e.g., glass). 3. Inner filter effect from byproduct accumulation. 4. Low quantum yield for the specific substrate.
1. Check lamp output; ensure wavelength is in the 350-420 nm range. Move sample closer to the source. 2. Use a quartz reaction vessel and a UV-transparent solvent. 3. Add a scavenger (e.g., hydrazine). 4. Increase irradiation time or light intensity.
Product Degradation
1. Product is sensitive to light at the cleavage wavelength. 2. Product is reacting with the nitroso byproduct.
1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a long-pass filter to cut out shorter, more damaging wavelengths. 2. Add a scavenger to the reaction mixture.
Inconsistent Results
1. Fluctuations in lamp output. 2. Inconsistent sample positioning or temperature.
1. Allow the lamp to warm up fully before use. Use a power meter to check for consistent output. 2. Use a fixed sample holder and a temperature control system.
Conclusion
The 3-methoxy-2-nitrobenzyl protecting group is a powerful tool for the light-mediated release of chemical and biological agents. Its key advantage lies in its red-shifted absorption spectrum, which permits the use of less harmful UV-A wavelengths. By carefully selecting the irradiation wavelength, solvent, and managing the formation of reactive byproducts with scavengers, researchers can achieve highly efficient and clean cleavage reactions. The protocols and principles outlined in this guide provide a robust foundation for the successful application of MeNP chemistry in drug development, materials science, and chemical biology.
Application Notes & Protocols for the Use of (3-Methoxy-2-nitrophenyl)methanol in the Synthesis of Caged Compounds
Introduction: Spatiotemporal Control of Bioactivity with Caged Compounds In the intricate landscape of biological research and drug development, the ability to control the release of an active molecule in a specific loca...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Spatiotemporal Control of Bioactivity with Caged Compounds
In the intricate landscape of biological research and drug development, the ability to control the release of an active molecule in a specific location and at a precise moment is paramount. Caged compounds are powerful tools that offer this spatiotemporal precision.[1] These are biologically inert molecules that have been chemically modified with a photolabile protecting group (PPG), also known as a photocage.[2] This PPG acts as a temporary shield, masking the bioactivity of the molecule until it is cleaved by a pulse of light, releasing the active compound on demand.[1]
The ortho-nitrobenzyl scaffold is one of the most widely utilized classes of PPGs due to its synthetic versatility and reliable photochemistry.[3][4] Upon irradiation with UV light, an intramolecular rearrangement releases the caged molecule and a nitrosobenzaldehyde byproduct.[2] A key strategy for optimizing these PPGs involves substituting the aromatic ring to tune their photophysical properties. Electron-donating groups, such as methoxy (-OCH₃) groups, are commonly added to red-shift the absorption maximum to longer, less phototoxic wavelengths (typically >350 nm), which is crucial for applications in sensitive biological systems.[3]
This guide focuses on (3-Methoxy-2-nitrophenyl)methanol , a specific isomer of the methoxy-nitrobenzyl alcohol family. We will explore the mechanistic principles behind its function and provide detailed, field-proven protocols for its application in caging carboxylic acids and amines, two of the most common functional groups in bioactive molecules.
The (3-Methoxy-2-nitrophenyl)methyl Group: Mechanistic Insights
The efficacy of a PPG is determined by its photophysical properties, including its absorption spectrum and quantum yield (Φ), which is the fraction of absorbed photons that result in the release of the caged molecule. While specific quantitative data for the 3-methoxy-2-nitrobenzyl cage is not extensively documented in peer-reviewed literature, its behavior can be authoritatively inferred from the well-established mechanism of related o-nitrobenzyl compounds.
Key Physicochemical Characteristics:
Property
(3-Methoxy-2-nitrophenyl)methanol
Chemical Formula
C₈H₉NO₄
Molecular Weight
183.16 g/mol
CAS Number
53055-04-2
Appearance
Fine slightly yellow crystals
The photodeprotection mechanism proceeds via a Norrish Type II reaction.[2]
Photoexcitation: Upon absorption of a photon (typically in the UV-A range), the nitro group is excited to a diradical triplet state.
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.[3]
Rearrangement and Release: This unstable intermediate rapidly rearranges, leading to the formation of a five-membered ring that subsequently breaks apart to release the protected molecule (e.g., a carboxylic acid or amine) and the byproduct, 3-methoxy-2-nitrosobenzaldehyde.[2]
The presence of the methoxy group at the 3-position is expected to red-shift the absorption wavelength compared to the unsubstituted nitrobenzyl alcohol, allowing for uncaging with less energetic and potentially less damaging light.[3]
Experimental Workflow Overview
The synthesis of a caged compound using (3-Methoxy-2-nitrophenyl)methanol involves two primary stages: the "caging" reaction to attach the PPG to the molecule of interest, and the "uncaging" reaction to release it with light.
Figure 1. General workflow for the synthesis and application of caged compounds.
Protocol 1: Caging of Carboxylic Acids via Esterification
This protocol describes a general method for caging a carboxylic acid-containing molecule using (3-Methoxy-2-nitrophenyl)methanol via a Steglich esterification, a mild reaction suitable for sensitive substrates.
Mechanism:
Figure 2. Reaction scheme for DCC/DMAP-mediated esterification.
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid of interest in anhydrous DCM.
Reagent Addition: Add (3-Methoxy-2-nitrophenyl)methanol (1.1 eq.), followed by DMAP (0.1 eq.). Stir the solution at room temperature until all solids dissolve.
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes. Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction and minimize side product formation.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and concentrate under reduced pressure.
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Self-Validation: The bicarbonate wash removes any unreacted carboxylic acid and acidic impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure caged ester.
Protocol 2: Caging of Primary and Secondary Amines via Carbamate Formation
This protocol details the caging of an amine functional group by converting it into a photolabile carbamate. The (3-Methoxy-2-nitrophenyl)methanol is first converted to a chloroformate, which then readily reacts with the amine.
Application Note: A Guide to the Experimental Setup for Photochemical Reactions with (3-Methoxy-2-nitrophenyl)methanol as a Photolabile Protecting Group
Introduction In the fields of chemical biology, pharmacology, and materials science, the ability to control chemical reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "p...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the fields of chemical biology, pharmacology, and materials science, the ability to control chemical reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "photocages," are powerful tools that offer this control by masking the function of a molecule until it is "uncaged" by a pulse of light.[1][2][3] This non-invasive activation method allows researchers to study dynamic biological processes and to direct drug delivery with high specificity.[2][4]
Among the most versatile and widely employed classes of PPGs are the o-nitrobenzyl (oNB) derivatives.[1][2] This application note provides a detailed guide to the experimental setup and protocols for photochemical reactions involving a specific oNB derivative: (3-Methoxy-2-nitrophenyl)methanol (CAS 53055-04-2).[5][6] The strategic placement of the methoxy group on the aromatic ring shifts the molecule's absorption to longer, less-damaging near-UV wavelengths (e.g., 365 nm), enhancing its utility in sensitive biological applications.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of this photocage in their work.
The Underlying Photochemistry: Mechanism of Action
The efficacy of (3-Methoxy-2-nitrophenyl)methanol as a PPG is rooted in a well-understood photochemical rearrangement, akin to a Norrish Type II reaction.[7] The process can be broken down into several key steps:
Photoexcitation: Upon absorption of a photon (typically in the 350-400 nm range), the o-nitroaromatic chromophore is promoted to an excited electronic state.[7][10]
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.[7][11] This is the rate-determining step and leads to the formation of a transient biradical species.
Formation of the aci-Nitro Intermediate: The biradical rapidly rearranges into a more stable, transient species known as an aci-nitro intermediate, which is often detectable by its strong absorption around 400 nm.[7][12][13]
Rearrangement and Release: The aci-nitro intermediate undergoes further rearrangement, often involving cyclization and subsequent ring-opening, to release the protected molecule (e.g., an alcohol, carboxylic acid, or amine).[13] This process also generates a 3-methoxy-2-nitrosobenzaldehyde byproduct.[7] It is crucial that this byproduct is biologically benign and does not interfere with the experimental system.[3]
Caption: Photochemical cleavage mechanism of o-nitrobenzyl protecting groups.
Designing the Experimental Setup
A successful photochemical experiment depends on the careful selection and integration of three core components: the light source, the photoreactor, and the reaction conditions.
The Light Source: The Heart of the Experiment
The choice of light source is critical. The goal is to maximize the overlap between the lamp's emission spectrum and the absorption spectrum of the caged compound while minimizing the delivery of unwanted, potentially damaging wavelengths.
Mercury Arc Lamps: High-pressure mercury-vapor lamps are a common choice, often used in Rayonet-type reactors.[14] They provide high-intensity output with a strong emission line at 365 nm, which is ideal for many o-nitrobenzyl derivatives.
Xenon Lamps: These lamps offer a broader emission spectrum, which can be tailored with optical filters to isolate the desired wavelength range.[15]
Light Emitting Diodes (LEDs): LEDs are an increasingly popular option due to their narrow emission bandwidth, energy efficiency, and low heat output. LEDs emitting at 365 nm or 405 nm are suitable for these applications and allow for precise control over light intensity.[11]
Causality: The selection of an appropriate wavelength is not arbitrary. Using a wavelength where the caged compound has a high molar extinction coefficient (ε) ensures efficient light absorption, leading to a higher quantum yield of uncaging (Φu) and faster reaction times.[4]
The Photoreactor
The vessel containing the reaction must be transparent to the chosen UV wavelength.
For Small-Scale & Analytical Studies: Quartz or borosilicate (Pyrex) NMR tubes or cuvettes are suitable.[15] Pyrex is a cost-effective option that is transparent to wavelengths above ~300 nm.[14]
For Preparative Scale: Jacketed glass reactors are preferred as they allow for temperature control via a circulating fluid.[16] The setup should include a mechanism for uniform stirring to ensure that the entire solution is evenly irradiated.[16]
Reaction Parameters: A Quantitative Overview
The kinetics of the photorelease can be significantly influenced by the reaction environment. Key parameters must be optimized for each specific application.
Parameter
Typical Range
Rationale & Considerations
Solvent
Aqueous Buffers, MeOH, Dioxane, DMSO
Solvent polarity can affect the stability of intermediates and the overall reaction rate.[8][13] For biological experiments, aqueous buffers (e.g., PBS, HEPES) are required.
Concentration
1 µM - 10 mM
Higher concentrations can lead to an "inner filter effect," where the solution becomes opaque, preventing light from penetrating and causing non-uniform reaction rates.
Temperature
0 - 40 °C
While the primary reaction is light-driven, subsequent thermal rearrangement steps can be temperature-dependent. Temperature control is crucial for reproducibility.[16]
pH
5 - 9
The stability of the caged compound and the rate of byproduct formation can be pH-dependent. The pH should be buffered, especially for biological applications.[12]
Irradiation Time
Seconds to Hours
This is highly dependent on light intensity, quantum yield, and concentration. It must be determined empirically by monitoring the reaction progress.[8][15]
Safety Protocols for Photochemical Reactions
Trustworthiness in science begins with safety. Photochemical experiments involve specific hazards that must be rigorously managed.
Personal Protective Equipment (PPE):
Eye Protection: UV-blocking safety glasses or goggles are mandatory at all times when the light source is in operation.[17][18][19] Standard safety glasses do not block UV radiation.
Skin Protection: Wear a full-length lab coat and gloves to protect skin from chemical exposure and stray UV radiation.[16][19]
Engineering Controls:
Ventilation: All photochemical reactions should be conducted in a well-ventilated fume hood.[16][17] High-intensity lamps can generate ozone, a toxic gas.
Shielding: The light source must be housed in an opaque enclosure (e.g., a photoreactor cabinet or an area shielded with UV-blocking curtains/foil) to prevent accidental exposure to personnel.
Procedural Safety:
Familiarize yourself with the location and operation of emergency equipment, including eyewash stations, safety showers, and fire extinguishers.[16][17][18]
Never look directly into the light source.
Ensure all electrical components are properly grounded and shielded from liquids.
Develop and follow a written Standard Operating Procedure (SOP) for the specific photoreactor in use.
Step-by-Step Protocol: Photochemical Release of a Model Carboxylic Acid
This protocol describes a general procedure for the photolytic cleavage of a carboxylic acid protected with a (3-Methoxy-2-nitrophenyl)methyl group. The reaction progress is monitored by HPLC, providing a self-validating system.
Step 1: Preparation of the Caged Compound Solution
Accurately weigh the (3-Methoxy-2-nitrophenyl)methyl-protected carboxylic acid.
Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mM.
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
Transfer the solution to a quartz or Pyrex reaction vessel.
Take a "time zero" (t=0) aliquot for immediate analysis.
Step 2: Assembling the Photoreactor
Place the reaction vessel inside the photoreactor chamber.
If required, connect the cooling jacket to a circulating water bath set to the desired temperature (e.g., 25 °C).
Position a magnetic stir plate under the vessel and add a small stir bar to the solution. Begin gentle stirring.[16]
Step 3: Executing the Photolysis
Ensure the photoreactor shielding is securely in place.
At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), briefly turn off the light source.
Quickly and safely withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
Immediately place the aliquot in a labeled HPLC vial, diluting if necessary, and store it away from light (e.g., by wrapping the vial in foil) to quench the reaction.
Restart the light source and timer to continue the irradiation.
Step 5: Analysis
Analyze all collected aliquots by reverse-phase HPLC to quantify the disappearance of the starting material and the appearance of the released carboxylic acid.
Protecting Carboxylic Acids with (3-Methoxy-2-nitrophenyl)methanol: A Detailed Guide for Researchers
In the landscape of modern organic synthesis and drug development, the judicious use of protecting groups is paramount to achieving complex molecular architectures. Among the diverse arsenal of protective strategies, pho...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern organic synthesis and drug development, the judicious use of protecting groups is paramount to achieving complex molecular architectures. Among the diverse arsenal of protective strategies, photolabile protecting groups (PPGs) offer an unparalleled level of control, enabling the spatial and temporal release of functional groups with the simple application of light.[1] This guide provides a comprehensive overview and detailed protocols for the application of (3-Methoxy-2-nitrophenyl)methanol, a member of the well-established ortho-nitrobenzyl class of PPGs, for the protection of carboxylic acids.
Introduction: The Power of Photolabile Protection
The protection of carboxylic acids is a frequent necessity in multi-step syntheses to prevent their interference with reactions targeting other functional groups. While numerous methods exist for carboxylic acid protection, photolabile protecting groups offer distinct advantages, particularly in the synthesis of sensitive biomolecules and in applications requiring precise control over deprotection. The ortho-nitrobenzyl ether linkage is a cornerstone of photolabile protecting group chemistry, prized for its stability under a range of chemical conditions and its clean cleavage upon UV irradiation.[1] The subject of this guide, (3-Methoxy-2-nitrophenyl)methanol, is a valuable reagent in this class, offering specific photochemical properties that can be harnessed for advanced synthetic strategies.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the protecting group is essential for its successful application.
Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)
---
The Underlying Chemistry: Mechanism of Protection and Deprotection
The utility of (3-Methoxy-2-nitrophenyl)methanol as a protecting group lies in the robust ester linkage it forms with carboxylic acids and the predictable photochemical cleavage of this bond.
Protection: Esterification
The protection of a carboxylic acid with (3-Methoxy-2-nitrophenyl)methanol proceeds via a standard esterification reaction. Given the potential for steric hindrance and the sensitivity of substrates often encountered in complex syntheses, the Steglich esterification, utilizing a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective method.
The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, facilitated by the acyl-transfer properties of DMAP, to yield the desired ester and a urea byproduct.
Caption: Workflow for the protection of a carboxylic acid.
Deprotection: Photolytic Cleavage
The deprotection of the (3-Methoxy-2-nitrophenyl)methyl ester is achieved by irradiation with UV light, typically in the range of 350-365 nm.[3] The mechanism of this photolytic cleavage is a well-studied intramolecular redox reaction. Upon absorption of a photon, the ortho-nitrobenzyl chromophore is excited, leading to the abstraction of a benzylic hydrogen atom by the nitro group. This is followed by a rearrangement to form an aci-nitro intermediate, which subsequently cyclizes and fragments to release the free carboxylic acid and 3-methoxy-2-nitrosobenzaldehyde as the byproduct.[3][4]
Caption: Workflow for the deprotection of the carboxylic acid.
Application Notes and Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.
Synthesis of (3-Methoxy-2-nitrophenyl)methanol
The protecting group can be readily synthesized from commercially available 3-methoxy-2-nitrobenzaldehyde via reduction.
Dissolve 3-methoxy-2-nitrobenzaldehyde (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with DCM (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (3-Methoxy-2-nitrophenyl)methanol as a solid.
Protocol 1: Protection of a Carboxylic Acid using Steglich Esterification
This protocol describes a general procedure for the esterification of a carboxylic acid with (3-Methoxy-2-nitrophenyl)methanol using DCC and DMAP.
To a solution of the carboxylic acid (1.0 eq) and (3-Methoxy-2-nitrophenyl)methanol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
Cool the mixture to 0 °C in an ice bath.
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure (3-Methoxy-2-nitrophenyl)methyl ester.
Protocol 2: Photolytic Deprotection of the Protected Carboxylic Acid
This protocol outlines a general procedure for the photolytic cleavage of the (3-Methoxy-2-nitrophenyl)methyl ester.
Materials:
(3-Methoxy-2-nitrophenyl)methyl ester
Suitable solvent (e.g., methanol, acetonitrile, or a mixture with water, depending on substrate solubility)
UV photoreactor equipped with a lamp emitting at ~365 nm
Dissolve the (3-Methoxy-2-nitrophenyl)methyl ester in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as the presence of oxygen can sometimes lead to side reactions.
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm, or a 365 nm LED array).
Monitor the progress of the deprotection by TLC or HPLC. The reaction time will vary depending on the substrate, concentration, and light source intensity.
Once the reaction is complete, concentrate the solution under reduced pressure.
Partition the residue between diethyl ether or ethyl acetate and saturated aqueous NaHCO₃ solution.
Separate the layers. The aqueous layer contains the sodium salt of the deprotected carboxylic acid.
Wash the aqueous layer with diethyl ether or ethyl acetate to remove the 3-methoxy-2-nitrosobenzaldehyde byproduct.
Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl.
Extract the free carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or DCM).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.
Quantitative Data and Considerations
The efficiency of a photolabile protecting group is characterized by its quantum yield (Φ), which is the fraction of absorbed photons that result in the desired photochemical reaction. While the specific quantum yield for the photolysis of (3-methoxy-2-nitrophenyl)methyl esters is not widely reported in the literature, it is expected to be in a similar range to other ortho-nitrobenzyl esters.
Not reported, expected to be comparable to other nitrobenzyl systems
---
Key Considerations for Optimal Performance:
Wavelength Selection: The choice of irradiation wavelength is critical. It should be at a wavelength where the protecting group absorbs strongly, but where the released product and other components of the reaction mixture are transparent to minimize secondary photoreactions.
Solvent: The solvent can influence the efficiency of the photolysis. Protic solvents are often used, but the choice will depend on the solubility of the substrate.
Concentration: The concentration of the protected compound should be low enough to allow for sufficient light penetration throughout the solution.
Byproduct Removal: The 3-methoxy-2-nitrosobenzaldehyde byproduct can sometimes be reactive. The workup procedure should be designed to efficiently remove this species.
Conclusion
(3-Methoxy-2-nitrophenyl)methanol is a valuable tool for the protection of carboxylic acids, offering the advantages of photolytic deprotection. Its stability to a variety of chemical conditions and its clean cleavage upon UV irradiation make it a suitable choice for complex organic syntheses, particularly in the fields of peptide synthesis, oligonucleotide synthesis, and the preparation of caged compounds for biological studies. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can effectively employ this photolabile protecting group to advance their scientific endeavors.
References
Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142.
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Sachleben, R. A., ... & Pfleiderer, W. (1997). Photolabile protecting groups for nucleobases: synthesis and photodeprotection of 4, 5-dimethoxy-2-nitrobenzyl (DMNB) derivatives of 2'-deoxyadenosine, 2'-deoxycytidine, 2'-deoxyguanosine, and thymidine. Tetrahedron, 53(12), 4247-4264.
Givens, R. S., & Weber, J. F. (2000). Photochemistry of the o-nitrobenzyl and related protecting groups. Chemical Reviews, 100(8), 3251-3296.
Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
Wikipedia. (2023). Photolabile protecting group. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
PubChem. (n.d.). 3-Methoxy-2-nitrobenzaldehyde. Retrieved from [Link]
LookChem. (n.d.). 3-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]
PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol. Retrieved from [Link]
Application Notes and Protocols: Orthogonal Deprotection Strategies Involving 3-Methoxy-2-Nitrobenzyl Groups
Introduction: The Imperative of Controlled Deprotection in Complex Synthesis In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide, oligonucleotide, and complex molecule synthe...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative of Controlled Deprotection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide, oligonucleotide, and complex molecule synthesis, the strategic use of protecting groups is paramount. The ability to selectively unmask a specific functional group while others remain shielded is the cornerstone of modern synthetic chemistry. This concept of "orthogonality" allows for the precise and sequential construction of complex molecular architectures.[1] Photolabile protecting groups (PPGs), which can be cleaved by light, offer a unique and powerful tool in this context, as they introduce a non-chemical deprotection method that is both mild and highly specific.[2]
Among the arsenal of PPGs, the ortho-nitrobenzyl scaffold has emerged as a robust and versatile platform.[3] This guide focuses on a key derivative, the 3-methoxy-2-nitrobenzyl (MeONB) group, and its application in sophisticated orthogonal deprotection strategies. The presence of the methoxy group red-shifts the absorption maximum of the chromophore, allowing for cleavage at longer, less-damaging wavelengths (typically in the near-UV range), which is particularly advantageous when working with sensitive biological molecules.[4]
This document provides a comprehensive overview of the MeONB protecting group, its mechanism of photocleavage, and its strategic implementation in orthogonal deprotection schemes. Detailed protocols are provided to guide researchers in the practical application of this valuable synthetic tool.
The 3-Methoxy-2-Nitrobenzyl Group: Properties and Photocleavage Mechanism
The 3-methoxy-2-nitrobenzyl group is typically introduced to protect alcohols, amines, and carboxylic acids. Its stability to a wide range of acidic, basic, and reducing conditions makes it an excellent candidate for orthogonal protection schemes.
The key to the functionality of the MeONB group lies in its photochemical lability. Upon irradiation with UV light (typically around 350-365 nm), the protecting group is cleaved, releasing the deprotected substrate and forming 3-methoxy-2-nitrosobenzaldehyde as a byproduct.[2][5] The generally accepted mechanism for this transformation is a Norrish Type II-like intramolecular hydrogen abstraction.[3]
The process can be summarized as follows:
Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.
Rearrangement and Cleavage: A series of electronic rearrangements leads to the formation of an aci-nitro intermediate, which subsequently collapses to release the protected functional group and form the nitrosobenzaldehyde byproduct.[2]
Caption: Photocleavage mechanism of a 3-methoxy-2-nitrobenzyl (MeONB) protected alcohol.
Orthogonal Deprotection Strategies
The true power of the MeONB group is realized in its application within orthogonal deprotection strategies. Its cleavage condition—irradiation with UV light—is orthogonal to the conditions required to remove many other common protecting groups. This allows for the selective deprotection of a MeONB-protected functionality without affecting, for example, acid-labile tert-butyloxycarbonyl (Boc) groups, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups, or fluoride-labile silyl ethers.[6][7][8]
This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups are used for the α-amino group and the side chains of the amino acids.
Data Presentation: Orthogonality of Common Protecting Groups
The following table summarizes the deprotection conditions for the MeONB group and other commonly used protecting groups, highlighting their orthogonality.
Protecting Group
Abbreviation
Typical Substrate
Deprotection Conditions
Orthogonal to MeONB?
3-Methoxy-2-nitrobenzyl
MeONB
Alcohols, Amines
UV light (350-365 nm) in a neutral, transparent solvent
Protocol 1: Protection of a Primary Alcohol with 3-Methoxy-2-nitrobenzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol using 3-methoxy-2-nitrobenzyl bromide.
Materials:
Primary alcohol
3-Methoxy-2-nitrobenzyl bromide
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-dimethylformamide (DMF)
Anhydrous diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Argon or nitrogen inert atmosphere setup
Syringes and needles
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv) and dissolve it in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
Allow the reaction mixture to stir at 0 °C for 30 minutes.
Add a solution of 3-methoxy-2-nitrobenzyl bromide (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
Separate the layers and wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methoxy-2-nitrobenzyl ether.
Protocol 2: Photolytic Deprotection of a 3-Methoxy-2-nitrobenzyl Ether
This protocol provides a general procedure for the photolytic cleavage of a MeONB-protected alcohol.
Materials:
MeONB-protected alcohol
Anhydrous, UV-transparent solvent (e.g., acetonitrile, methanol, or a mixture thereof)
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
Quartz or Pyrex reaction vessel
Magnetic stirrer and stir bar
Argon or nitrogen inert atmosphere setup
Procedure:
Dissolve the MeONB-protected alcohol in the chosen anhydrous, UV-transparent solvent in the photoreaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.
Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the chromophore.
Place the reaction vessel in the photoreactor and commence stirring.
Irradiate the solution with the UV lamp. The reaction time will vary depending on the substrate, concentration, and lamp intensity, but can range from 30 minutes to several hours.
Monitor the progress of the deprotection by TLC or HPLC.
Upon completion, remove the solvent under reduced pressure.
The crude product, containing the deprotected alcohol and the 3-methoxy-2-nitrosobenzaldehyde byproduct, can be purified by flash column chromatography.
Caption: General experimental workflow for the protection and deprotection of an alcohol using the MeONB group.
Conclusion
The 3-methoxy-2-nitrobenzyl group represents a highly valuable tool for the modern synthetic chemist. Its stability to a wide range of chemical reagents, combined with its facile and mild photolytic cleavage, makes it an ideal choice for complex orthogonal deprotection strategies. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can effectively incorporate the MeONB group into their synthetic routes, enabling the efficient and precise construction of complex molecular targets.
Application Notes and Protocols for the Light-Induced Activation of Biomolecules Using (3-Methoxy-2-nitrophenyl)methanol
Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights for utilizing (3-Methoxy-2-nitrophenyl)methanol as a photolabile prote...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights for utilizing (3-Methoxy-2-nitrophenyl)methanol as a photolabile protecting group, or "photocage," for the light-induced activation of biomolecules. This document outlines the chemical principles, synthesis of "caged" compounds, and methodologies for the precise spatiotemporal release of active molecules using UV light. It is designed to serve as a practical resource for applications in cell biology, neuroscience, and pharmacology where controlled release of bioactive agents is paramount.
Introduction: The Power of Light in Biological Control
The ability to initiate biological processes with high spatial and temporal precision is a cornerstone of modern biological research. Photolabile protecting groups (PPGs), colloquially known as "cages," offer an elegant solution by rendering a bioactive molecule inert until a pulse of light triggers its release. This "uncaging" process provides a non-invasive method to control the concentration of signaling molecules, enzymes, or drugs at a specific time and location within a complex biological system.
Among the various photocages, those based on the ortho-nitrobenzyl scaffold have been widely adopted due to their synthetic accessibility and efficient photochemistry.[1][2] (3-Methoxy-2-nitrophenyl)methanol, a derivative of this class, offers favorable properties for caging a variety of functional groups, including carboxylic acids, alcohols, and phosphates, which are prevalent in biologically significant molecules. Upon irradiation with near-UV light, this caging group undergoes an irreversible photochemical reaction, releasing the active biomolecule and a benign nitrosobenzaldehyde byproduct.[3] This application note provides a comprehensive overview of the principles and practical protocols for employing (3-Methoxy-2-nitrophenyl)methanol in your research.
Principle of Operation: The Photochemistry of Uncaging
The light-induced cleavage of the 3-methoxy-2-nitrobenzyl cage proceeds through a well-established intramolecular rearrangement known as a Norrish Type II reaction.[2] The process can be summarized in the following key steps:
Photoexcitation: Absorption of a photon of appropriate wavelength (typically in the near-UV range) promotes the nitro group to an electronically excited state.
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.
Rearrangement and Cleavage: This intermediate rapidly rearranges and cyclizes, leading to the cleavage of the bond connecting the caging group to the biomolecule.
Product Formation: The active biomolecule is released, along with 3-methoxy-2-nitrosobenzaldehyde as a byproduct.
This photochemical process is generally efficient and occurs on a timescale of microseconds to milliseconds, allowing for the rapid initiation of biological events.[4]
Technical Support Center: Synthesis of (3-Methoxy-2-nitrophenyl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of (3-Methoxy-2-nitrophenyl)methanol.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of (3-Methoxy-2-nitrophenyl)methanol. Low yield is a frequently reported issue in this synthesis, often stemming from challenges with regioselectivity and competing side reactions. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you optimize your synthetic route and achieve higher yields.
Troubleshooting Guide: Addressing Low Yield
This section directly addresses the most common issues encountered during the synthesis of (3-Methoxy-2-nitrophenyl)methanol, which typically proceeds via the electrophilic nitration of 3-methoxybenzyl alcohol.
Q1: My overall yield is significantly lower than expected after nitrating 3-methoxybenzyl alcohol. What are the primary causes?
Low yield in this reaction is rarely due to a single factor. It is typically a combination of inefficient nitration, side reactions, and purification losses.
Possible Cause 1: Poor Regioselectivity during Nitration
The core issue lies in the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a strong activating group and is ortho, para-directing. The hydroxymethyl (-CH₂OH) group is a weak deactivating group and is meta-directing. The powerful activating effect of the methoxy group dominates, but its influence leads to a mixture of isomers, primarily the 2-nitro (ortho), 4-nitro (para), and 6-nitro (ortho) products. The desired product, (3-Methoxy-2-nitrophenyl)methanol, is just one of these major isomers, which inherently limits the theoretical maximum yield.
Possible Cause 2: Oxidation of the Benzyl Alcohol
The nitrating mixture (concentrated nitric and sulfuric acids) is a potent oxidizing agent.[1][2][3] The benzylic alcohol is susceptible to oxidation, which can convert the -CH₂OH group into a carboxylic acid (-COOH), leading to the formation of 3-methoxy-2-nitrobenzoic acid and other oxidized byproducts.
Possible Cause 3: Formation of Tarry Byproducts
The methoxy group strongly activates the benzene ring, making it highly reactive.[4] This high reactivity can lead to over-nitration (dinitration) or polymerization, resulting in the formation of intractable tars, especially if the reaction temperature is not rigorously controlled.[5]
Suggested Solutions:
Strict Temperature Control: Maintain the reaction temperature at or below 0 °C during the addition of the nitrating agent. This is the single most critical parameter for minimizing side reactions. An ice-salt or dry ice-acetone bath is recommended.
Controlled Reagent Addition: Add the nitrating agent dropwise and very slowly to the solution of 3-methoxybenzyl alcohol. This prevents localized temperature spikes and reduces the rate of side reactions.
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-running the reaction increases the likelihood of dinitration and byproduct formation.
Consider an Alternative Route: For consistently higher yields, the most effective strategy is to change the synthetic route. Nitrating 3-methoxybenzoic acid and then selectively reducing the resulting carboxylic acid is often a more reliable approach (see Protocol 2).
Q2: My post-nitration TLC shows multiple product spots that are difficult to separate. How can I improve selectivity for the desired 2-nitro isomer?
This is a classic regioselectivity problem. The formation of 4-nitro and 6-nitro isomers is the primary reason for difficult purification and low isolated yield.
Possible Cause: Dominant ortho, para-Directing Effect of the Methoxy Group
As explained above, the -OCH₃ group directs the incoming electrophile (the nitronium ion, NO₂⁺) to all available ortho and para positions. While the 2-position is sterically hindered by the adjacent -CH₂OH group, it is still electronically favorable.
Suggested Solutions:
Modify the Synthetic Route (Recommended): The most robust solution is to start with a substrate where the directing groups work in concert to favor the desired substitution pattern.
Start with 3-Methoxybenzoic Acid: The carboxylic acid group is a meta-director. In 3-methoxybenzoic acid, both the ortho, para-directing methoxy group and the meta-directing carboxyl group favor substitution at the 2- and 4-positions. Due to steric hindrance from the adjacent carboxylic acid, nitration is strongly favored at the 2-position.[6] The resulting 3-methoxy-2-nitrobenzoic acid can then be selectively reduced to the target alcohol.
Purification Strategy: If you must proceed with the direct nitration of the alcohol, an efficient purification method is essential.
Column Chromatography: Flash column chromatography on silica gel is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity is recommended to resolve the closely-eluting isomers.
Q3: The reaction mixture turned dark brown/black and formed a significant amount of insoluble tar. What happened and can it be prevented?
The formation of tar indicates decomposition and/or polymerization, common issues when nitrating highly activated aromatic rings.[5]
Possible Cause 1: Exothermic Reaction Runaway
Nitration is a highly exothermic process.[3] If the nitrating agent is added too quickly or the cooling is insufficient, the temperature can rise uncontrollably, leading to rapid oxidation and polymerization of the electron-rich starting material.
Possible Cause 2: Over-Nitration
Once the first nitro group is added, the ring is deactivated. However, under harsh conditions (high temperature, excess nitrating agent), a second nitration can occur, contributing to byproduct formation.[2]
Suggested Solutions:
Ensure Adequate Cooling and Stirring: Use a sufficiently large reaction vessel to ensure efficient heat dissipation and vigorous stirring to prevent localized hot spots.
Reverse Addition: Consider adding the substrate (3-methoxybenzyl alcohol) solution slowly to the cold nitrating mixture. This maintains a constant, low concentration of the reactive substrate in the presence of the nitrating agent, which can sometimes provide better control.
Use a Milder Nitrating System: While mixed acid is standard, other reagents can be used. A mixture of nitric acid in acetic anhydride is a common alternative that can sometimes offer milder conditions and different selectivity.[7]
Visualizing the Synthetic Challenge
The following diagram illustrates the primary synthetic pathway for (3-Methoxy-2-nitrophenyl)methanol via direct nitration and highlights the competing side reactions that contribute to low yield.
Caption: Reaction scheme for the nitration of 3-methoxybenzyl alcohol.
Logical Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues leading to low yield in your synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route to obtain (3-Methoxy-2-nitrophenyl)methanol with a good yield?
A: For the highest and most reproducible yields, we recommend a two-step route: 1) Nitration of 3-methoxybenzoic acid to form 3-methoxy-2-nitrobenzoic acid, followed by 2) Selective reduction of the carboxylic acid using a reagent like borane-tetrahydrofuran complex (BH₃·THF), which will reduce the carboxylic acid without affecting the nitro group.[8]
Q: What analytical techniques are best for monitoring the reaction and characterizing the product?
A: For reaction monitoring, TLC on silica gel plates is indispensable. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and isomeric purity, while mass spectrometry will confirm the molecular weight.
Q: Are there any specific safety precautions I should take during nitration?
A: Absolutely. The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent. The reaction is highly exothermic and has the potential for thermal runaway. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure an appropriate quenching agent and spill kit are readily accessible.
Experimental Protocols
Protocol 1: Direct Nitration of 3-Methoxybenzyl Alcohol (Standard Route)
This protocol outlines the direct nitration, highlighting critical control parameters.
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-salt bath.
Dissolve 3-methoxybenzyl alcohol (1.0 eq) in DCM and add it to the flask. Cool the solution to -5 °C.
In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2.0 eq). Caution: This mixing is exothermic; prepare it in a separate ice bath.
Add the nitrating mixture dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.
After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes, monitoring by TLC until the starting material is consumed.
Carefully quench the reaction by pouring it slowly over a large amount of crushed ice.
Separate the organic layer. Extract the aqueous layer twice with DCM.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude oil by flash column chromatography on silica gel (gradient elution with ethyl acetate/hexane) to isolate the desired isomer.
Protocol 2: Nitration of 3-Methoxybenzoic Acid and Reduction (High-Yield Route)
This two-step protocol is recommended for achieving higher purity and yield.
Step 2A: Synthesis of 3-Methoxy-2-nitrobenzoic Acid
Follow the procedure in Protocol 1, but use 3-methoxybenzoic acid as the starting material instead of 3-methoxybenzyl alcohol.[11]
The product, 3-methoxy-2-nitrobenzoic acid, often precipitates upon quenching with ice water and can be purified by recrystallization from an ethanol/water mixture, yielding a pale yellow solid.
Step 2B: Selective Reduction to (3-Methoxy-2-nitrophenyl)methanol
In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the flask to 0 °C in an ice bath.
Slowly add borane-THF complex solution (1.0 M in THF, approx. 1.5-2.0 eq) dropwise.
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 1M HCl.
Extract the product into ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by column chromatography if necessary.
Data Summary
Table 1: Influence of Substituents on Nitration Regioselectivity
Substituent Group
Electronic Effect
Directing Influence
-OCH₃ (Methoxy)
Activating
ortho, para
-CH₂OH (Hydroxymethyl)
Weakly Deactivating
meta
-COOH (Carboxylic Acid)
Deactivating
meta
Table 2: Comparison of Synthetic Routes
Feature
Route 1: Direct Nitration of Alcohol
Route 2: Nitration of Acid & Reduction
Number of Steps
1
2
Typical Yield
Low to Moderate
Moderate to High
Regioselectivity
Poor (isomer mixture)
Excellent (favors 2-nitro)
Key Challenge
Isomer separation, oxidation byproducts
Handling of borane reagents
Recommendation
Quick but low-yielding
Recommended for purity and yield
References
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
Minimizing side reactions in the synthesis of 3-Methoxy-2-butanol - Benchchem. (n.d.).
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from
Some reported examples of the nitration of m-cresol under various conditions. (n.d.). ResearchGate. Retrieved from
Nitration of Benzene - Chemistry Steps. (n.d.). Retrieved from
Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. (n.d.). ResearchGate. Retrieved from
3-Methoxy-2-nitrobenzoic acid | 4920-80-3 - Benchchem. (n.d.). Retrieved from
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity - Pharmaguideline. (n.d.). Retrieved from
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. Retrieved from
US1564214A - Production of m-amino-p-cresol-methyl-ether - Google Patents. (n.d.).
Synthesis of p-nitro-m-cresol - PrepChem.com. (n.d.). Retrieved from
How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? (2014). Chemistry Stack Exchange.
3-Methoxybenzyl alcohol 98 6971-51-3 - Sigma-Aldrich. (n.d.). Retrieved from
Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. (n.d.). J-STAGE. Retrieved from
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (2018). Retrieved from
3-Methoxy-2-nitrobenzoic acid 96 4920-80-3 - Sigma-Aldrich. (n.d.). Retrieved from
Technical Support Center: Troubleshooting Incomplete Photolytic Cleavage of the 3-Methoxy-2-Nitrobenzyl Protecting Group
Welcome to the technical support resource for researchers utilizing the 3-methoxy-2-nitrobenzyl (MeO-NB) photolabile protecting group. This guide is designed to provide in-depth troubleshooting strategies and answers to...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for researchers utilizing the 3-methoxy-2-nitrobenzyl (MeO-NB) photolabile protecting group. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome challenges such as incomplete cleavage and ensure the successful release of your target molecule. Our approach is grounded in the fundamental photochemical mechanisms to help you understand the "why" behind each recommendation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and application of the 3-methoxy-2-nitrobenzyl protecting group.
Q1: What is the mechanism of photolytic cleavage for the 3-methoxy-2-nitrobenzyl group?
The photolytic cleavage of the 3-methoxy-2-nitrobenzyl group, like other ortho-nitrobenzyl (oNB) protecting groups, proceeds through a well-established intramolecular rearrangement upon UV irradiation.[1][2] The process is initiated by the absorption of a photon, leading to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate.[1][2] This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected molecule and the formation of a 3-methoxy-2-nitrosobenzaldehyde byproduct.[3][4][5]
Q2: Why was the 3-methoxy-2-nitrobenzyl group chosen for my application?
The inclusion of the methoxy group on the nitrobenzyl ring serves to red-shift the absorption maximum to longer, less damaging wavelengths compared to the unsubstituted nitrobenzyl group.[6][7] This allows for cleavage at wavelengths typically around 350-420 nm, which can be advantageous for sensitive biological samples.[6][7]
Q3: What are the expected byproducts of the cleavage reaction, and are they problematic?
The primary byproduct is 3-methoxy-2-nitrosobenzaldehyde.[3][4] This nitroso byproduct can be reactive, particularly towards nucleophiles like thiols, and may interfere with biological systems. Furthermore, these byproducts can absorb UV light, potentially acting as an inner filter and reducing the efficiency of the photolysis reaction, especially at high concentrations. Under certain conditions, the nitroso compound can also dimerize to form an azoxy species.[8][9]
Troubleshooting Guide: Incomplete Cleavage
This guide provides a structured approach to diagnosing and resolving incomplete photolytic cleavage of the 3-methoxy-2-nitrobenzyl protecting group.
Possible Cause 1: Incorrect Wavelength or Insufficient Light Intensity
Your irradiation source may not be optimal for the 3-methoxy-2-nitrobenzyl chromophore. While the methoxy group red-shifts the absorption, there is still an optimal wavelength range for efficient cleavage.
Solution: Verify the emission spectrum of your light source. The optimal wavelength for cleavage of methoxy-substituted nitrobenzyl groups is typically in the range of 350-420 nm.[6][7] Ensure that your lamp has sufficient power output at the desired wavelength. Consider that the reaction rate is dependent on light intensity.
Possible Cause 2: Inner Filter Effect
The starting material, the released substrate, or the photogenerated byproducts may absorb at the irradiation wavelength, preventing light from penetrating the full depth of the solution. This is especially problematic at higher concentrations.
Solution:
Reduce Concentration: Dilute your sample. The relationship between concentration and light penetration is described by the Beer-Lambert law. A lower concentration will allow for more uniform irradiation.
Optimize Path Length: Use a cuvette or reaction vessel with a shorter path length.
Monitor UV-Vis Spectra: Track the changes in the UV-Vis absorption spectrum of your reaction mixture over time to observe the decay of the starting material and the appearance of byproducts.[10]
Possible Cause 3: Solvent Effects
The solvent can influence the reaction quantum yield and the stability of intermediates. While many organic solvents are compatible, the efficiency can vary.[8]
Solution: If your reaction is not proceeding efficiently, consider switching to a different solvent system. Protic solvents like methanol or buffered aqueous solutions are often used. However, it's crucial to ensure the stability of your target molecule in the chosen solvent.
Possible Cause 4: Sub-optimal pH (in aqueous solutions)
For reactions in aqueous media, the pH can affect the rate of the dark reactions following the initial photochemical step.[11]
Solution: If working in an aqueous environment, ensure your solution is adequately buffered. The optimal pH may be substrate-dependent, but a neutral pH (around 7.0) is a good starting point.[11]
Issue 2: Reaction Stalls or Plateaus Before Completion
Possible Cause 1: Formation of a Photostationary State
In some cases, a reversible photoreaction or the formation of a stable, light-absorbing intermediate can lead to a photostationary state where the rates of the forward and reverse reactions become equal.
Solution:
Change Wavelength: Irradiating at a slightly different wavelength might shift the equilibrium.
Introduce a Scavenger: If a reactive intermediate is causing a reverse reaction, adding a suitable scavenger (that doesn't interfere with your desired product) might help.
Possible Cause 2: Degradation of the Protecting Group or Substrate
Prolonged exposure to high-energy UV light can sometimes lead to undesired side reactions or degradation of your molecule of interest.
Solution:
Time-Course Experiment: Perform a time-course study to determine the optimal irradiation time for maximal cleavage with minimal degradation. Analyze aliquots at different time points using HPLC or LC-MS.
Use a Cut-off Filter: Employ a long-pass filter to block shorter, more damaging wavelengths from your light source.
Issue 3: Variability Between Experiments
Possible Cause 1: Inconsistent Lamp Output
The output of arc lamps can decrease over time, leading to longer required irradiation times and inconsistent results.
Solution: Regularly check the output of your lamp using a power meter. Keep a log of lamp usage hours to anticipate when a replacement might be necessary.
Possible Cause 2: Oxygen Quenching
The excited triplet state of the nitrobenzyl group can be quenched by molecular oxygen, which can reduce the efficiency of the cleavage reaction.
Solution: For reactions that are particularly sensitive, degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before and during irradiation can improve reproducibility.
Experimental Protocols
Protocol 1: General Procedure for Photolytic Cleavage
Sample Preparation: Dissolve the 3-methoxy-2-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz cuvette or reaction vessel. The concentration should be optimized, but a starting point of 0.1-1.0 mM is common.
Degassing (Optional): For maximum efficiency and reproducibility, degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
Irradiation: Place the sample at a fixed distance from the light source. Irradiate with a lamp emitting in the 350-420 nm range (e.g., a mercury arc lamp with appropriate filters or a high-power LED).
Monitoring: Follow the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method such as HPLC, LC-MS, or TLC.
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure, and the product can be purified from the nitrosobenzaldehyde byproduct by standard chromatographic techniques.
Protocol 2: Quenching of the Nitroso Byproduct
If the 3-methoxy-2-nitrosobenzaldehyde byproduct is problematic for downstream applications, it can be scavenged.
Post-Photolysis Addition: After the photolysis is complete, add a scavenger such as a resin-bound thiol (e.g., macroporous poly(styrene-co-divinylbenzene)-supported thiol) to the reaction mixture.
Incubation: Gently agitate the mixture for 1-2 hours at room temperature.
Filtration: Remove the resin by filtration to yield a solution of the deprotected product with a reduced concentration of the nitroso byproduct.
Quantitative Data Summary
Parameter
Recommended Range/Value
Rationale & Notes
Irradiation Wavelength
350 - 420 nm
The methoxy group red-shifts the absorbance maximum, allowing for the use of longer, less damaging wavelengths.[6][7]
Solvent polarity can influence quantum yield. Ensure your substrate is stable in the chosen solvent.[8]
Concentration
0.01 - 1.0 mM
Higher concentrations can lead to inner filter effects, reducing cleavage efficiency.[12]
pH (Aqueous)
6.5 - 7.5
The rate of intermediate decay can be pH-dependent. Buffering is recommended for reproducibility.[11]
Temperature
Ambient (20-25 °C)
Photochemical reactions are generally less sensitive to temperature than thermal reactions, but consistency is key.
Visual Guides
Cleavage Mechanism Workflow
Caption: The photochemical cleavage pathway of the 3-methoxy-2-nitrobenzyl group.
Troubleshooting Logic Diagram
Caption: A step-by-step guide to troubleshooting incomplete photolytic cleavage.
References
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023).
Wan, P., & Budac, D. (n.d.). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution.
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595.
Šolomek, T., et al. (n.d.). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
Klán, P., et al. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. (n.d.). Royal Society of Chemistry.
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). PubMed.
Blanc, A., & Bochet, C. G. (n.d.). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
Photolabile protecting group. (n.d.). Wikipedia.
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (n.d.). PubMed Central.
Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. (n.d.).
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
Flash photolysis of caged compounds. (n.d.).
Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. (n.d.).
Four, M., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865–6879.
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. (n.d.). University of Groningen Research Portal.
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (n.d.).
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). ACS Omega.
Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. (n.d.). PubMed Central.
Formation of byproducts during the photolysis of nitrobenzyl compounds
Welcome to the technical support center for the photolysis of nitrobenzyl compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequen...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the photolysis of nitrobenzyl compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving nitrobenzyl photochemistry. As Senior Application Scientists, we provide not just procedural steps, but also the underlying scientific principles to empower your research.
Troubleshooting Guide
This section addresses specific problems you might encounter during the photolysis of nitrobenzyl-protected compounds.
Issue 1: Incomplete Photolysis or Low Cleavage Yield
Question: My photolysis reaction is not proceeding to completion, resulting in a low yield of my deprotected substrate. What are the potential causes and how can I improve the cleavage efficiency?
Answer:
Incomplete photolysis is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Potential Causes & Solutions:
Insufficient Irradiation Time or Intensity: The total number of photons delivered to the sample may be inadequate.
Solution: Increase the irradiation time. Monitor the reaction progress at different time points using an appropriate analytical technique like HPLC or NMR to determine the optimal duration.[1][2] If possible, increase the intensity of your light source. Be cautious, as excessive intensity can sometimes lead to photodegradation of the desired product.
Incorrect Wavelength: The wavelength of your light source may not optimally overlap with the absorption maximum of your specific nitrobenzyl compound.
Solution: Verify the absorption spectrum of your nitrobenzyl-protected compound. Most o-nitrobenzyl derivatives have an absorption maximum in the UV-A range (350-405 nm).[3] Modifying the nitrobenzyl core, for instance with methoxy groups to create a nitrosoveratryl (NV) group, can red-shift the absorption, allowing for cleavage at longer, less damaging wavelengths.[4][5]
Inner Filter Effect: The accumulation of byproducts, particularly o-nitrosobenzaldehyde and its derivatives, can absorb the incident light, preventing it from reaching the unreacted starting material.[6] This is often indicated by the appearance of a yellow or brown color in the reaction mixture.
Solution:
Dilution: Performing the reaction at a lower concentration can mitigate the inner filter effect.
Flow Chemistry: Utilizing a continuous flow reactor can improve light penetration and minimize byproduct accumulation in the irradiation zone.[7]
Byproduct Trapping: The primary byproduct, o-nitrosobenzaldehyde, is highly reactive and can undergo secondary reactions.[8][9] Trapping this byproduct can prevent the formation of colored oligomers. Dienes have been shown to effectively trap the nitroso group via a hetero-Diels-Alder reaction.[8][9]
Low Quantum Yield (Φ): The intrinsic efficiency of the photochemical reaction for your specific substrate may be low.
Solution:
Substituent Effects: The quantum yield is influenced by substituents on the nitrobenzyl group and the nature of the leaving group.[1][10][11][12][13] For instance, substitution at the α-carbon of the benzyl group can significantly increase the quantum yield.[4][14]
Leaving Group Acidity: The rate of photolysis often correlates with the pKa of the leaving group; more acidic leaving groups tend to cleave more efficiently.[1]
Solvent Effects: The choice of solvent can impact the reaction rate and quantum yield. Protic solvents may lead to a decrease in the cleavage rate compared to aprotic solvents.[5]
Oxygen Quenching: In some cases, dissolved oxygen can quench the excited state of the nitrobenzyl compound, reducing the efficiency of the desired photoreaction.
Solution: Degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before and during the photolysis experiment.
Issue 2: Formation of Unexpected Byproducts
Question: I am observing unexpected peaks in my HPLC chromatogram or NMR spectrum after photolysis. What are these byproducts and how can I minimize their formation?
Answer:
The primary byproduct of nitrobenzyl photolysis is o-nitrosobenzaldehyde (or a related ketone if the benzylic position is substituted). However, this initial byproduct is often unstable and can lead to a cascade of secondary reactions.
Common Byproducts and Their Origins:
o-Nitrosobenzaldehyde: This is the direct byproduct of the photocleavage reaction.[4][15] It is a yellow-colored compound and can contribute to the inner filter effect.
Oligomers and Polymers: o-Nitrosobenzaldehyde is known to be unstable under both thermal and photochemical conditions, leading to the formation of oligomers containing azo and amide linkages.[8][9] These are often responsible for the appearance of a brown, tarry substance in the reaction mixture.
Imine Formation: If the released substrate is a primary or secondary amine, it can react with the o-nitrosobenzaldehyde byproduct to form an imine, reducing the yield of the desired free amine.[14]
Strategies for Minimizing Byproduct Formation:
Byproduct Trapping: As mentioned previously, trapping the reactive o-nitrosobenzaldehyde is a highly effective strategy. Dienes can be added to the reaction mixture to sequester the nitroso species through a hetero-Diels-Alder reaction, preventing its subsequent decomposition and oligomerization.[8][9]
Modification of the Protecting Group:
Carbamate Linkers: For the release of sensitive substrates like epinephrine, incorporating a carbamate linker between the nitrobenzyl group and the substrate has been shown to prevent the formation of toxic oxidation byproducts.[16]
α-Substitution: Introducing a methyl group at the benzylic position (e.g., using an α-methyl-2-nitrobenzyl group) can lead to the formation of o-nitrosoacetophenone, which is less prone to forming imine byproducts with released amines.[7]
Reaction Conditions:
Temperature: Performing the photolysis at lower temperatures can sometimes reduce the rate of thermal decomposition of the o-nitrosobenzaldehyde byproduct.
pH: The pH of the reaction medium can influence the stability of both the starting material and the byproducts. The optimal pH should be determined empirically for each specific system.[14][17]
Issue 3: Instability of the Released Substrate
Question: My desired product appears to be degrading after it is released from the nitrobenzyl protecting group. How can I protect my substrate during and after photolysis?
Answer:
The photolysis conditions, including UV irradiation and the presence of reactive byproducts, can sometimes be harsh on sensitive substrates.
Potential Causes and Solutions:
Photodegradation of the Product: The released substrate itself might be sensitive to the wavelength of light used for cleavage.
Solution:
Use Longer Wavelengths: Employ nitrobenzyl derivatives that absorb at longer, less energetic wavelengths (e.g., nitrosoveratryl derivatives).[4][5]
Minimize Irradiation Time: Optimize the reaction to use the minimum irradiation time necessary for complete cleavage.
Filter the Light Source: Use optical filters to remove shorter, more damaging wavelengths if your light source has a broad emission spectrum.
Reaction with Byproducts: The released substrate may react with the o-nitrosobenzaldehyde or other reactive species generated during photolysis.
Solution: Implement the byproduct trapping strategies discussed in the previous section to remove reactive byproducts from the reaction mixture.[8][9]
Unfavorable Reaction Conditions: The pH or solvent may not be suitable for the stability of the deprotected product.
Solution:
Buffered Solutions: If working in an aqueous medium, use a buffer to maintain a pH at which your substrate is stable.
Solvent Screening: If possible, screen different solvents to find one that is optimal for both the photolysis reaction and the stability of your product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photolysis of o-nitrobenzyl compounds?
A1: The photolysis of o-nitrobenzyl compounds typically proceeds through a Norrish Type II-like mechanism. Upon absorption of a photon, the nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate undergoes a rearrangement to form a cyclic species, which then cleaves to release the protected substrate and o-nitrosobenzaldehyde.[14][18]
Q2: How can I monitor the progress of my nitrobenzyl photolysis reaction?
A2: Several analytical techniques can be used to monitor the reaction in real-time or by analyzing aliquots:
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of the product.
High-Performance Liquid Chromatography (HPLC): A quantitative method to monitor the concentration of the starting material and product over time.[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product.[1]
UV-Vis Spectroscopy: Can be used to monitor changes in the absorption spectrum as the nitrobenzyl chromophore is consumed and the nitroso byproduct is formed.[16]
Q3: What are the key experimental parameters I should consider when setting up a nitrobenzyl photolysis experiment?
A3:
Wavelength: Match the emission wavelength of your light source to the absorption maximum of your nitrobenzyl compound.
Solvent: The solvent can affect reaction rates and byproduct formation. Ensure your starting material and product are soluble and stable in the chosen solvent.
Concentration: Lower concentrations can help mitigate the inner filter effect.
pH: For reactions in aqueous media, the pH can influence both the reaction kinetics and the stability of the compounds involved.
Temperature: While most photolyses are run at room temperature, controlling the temperature can be important for sensitive substrates or to minimize thermal side reactions.
Atmosphere: Consider degassing the solvent to remove oxygen, which can quench the photoreaction.
Q4: Are there alternatives to o-nitrobenzyl protecting groups?
A4: Yes, while o-nitrobenzyl groups are widely used, other photolabile protecting groups exist with different properties. Some examples include coumarin-based and BODIPY-based caging groups, which may offer advantages such as absorption at longer wavelengths.[19] The choice of protecting group will depend on the specific requirements of your experiment, including the nature of the substrate and the desired cleavage conditions.
Experimental Protocols & Data
Protocol 1: General Procedure for Monitoring Photolysis by HPLC
Sample Preparation: Prepare a solution of the o-nitrobenzyl-protected compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) at a known concentration (e.g., 0.1-1 mM).
Initial Analysis: Inject an aliquot of the solution onto an HPLC system to obtain a chromatogram of the starting material.
Irradiation: Irradiate the solution with a suitable light source (e.g., a 365 nm UV lamp).
Time-Course Analysis: At regular intervals, withdraw aliquots from the reaction mixture, and if necessary, quench the reaction (e.g., by dilution or placing in the dark). Analyze each aliquot by HPLC.
Data Analysis: Quantify the peak areas of the starting material and the product to determine the extent of conversion over time.
Table 1: Influence of Substituents on Photolysis Quantum Yields
Optimizing the reaction time for the deprotection of 3-methoxy-2-nitrobenzyl ethers
Welcome to the technical support guide for the optimization of reaction times in the deprotection of 3-methoxy-2-nitrobenzyl (MeONB) ethers. This resource is designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the optimization of reaction times in the deprotection of 3-methoxy-2-nitrobenzyl (MeONB) ethers. This resource is designed for researchers, scientists, and professionals in drug development who utilize MeONB as a photolabile protecting group (PPG). Here, we will address common challenges and provide in-depth, field-proven insights to enhance the efficiency and success of your experiments.
Quick Reference: The Deprotection Mechanism
The cleavage of 2-nitrobenzyl-based protecting groups, including MeONB, proceeds through a well-established photochemical mechanism.[1][2][3] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms a transient aci-nitro intermediate.[1][2][4] Subsequent rearrangement and hydrolysis release the protected substrate and the 3-methoxy-2-nitrosobenzaldehyde byproduct.[1][3]
Caption: Photochemical deprotection of MeONB ethers.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address the most common problems encountered during the deprotection of MeONB ethers.
❓ Problem 1: The deprotection reaction is slow, incomplete, or fails to initiate.
This is the most frequent issue and can often be traced back to the photochemical setup or reaction conditions.
Plausible Cause A: Incorrect Wavelength or Inefficient Light Source
Explanation: The MeONB chromophore has a specific UV absorption profile. Effective excitation requires a light source that emits at a wavelength strongly absorbed by the protecting group. While the parent 2-nitrobenzyl group absorbs below 320 nm, the inclusion of methoxy groups, as in 4,5-dimethoxy-2-nitrobenzyl (a close relative), shifts the absorption maximum to around 340-350 nm.[5] Irradiation at wavelengths significantly longer than the absorption maximum will result in poor photon absorption and a sluggish reaction.
Solution:
Verify Wavelength: Use a light source that emits strongly in the 340-365 nm range. Medium-pressure mercury lamps (which have a strong emission line at 365 nm) or specialized LEDs are ideal.[6][7]
Check Lamp Age & Output: The output of UV lamps degrades over time. If you are using an older bulb, its photon flux may be insufficient. Consider measuring the lamp's intensity or replacing it if it has exceeded its recommended service life.
Avoid Inappropriate Filters: Ensure that the reaction vessel (e.g., quartz or borosilicate) and any filters used are transparent to the required UV wavelength. Standard glass (like Pyrex) will block a significant portion of UV light below ~340 nm.
Plausible Cause B: The "Inner Filter Effect"
Explanation: The reaction solution itself can prevent light from reaching all the substrate molecules. This occurs if the concentration of the MeONB-protected substrate is too high, or if the photoproducts, particularly the 3-methoxy-2-nitrosobenzaldehyde byproduct, absorb light at the same wavelength used for irradiation.[8] This byproduct can compete for photons, effectively shielding the remaining starting material.
Solution:
Dilute the Reaction: The simplest solution is to reduce the concentration of the starting material. This increases the path length of light through the solution, ensuring more uniform irradiation.
Optimize Monitoring: Monitor the reaction closely and stop it once the starting material is consumed to prevent the accumulation of light-absorbing byproducts.
Consider Flow Chemistry: For larger-scale reactions, a continuous flow photoreactor ensures that a thin film of the solution is irradiated uniformly, dramatically mitigating the inner filter effect and improving efficiency.[9]
Plausible Cause C: Solvent Choice
Explanation: The solvent can influence the stability of the excited state and the subsequent chemical steps. Some solvents may quench the excited state, dissipating the energy before the desired chemical reaction can occur. Additionally, the final hydrolysis of the intermediate is crucial for product release.
Solution:
Protic vs. Aprotic: Protic solvents like methanol or buffered aqueous solutions can facilitate the final hydrolysis step. Acetonitrile is also a common and effective solvent.[10]
Avoid UV-Absorbing Solvents: Do not use solvents like acetone or toluene if they have significant absorbance at the irradiation wavelength.
Degas the Solvent: Dissolved oxygen can sometimes act as a quencher or lead to side reactions. Purging the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes before and during the reaction can improve results.
❓ Problem 2: I'm observing significant formation of side products and low yields of my desired molecule.
The generation of highly reactive intermediates during photolysis is the primary cause of side product formation.
Plausible Cause A: Reactivity of the Nitroso Byproduct
Explanation: The primary photoproduct, 3-methoxy-2-nitrosobenzaldehyde, is highly reactive.[8] It can undergo secondary photoreactions or react with nucleophiles in the reaction mixture, including your deprotected substrate, leading to complex mixtures and reduced yields.[3] The nitroso group can also dimerize to form azoxy compounds.[3]
Solution: Employ a Scavenger
Mechanism of Action: A "scavenger" is a reagent added to the reaction mixture to trap reactive intermediates. For nitroso compounds, mild reducing agents or nucleophiles are effective.
Recommended Scavengers: Thiols, such as 2-mercaptoethanol or dithiothreitol (DTT) , are excellent scavengers for the nitroso byproduct. Hydrazine and its derivatives can also be used.
Implementation: Add a slight excess (e.g., 1.1 to 2 equivalents) of the scavenger to the reaction mixture before starting the irradiation. This will intercept the nitroso compound as it is formed, preventing it from causing further issues.
Plausible Cause B: Photodegradation of the Substrate or Product
Explanation: The high-energy UV light used for deprotection may not be entirely specific to the MeONB group. If your core molecule or the deprotected product also contains chromophores that absorb in the same UV range, they can be susceptible to photochemical degradation.
Solution:
Wavelength Filtering: If your product has a known UV absorption spectrum, use a long-pass filter to block shorter, more damaging wavelengths while still allowing the 350-365 nm light through.
Monitor Reaction Progress: The best way to avoid product degradation is to stop the reaction as soon as the starting material has been consumed. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction at regular intervals (e.g., every 15-30 minutes).
Controlled Temperature: Perform the reaction at a lower temperature (e.g., 0-15 °C) using a cooling bath. This can slow down secondary thermal degradation pathways without significantly affecting the primary photochemical step.
Key Experimental Parameters & Protocols
Data Summary Table
For quick reference, the following table summarizes key quantitative parameters for optimizing the deprotection of MeONB and related nitrobenzyl ethers.
Parameter
Recommended Value / Condition
Rationale & Notes
Irradiation Wavelength
340 - 365 nm
Matches the absorption maximum of the chromophore for efficient excitation.[5][7]
Light Source
Medium-pressure Hg Lamp, 365 nm LED
Provides high photon flux at the optimal wavelength.
Reaction Vessel
Quartz or Borosilicate Glass (e.g., Pyrex)
Must be transparent to the irradiation wavelength. Quartz is ideal for <340 nm.
Solvent
Acetonitrile, Methanol, Dioxane, Buffered H₂O
Choose a solvent that dissolves the substrate and is transparent at the irradiation wavelength.[6][10]
Concentration
1 - 10 mM (typically)
Lower concentrations are used to mitigate the inner filter effect.[8]
Scavenger
2-Mercaptoethanol, DTT, Hydrazine
Traps the reactive nitroso byproduct to prevent side reactions.
Atmosphere
Inert (Nitrogen or Argon)
Degassing the solvent prevents quenching by oxygen and potential photo-oxidation.
Temperature
0 °C to Room Temperature
Lower temperatures can minimize thermal side reactions.
Standard Deprotection Protocol (Analytical Scale)
This protocol provides a starting point for optimizing your specific reaction.
Preparation:
Dissolve the MeONB-protected substrate in the chosen solvent (e.g., acetonitrile) in a quartz or borosilicate reaction tube to a final concentration of ~5 mM.
Add 1.5 equivalents of a scavenger (e.g., 2-mercaptoethanol).
Seal the tube with a septum and purge with Argon or Nitrogen for 20 minutes while stirring.
Irradiation Setup:
Place the reaction tube in a photoreactor equipped with a cooling fan or a cooling bath to maintain a constant temperature.
Position the light source (e.g., a 365 nm LED array or a filtered mercury lamp) at a fixed, reproducible distance from the sample.
Execution & Monitoring:
Turn on the light source to begin the reaction.
At set time points (e.g., t = 0, 15, 30, 60, 120 min), withdraw a small aliquot (~5-10 µL) via syringe for analysis.
Analyze the aliquots by TLC or HPLC to monitor the disappearance of the starting material and the appearance of the product.
Workup:
Once the reaction is complete (as determined by monitoring), concentrate the solution in vacuo.
Purify the crude product using standard techniques such as column chromatography or preparative HPLC to isolate the deprotected molecule.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting MeONB deprotection.
References
Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. (n.d.). SciSpace. Retrieved from [Link]
Photochemistry of 2-nitrobenzyl enol ethers: oxidative C=C bond scission. (2004). Semantic Scholar. Retrieved from [Link]
Šolomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 531-537. Retrieved from [Link]
Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. (2024). Oxford Academic. Retrieved from [Link]
Optimization of the deprotection. (n.d.). ResearchGate. Retrieved from [Link]
Photolabile protecting group. (n.d.). Wikipedia. Retrieved from [Link]
Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577. Retrieved from [Link]
Kumar, G., & McLaughlin, L. W. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Retrieved from [Link]
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Retrieved from [Link]
Barner-Kowollik, C., & Theato, P. (2016). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 8(3), 78. Retrieved from [Link]
Aujard, I., Ben-Am, Y., Vaganay, E., Tauc, P., & Goeldner, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865–6879. Retrieved from [Link]
Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(1), 162–171. Retrieved from [Link]
Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemistry and Photobiology, 84(1), 162-171. Retrieved from [Link]
Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society, 64(1), 4353-4363. Retrieved from [Link]
Geitner, M., & Gschwind, R. M. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(20), 11331–11337. Retrieved from [Link]
Šolomek, T., Mercier, S., Bally, T., & Bochet, C. G. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 531-537. Retrieved from [Link]
Il’ichev, Y. V., Kombarova, S. V., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. Retrieved from [Link]
Kakeshpour, T., & Kalesh, K. A. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. RSC Advances, 4(99), 56096–56113. Retrieved from [Link]
Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. (2015). ResearchGate. Retrieved from [Link]
UV – visible absorption spectra of 2-nitrobenzyl methyl ether ( 1 ) in... (n.d.). ResearchGate. Retrieved from [Link]
Photolabile Protecting Groups: Structure and Reactivity. (2013). ResearchGate. Retrieved from [Link]
Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2024). Molecules, 29(11), 2567. Retrieved from [Link]
Horsfall, A. (2020, June 22). Release the molecule! Photolabile protecting groups. Chembites. Retrieved from [Link]
Van der Veken, P., & Kertesz, I. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 9(1), 126–143. Retrieved from [Link]
Chung, W. J., Söntjens, S. H. M., & Lee, K.-Y. (2005). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Advanced Materials, 17(17), 2101-2104. Retrieved from [Link]
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved from [Link]
Kumar, G., & McLaughlin, L. W. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6233-6285. Retrieved from [Link]
Hamada, S., Sugimoto, K., Elboray, E. E., Kawabata, T., & Furuta, T. (2021). [Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical Catalyst]. Yakugaku Zasshi, 141(10), 1147-1154. Retrieved from [Link]
Feelisch, M., & Stamler, J. S. (1996). Detection of S-nitrosothiols and other nitric oxide derivatives by photolysis-chemiluminescence spectrometry. Methods in Enzymology, 268, 417-427. Retrieved from [Link]
Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. (2017). Semantic Scholar. Retrieved from [Link]
Photoreactions of Nitroso Compounds in Solution. XX. Photoreduction, Photoelimination, and Photoaddition of Nitrosamines. (1975). ResearchGate. Retrieved from [Link]
Chow, Y. L., & Joseph, T. C. (1969). Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Canadian Journal of Chemistry, 47(16), 3045-3052. Retrieved from [Link]
Technical Support Center: Enhancing the Solubility of (3-Methoxy-2-nitrophenyl)methanol Derivatives
Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support center for (3-Methoxy-2-nitrophenyl)methanol derivatives. This guide is designed for researchers, scientists, and drug dev...
Welcome to the technical support center for (3-Methoxy-2-nitrophenyl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. The inherent chemical nature of the aromatic nitro scaffold often leads to poor aqueous solubility, a significant hurdle in experimental biology and pharmaceutical development. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically diagnose and overcome these issues.
Part 1: Troubleshooting Guide - Addressing Immediate Solubility Issues
This section is structured in a question-and-answer format to address specific problems you may be facing during your experiments.
Q1: I've synthesized a new (3-Methoxy-2-nitrophenyl)methanol derivative, and it's practically insoluble in my aqueous assay buffer. Where do I start?
A1: This is a common challenge. The low water solubility of this scaffold stems from its non-polar aromatic structure, which doesn't interact favorably with polar water molecules[1]. Aromatic nitro compounds are generally known to be sparingly soluble or insoluble in water, while showing good solubility in organic solvents[2].
Your first step is to systematically explore fundamental formulation strategies. Do not immediately resort to complex or aggressive methods. A logical starting point is to assess the compound's properties and select a strategy accordingly.
Below is a decision workflow to guide your choice of a solubility enhancement strategy.
Caption: Decision workflow for selecting a primary solubility enhancement strategy.
Q2: My solubility measurements are inconsistent between experiments. What are the most common sources of error?
A2: Reproducibility is critical for accurate solubility data[3]. Inconsistencies usually arise from a few key experimental variables that have not been adequately controlled.
Common Sources of Error in Solubility Measurement:
Source of Error
Causality and Explanation
Mitigation Strategy
Insufficient Equilibration Time
Solubility is an equilibrium property. If the system has not reached saturation, you are measuring a dissolution rate, not thermodynamic solubility. This is a primary source of variability[3].
Agitate the suspension for a sufficient period, typically 24-48 hours. To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.
Temperature Fluctuations
Solubility is temperature-dependent[4]. Even minor fluctuations in ambient temperature can alter the equilibrium solubility, especially for compounds with a high enthalpy of solution.
Conduct all experiments in a temperature-controlled environment, such as an incubator shaker or a water bath. Ensure the temperature is stable and recorded for the duration of the experiment[5].
Improper Phase Separation
The presence of microscopic, undissolved solid particles in the sample taken for analysis will artificially inflate the measured concentration. This is a critical and often overlooked error source[3].
After equilibration, separate the saturated solution from the excess solid using centrifugation at high speed, followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).
Compound Purity
Soluble impurities can affect the solvent properties and lead to incorrect solubility values. Insoluble impurities can be mistaken for the test compound[6].
Ensure the compound is of the highest possible purity. Characterize the solid phase before and after the experiment (e.g., by XRPD) to check for impurities or polymorphic changes[7].
pH Instability
For ionizable derivatives, small shifts in the buffer pH can cause significant changes in solubility[8][9].
Use a buffer with sufficient capacity to maintain the target pH throughout the experiment. Measure and confirm the final pH of the saturated solution at the end of the experiment.
Part 2: Protocols for Primary Solubility Enhancement Strategies
This section provides detailed methodologies for the primary strategies identified in the decision workflow.
Strategy 1: pH Modification for Ionizable Derivatives
Causality: Many organic molecules contain acidic or basic functional groups. By adjusting the pH of the solution, these groups can be ionized (deprotonated or protonated), forming a charged species that is generally much more soluble in polar solvents like water[]. For a derivative with a carboxylic acid group, increasing the pH above its pKa will convert it to the highly soluble carboxylate salt. For a derivative with an amine group, decreasing the pH below its pKa will form the soluble ammonium salt.
Prepare a Series of Buffers: Prepare a set of buffers covering a wide physiological and experimental range (e.g., pH 2, 4, 6, 7.4, 8, 10).
Add Excess Compound: To a vial containing a fixed volume (e.g., 1 mL) of each buffer, add an excess amount of the solid compound. Ensure solid is visible.
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[3].
Separate Phases: Centrifuge the vials to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
Quantify Concentration: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
Measure Final pH: Measure the pH of the filtrate to confirm it has not shifted significantly.
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) as a function of the final pH. This plot will reveal the pH range where your compound's solubility is maximal.
Strategy 2: Co-Solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system[11]. This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, making it easier for the solute to dissolve[12][13]. This is a simple and effective technique, especially for non-ionizable, lipophilic compounds.
Experimental Protocol: Co-Solvent Screening
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.
Prepare Solvent Systems: Create a series of solvent systems by mixing the co-solvent with your primary aqueous buffer in different ratios (e.g., 5%, 10%, 20%, 40% v/v co-solvent).
Determine Solubility: Using the shake-flask method described in the FAQ section, measure the solubility of your derivative in each solvent system.
Analyze Results: Compare the solubility values across the different co-solvents and concentrations to identify the most effective system. Be mindful that high concentrations of organic solvents can be toxic in biological assays and may precipitate the compound upon significant aqueous dilution[14].
Very strong solubilizer, often used for stock solutions, can be cytotoxic
Strategy 3: Salt Formation
Causality: Converting a weakly acidic or basic drug into a salt is a powerful method to enhance solubility and dissolution rate[16][17]. Salts are ionic compounds that readily dissociate in water. The dissolution of a salt bypasses the high energy required to break down the crystal lattice of the parent, non-ionized compound[18]. The success of this method depends on the pKa difference between the drug and the counter-ion.
Experimental Protocol: General Approach to Salt Screening
Select Counter-ions:
For Acidic Derivatives: Choose a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, L-arginine).
For Basic Derivatives: Choose a range of acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid).
Reaction Stoichiometry: Dissolve the parent compound in a suitable organic solvent. Add a stoichiometric equivalent (e.g., 1.0 eq) of the counter-ion solution.
Induce Crystallization: Stir the mixture. If a solid precipitates, isolate it by filtration. If not, crystallization can be induced by slow evaporation, cooling, or adding an anti-solvent.
Characterize the Salt: Confirm salt formation and characterize the solid form using techniques like XRPD, DSC, and NMR.
Measure Solubility: Determine the aqueous solubility of the newly formed salt using the standard shake-flask method.
Strategy 4: Complexation with Cyclodextrins
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity[19]. They can encapsulate poorly water-soluble "guest" molecules, like your derivative, within their central cavity. This forms a "host-guest" or inclusion complex, where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble[20][21].
Experimental Protocol: Preparation by Freeze-Drying
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity[19].
Molar Ratio: Prepare an aqueous solution of the cyclodextrin. Add the (3-Methoxy-2-nitrophenyl)methanol derivative to this solution, typically in a 1:1 molar ratio.
Complexation: Stir the mixture vigorously at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution may become clearer as the complex forms.
Freeze-Drying (Lyophilization): Freeze the resulting aqueous solution and lyophilize it to obtain a dry, amorphous powder of the drug-cyclodextrin complex.
Characterization & Solubility Measurement: Confirm complex formation (e.g., via DSC, NMR). Re-dissolve the lyophilized powder in your aqueous buffer and measure the achieved concentration of your derivative to determine the solubility enhancement.
Part 3: Frequently Asked Questions (FAQs)
Q3: How do I perform the "shake-flask" method to get a reliable equilibrium solubility value?
A3: The shake-flask method is considered the gold standard for determining equilibrium solubility[3]. The goal is to create a saturated solution where the rate of the solid dissolving equals the rate of it crystallizing.
Caption: Standard experimental workflow for the shake-flask solubility measurement method.
Q4: What is the difference between improving solubility and improving dissolution rate?
A4: This is a crucial distinction.
Solubility is a thermodynamic equilibrium property. It is the maximum amount of a compound that can dissolve in a given solvent system at a specific temperature and pressure to form a saturated solution[4]. Strategies like pH adjustment, co-solvency, and cyclodextrin complexation increase this maximum concentration.
Dissolution Rate is a kinetic property. It describes how fast a compound dissolves in a solvent[4]. Particle size reduction (micronization) is a primary method to increase the dissolution rate by increasing the surface area of the solid exposed to the solvent, but it does not change the equilibrium solubility[13].
For many applications, especially oral drug delivery, both high solubility and a fast dissolution rate are desirable.
Q5: My formulation improves solubility, but the compound crashes out (precipitates) when I dilute it into my final assay medium. How can I fix this?
A5: This is a common problem with "super-saturating" formulations like those using high percentages of co-solvents or pH adjustment. The initial formulation can hold more drug than the final medium can support at equilibrium.
Mitigation Strategies:
Use Precipitation Inhibitors: Incorporate polymers like HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) into your formulation. These polymers can help maintain a metastable supersaturated state and prevent or slow down precipitation.
Optimize Co-solvent Concentration: Reduce the percentage of the co-solvent in your stock solution to a level that is still soluble upon dilution into the final medium. This may require some empirical testing.
Use Cyclodextrins: Cyclodextrin complexes are often more robust against dilution-induced precipitation because the drug is physically encapsulated. This can be a superior strategy if precipitation is a persistent issue[19][20].
References
Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
(2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
(2025, July 31). Co-solvency: Significance and symbolism.
(n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.
Wikipedia. (n.d.). Cosolvent.
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
(n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
NIH. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
ResearchGate. (2025, August 6). Principles of Salt Formation.
Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
(n.d.). Summary of solubility measurement protocols of each company before harmonization.
(n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
Solubility of Things. (n.d.). Nitrobenzene.
Quora. (2019, March 3). What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility?
MST.edu. (n.d.). Aromatic Nitro Compounds.
ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
(2020, March 29). NITRO COMPOUNDS.
YouTube. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach.
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
NIH. (n.d.). Biochemistry, Dissolution and Solubility.
Reddit. (2023, October 5). Solubility of Nitro Containing Molecules.
Physics Forums. (2011, June 13). How does temperature and pH affect the solubility of p-nitrophenol?
(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
(2025, December 7). PH adjustment: Significance and symbolism.
NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
Technical Support Center: Purification of (3-Methoxy-2-nitrophenyl)methanol and its Derivatives
Welcome to the technical support guide for the purification of (3-Methoxy-2-nitrophenyl)methanol and its related derivatives. This document is designed for researchers, chemists, and drug development professionals who ma...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of (3-Methoxy-2-nitrophenyl)methanol and its related derivatives. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of these valuable intermediates. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude (3-Methoxy-2-nitrophenyl)methanol?
The two most effective and widely used techniques for purifying this class of compounds are column chromatography and recrystallization . The choice between them depends on the nature and quantity of impurities. Column chromatography is excellent for separating mixtures with components of distinctly different polarities, such as isomers or unreacted starting materials.[1][2] Recrystallization is ideal for removing small amounts of impurities from a solid product that is already relatively pure.
Q2: What are the most common impurities I should expect after synthesizing (3-Methoxy-2-nitrophenyl)methanol?
Typical impurities arise from the nitration of 3-methoxybenzyl alcohol. These can include:
Isomeric Byproducts: The primary impurities are often other isomers, such as (5-methoxy-2-nitrophenyl)methanol and (3-methoxy-4-nitrophenyl)methanol.
Oxidation Products: Benzaldehydes or benzoic acids formed from over-oxidation of the alcohol group.
Dinitrated Products: Compounds with a second nitro group added to the aromatic ring, which are generally much more polar.
Q3: My purified product is a yellow oil or a waxy solid, but the literature reports a crystalline solid. What's wrong?
This is a common issue often caused by residual impurities that depress the melting point of the compound. The presence of isomers or residual solvent can prevent the formation of a stable crystal lattice. A yellow color is also characteristic of many nitro-aromatic compounds, but an intense or brownish color often points to degradation or polymeric impurities.[3] A second purification step, such as a careful recrystallization after column chromatography, is often necessary to obtain a pure, crystalline solid.
Q4: How does the ortho positioning of the nitro group relative to the methanol group affect purification?
The ortho relationship between the nitro and methanol groups allows for potential intramolecular hydrogen bonding. This internal interaction can decrease the molecule's overall polarity compared to its meta or para isomers, where intermolecular hydrogen bonding with the stationary phase or solvent is more prevalent. This difference in polarity is the key principle that allows for successful separation of isomers using column chromatography.[1][2] The less polar ortho isomer will typically elute first from a normal-phase column.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during purification workflows.
Issue 1: Poor or No Separation During Column Chromatography
Symptoms:
TLC analysis shows overlapping spots for your product and impurities.
Fractions collected from the column are all mixed.
The product elutes either too quickly (with the solvent front) or not at all.
Root Causes & Solutions:
Potential Cause
Scientific Rationale
Recommended Solution
Incorrect Solvent System Polarity
The mobile phase does not have the appropriate polarity to differentiate between the components. If too polar, all compounds elute quickly. If not polar enough, all compounds remain adsorbed to the stationary phase.
Perform Systematic TLC Analysis: Test various solvent systems. A good starting point for nitro-aromatic alcohols is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Dichloromethane). Aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate to ensure good separation on the column.
Compound Instability on Silica Gel
The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, such as nitroaldol products, leading to streaking on the TLC plate and poor recovery from the column.[3]
Use Deactivated Silica: Prepare a slurry of silica gel with your chosen eluent containing a small amount (0.5-1%) of triethylamine. This neutralizes the acidic sites. Alternatively, consider using a different stationary phase like neutral alumina.
Column Overloading
Exceeding the separation capacity of the column leads to broad, overlapping bands that cannot be resolved.
Follow the 1:30 Rule: As a general guideline, use at least 30g of silica gel for every 1g of crude material to be separated. For difficult separations, a ratio of 1:50 or even 1:100 may be necessary.
Issue 2: Product Fails to Crystallize During Recrystallization
Symptoms:
After cooling the solution, the product "oils out" instead of forming crystals.
No solid forms, even after prolonged cooling or placing in an ice bath.
Root Causes & Solutions:
Potential Cause
Scientific Rationale
Recommended Solution
Solution is Not Saturated
Too much solvent was used initially, preventing the concentration from reaching the point of crystallization upon cooling.
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent until you observe slight turbidity (cloudiness), indicating saturation. Then, allow it to cool slowly again.
Cooling Too Rapidly
Rapid cooling ("shocking" the solution) can favor the formation of an amorphous oil or very small, impure crystals over a well-ordered lattice.[4]
Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.
High Impurity Load
As mentioned in the FAQs, significant amounts of impurities can inhibit crystal formation.
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line to create nucleation sites. If you have a pure sample, add a tiny "seed crystal" to initiate growth. If these fail, the material likely requires another purification step (e.g., chromatography) before recrystallization.[5]
Poor Solvent Choice
The ideal solvent should dissolve the compound when hot but not when cold. If solubility is too high at all temperatures, it won't crystallize.
Use a Two-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., Ethanol, Acetone). Then, add a "poor" solvent (e.g., Water, Hexane) dropwise while hot until the solution just begins to turn cloudy. Let it cool slowly.[4]
Visualized Workflows
General Purification Strategy
This diagram outlines the decision-making process when starting with a crude solid product.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Recrystallization Failure
This decision tree provides a logical path to follow when your compound oils out or fails to crystallize.
Caption: Logical steps for troubleshooting a failed recrystallization.
Experimental Protocols
Protocol 1: Column Chromatography of (3-Methoxy-2-nitrophenyl)methanol
This protocol assumes TLC analysis has determined that a 4:1 Hexane:Ethyl Acetate mixture provides an optimal Rf value.
Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid completely dissolves.[5]
Inducing Saturation:
While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy (turbid).
Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
Crystal Formation:
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form.
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold water to remove any soluble impurities remaining in the mother liquor.
Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.
References
CDN Publishing. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc. Retrieved from [Link]
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
Stevens, J. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Agilent Technologies, Inc. Retrieved from [Link]
Quora. (2017). How do you recrystallize a product from methanol? Retrieved from [Link]
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
Nerz-Stormes, M. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
Technical Support Center: Managing Side Reactions of o-Nitrosobenzaldehyde in Photochemical Applications
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with photochemical reactions that generate o-nitrosobenzaldehyde as a byproduct. This resource provides in-dept...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with photochemical reactions that generate o-nitrosobenzaldehyde as a byproduct. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate common issues and ensure the integrity of your experiments.
The photochemical cleavage of o-nitrobenzyl (oNB) protecting groups is a cornerstone technique in organic synthesis, materials science, and chemical biology, enabling spatiotemporal control over the release of active molecules.[1][2][3] However, the primary photoproduct, o-nitrosobenzaldehyde, is a highly reactive and unstable molecule that can lead to a variety of undesirable side reactions, complicating product purification and reducing yields.[1][2] This guide is designed to provide you with the expertise to anticipate, diagnose, and resolve these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems arising from o-nitrosobenzaldehyde side reactions.
Issue 1: Low Yield of the Desired "Uncaged" Product and Formation of a Complex Mixture
Symptoms:
You observe a significantly lower-than-expected yield of your target molecule after photolysis.
TLC or LC-MS analysis reveals multiple unidentified spots or peaks, indicating a complex mixture of byproducts.
The reaction mixture develops a distinct coloration (often yellow to brown) that is difficult to remove.
Root Cause Analysis:
The primary culprit is the inherent instability of o-nitrosobenzaldehyde. Under both thermal and photochemical conditions, it rapidly decomposes and participates in self-condensation reactions to form oligomers containing azo and amide linkages.[1][2] These oligomers are often colored and can be challenging to separate from the desired product, leading to apparent low yields and purification difficulties.
Solutions & Experimental Protocols:
Solution A: Introduce a Nitroso-Trapping Agent (Diels-Alder Reaction)
The most effective strategy is to intercept the o-nitrosobenzaldehyde before it can oligomerize. The nitroso group is an excellent dienophile and can be efficiently trapped by a diene via a hetero-Diels-Alder reaction.[1][2]
Recommended Protocol: Diene Trapping
Diene Selection: Choose a reactive but stable diene. 2,3-Dimethyl-1,3-butadiene is a common and effective choice. Other options include 2-phenyl-1,3-butadiene or 2-methoxy-1,3-butadiene.[2]
Stoichiometry: Add a stoichiometric excess of the diene (typically 5-10 equivalents relative to the oNB-protected substrate) to the reaction mixture before initiating photolysis.
Reaction Conditions: Proceed with your standard photochemical setup. The Diels-Alder reaction is typically fast and will occur in situ as the o-nitrosobenzaldehyde is generated.
Workup: The resulting Diels-Alder adduct is generally more stable and easier to separate from your desired product using standard chromatographic techniques.
Causality: By adding an excess of a diene, you create a kinetically favorable pathway for the o-nitrosobenzaldehyde to react with the diene rather than with itself. This effectively channels the reactive byproduct into a single, stable adduct.
Issue 2: Formation of Insoluble Precipitate During or After Photolysis
Symptoms:
A solid material precipitates out of the reaction mixture during irradiation or upon concentration.
This solid is poorly soluble in common organic solvents, making characterization and removal difficult.
Root Cause Analysis:
This is a severe case of the oligomerization described in Issue 1. As the oligomers grow in chain length, their solubility decreases, causing them to precipitate.[1][2] These higher-order polymers are often intractable and can trap some of your desired product, further reducing the isolated yield.
Solutions & Experimental Protocols:
Solution A: Employ a Microflow Reaction System
Continuous flow chemistry can significantly mitigate this issue by improving reaction control.
System Design: Use a microflow reactor equipped with a transparent capillary (e.g., PFA or FEP) that allows for efficient irradiation.
Reagent Streams: Prepare two separate stock solutions. One containing your oNB-protected substrate and the other containing a diene scavenger (as described in Issue 1, Solution A).
Mixing and Irradiation: Use a T-mixer to combine the streams just before they enter the irradiated zone of the reactor. The rapid mixing ensures that the diene is present the moment o-nitrosobenzaldehyde is formed.
Flow Rate and Residence Time: Optimize the flow rate to control the irradiation time precisely. This minimizes over-irradiation and subsequent degradation of products.
Collection: Collect the reaction output in a flask for workup. The continuous removal of the product from the irradiation zone prevents the buildup of byproducts.
Causality: A microflow system offers superior control over reaction parameters.[1][2] The high surface-area-to-volume ratio ensures uniform irradiation, and the short residence time in the light path minimizes the chance for secondary photochemical reactions or thermal decomposition of the sensitive o-nitrosobenzaldehyde.
Issue 3: Reaction Stalls or Proceeds to Low Conversion
Symptoms:
Monitoring the reaction (e.g., by HPLC or NMR) shows that the starting material is consumed very slowly or the reaction stops before reaching completion.
This occurs even with a high-intensity light source.
Root Cause Analysis:
This can be an "inner filter effect." The o-nitrosobenzaldehyde byproduct and its subsequent oligomers often absorb light in the same UV-A region (around 350-400 nm) used to cleave the o-nitrobenzyl group.[3] As these byproducts accumulate, they begin to compete with the starting material for photons, effectively shielding it from the light source and slowing down or halting the reaction.
Solutions & Experimental Protocols:
Solution A: Optimize Wavelength and Concentration
Wavelength Selection: If your equipment allows, use a more specific wavelength that is strongly absorbed by your starting material but less so by the o-nitroso byproducts. While often overlapping, there may be a window that provides better selectivity.
Lower Concentration: Run the reaction at a lower concentration. According to the Beer-Lambert law, lowering the concentration of absorbing species can increase the path length of light through the solution, ensuring more uniform irradiation.
Actinometry: Use a chemical actinometer, such as o-nitrobenzaldehyde itself, to accurately measure the photon flux of your lamp at the reaction wavelength.[3][4] This helps determine if the light source is the limiting factor.
Solution B: Combine with Diene Trapping or Flow Chemistry
Both solutions from the previous issues are highly relevant here.
Diene Trapping: By converting o-nitrosobenzaldehyde into a Diels-Alder adduct, you also change its absorption spectrum, which can help mitigate the inner filter effect.
Flow Chemistry: A flow reactor continuously removes the absorbing byproducts from the irradiation zone, ensuring that the incoming starting material is always exposed to the full intensity of the light source.
Problem
Primary Cause
Recommended Solution
Scientific Rationale
Low Yield / Complex Mixture
Oligomerization of o-nitrosobenzaldehyde
Add a diene scavenger (e.g., 2,3-dimethyl-1,3-butadiene)
Traps the reactive nitroso group via a hetero-Diels-Alder reaction, preventing self-condensation.[1][2]
Insoluble Precipitate
Formation of high MW oligomers
Use a microflow reactor system
Minimizes byproduct accumulation and provides precise control over irradiation time.[1][2]
Reaction Stalls
Inner filter effect from byproducts
Run at lower concentration; use a diene scavenger or flow chemistry
Reduces competitive light absorption by byproducts, ensuring photons reach the starting material.
Frequently Asked Questions (FAQs)
Q1: What exactly is o-nitrosobenzaldehyde and why is it so reactive?
A1: o-Nitrosobenzaldehyde is the primary byproduct formed upon the photochemical cleavage of an o-nitrobenzyl (oNB) protecting group.[1][3] Its high reactivity stems from the presence of two proximate and reactive functional groups: an aldehyde and a nitroso group. The nitroso group is highly susceptible to dimerization, forming an azodioxy dimer, which can then lead to the formation of stable azo and amide linkages through complex rearrangement and condensation pathways.[1][2]
Q2: Besides oligomerization, are there other side reactions I should be aware of?
A2: Yes. Under certain conditions, particularly with prolonged irradiation, o-nitrobenzaldehyde (the precursor to the protecting group) can photoisomerize to o-nitrosobenzoic acid.[5][6] While this is a reaction of the starting material rather than the byproduct, it's a relevant photochemical side reaction in this chemical space. Additionally, the highly reactive nitroso group can potentially react with other nucleophilic species in your reaction mixture if they are present in high concentration.
Q3: Can I just filter off the oligomer precipitate and proceed?
A3: While physically possible, it is not recommended. The precipitate can trap a significant amount of your desired product, leading to yield loss. Furthermore, some soluble oligomers will likely remain in the solution, complicating downstream purification. It is far more effective to prevent the formation of these byproducts in the first place using the strategies outlined in the troubleshooting guide.
Q4: Are there alternatives to the o-nitrobenzyl protecting group that avoid these issues?
A4: Yes, the field of photolabile protecting groups (PPGs) is extensive. If the side reactions of o-nitrosobenzaldehyde are intractable for your specific application, you might consider other PPGs such as coumarin-based or dimethoxynitrobenzyl (DMNB) groups. These often cleave via different mechanisms and produce less reactive byproducts. The choice of PPG depends on factors like required cleavage wavelength, quantum yield, and compatibility with your substrate.
Q5: How can I confirm that o-nitrosobenzaldehyde oligomers are the cause of my problems?
A5: Characterizing these byproducts can be challenging due to their heterogeneity. However, techniques like ESI-MS may show a series of peaks corresponding to repeating monomer units.[2] SEC (Size Exclusion Chromatography) can also indicate the presence of higher molecular weight species.[2] Often, the most practical approach is diagnostic: if adding a diene scavenger resolves your yield and purity issues, it strongly implicates the o-nitrosobenzaldehyde byproduct as the root cause.
References
Wu, J.-D., Tosaka, M., Kayahara, E., Mizuhata, Y., & Yamago, S. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
Synthical. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Synthical.
ResearchGate. (n.d.). Photochemical transformation of o‐nitrobenzaldehyde to o‐nitrosobenzoic acid when subjected to ultraviolet light (365 nm) irradiation.
Leighton, W. G., & Lucy, F. A. (1934). The Photoisomerization of the o‐Nitrobenzaldehydes I. Photochemical Results. The Journal of Chemical Physics.
Preventing degradation of (3-Methoxy-2-nitrophenyl)methanol during storage
Welcome to the dedicated technical support center for (3-Methoxy-2-nitrophenyl)methanol (CAS 53055-04-2). This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-te...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support center for (3-Methoxy-2-nitrophenyl)methanol (CAS 53055-04-2). This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during its storage and handling.
Introduction to (3-Methoxy-2-nitrophenyl)methanol Stability
(3-Methoxy-2-nitrophenyl)methanol is a key building block in various synthetic applications. However, like many nitroaromatic compounds and benzyl alcohols, its stability can be compromised by environmental factors such as light, heat, and atmospheric conditions. Understanding the potential degradation pathways is crucial for maintaining its purity and reactivity. The primary degradation routes include photo-oxidation, thermal decomposition, and oxidation of the benzylic alcohol.
This guide provides a structured approach to identifying, preventing, and troubleshooting the degradation of (3-Methoxy-2-nitrophenyl)methanol.
Part 1: Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the storage and handling of (3-Methoxy-2-nitrophenyl)methanol.
Q1: What are the ideal storage conditions for (3-Methoxy-2-nitrophenyl)methanol?
A1: For optimal stability, (3-Methoxy-2-nitrophenyl)methanol should be stored in a tightly sealed container, in a dry environment at room temperature.[1] It is crucial to protect it from light and moisture.
Q2: My (3-Methoxy-2-nitrophenyl)methanol has changed color from a pale yellow to a darker shade. What does this indicate?
A2: A color change, particularly darkening, can be an indicator of degradation. This may be due to photo-oxidation or thermal stress, leading to the formation of colored byproducts. Similar phenomena are observed in other nitrophenol compounds which can change color upon irradiation.[2] It is advisable to re-test the purity of the material before use.
Q3: I suspect my sample has degraded. What is a simple way to check its purity?
A3: The most straightforward method to assess purity is by measuring its melting point. The literature melting point for a similar compound, 4-Nitrobenzyl alcohol, is 92-94 °C.[3] A significant depression or broadening of the melting point range of your compound suggests the presence of impurities. For a more quantitative analysis, techniques like HPLC or ¹H NMR are recommended.
Q4: Can I store (3-Methoxy-2-nitrophenyl)methanol in a methanol solution?
A4: While soluble in methanol, long-term storage in solution is generally not recommended without stability studies. Methanol is a flammable liquid and requires specific storage conditions, such as a well-ventilated place away from ignition sources.[4][5] Additionally, prolonged storage in solution could facilitate degradation pathways that may not occur in the solid state. If storage in solution is necessary, it should be for a short duration, protected from light, and at a low temperature.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed guidance on identifying and resolving specific degradation issues.
Issue 1: Observation of Color Change and Physical Alteration
Symptom: The solid (3-Methoxy-2-nitrophenyl)methanol, which is typically a light-colored solid, has developed a yellow or brownish hue. The material may also appear clumpy or have a different texture.
Probable Cause: This is often a sign of photodegradation or thermal decomposition. Nitroaromatic compounds are known to be light-sensitive.[2] The nitro group can participate in photochemical reactions, while the benzyl alcohol moiety is susceptible to oxidation.[6][7]
Troubleshooting Steps:
Isolate the Affected Batch: Immediately segregate the discolored batch to prevent accidental use in critical experiments.
Purity Assessment:
Melting Point Analysis: Determine the melting point of a small sample. Compare it to the specification on the Certificate of Analysis. A significant deviation indicates impurity.
Thin Layer Chromatography (TLC): Run a TLC against a reference standard (if available) to visually check for the presence of impurities.
Spectroscopic Analysis (HPLC, NMR): For a definitive assessment, analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the purity or Nuclear Magnetic Resonance (NMR) spectroscopy to identify degradation products.
Preventative Action for Future Storage:
Store the compound in an amber glass vial or a container wrapped in aluminum foil to block light.
Ensure the storage area is temperature-controlled and does not experience significant fluctuations.
Issue 2: Inconsistent Experimental Results
Symptom: Reactions using (3-Methoxy-2-nitrophenyl)methanol are yielding lower than expected product, or unexpected byproducts are being formed.
Probable Cause: The starting material may have partially degraded, leading to a lower effective concentration of the active compound and the introduction of reactive impurities. The primary degradation product is likely the corresponding aldehyde, (3-Methoxy-2-nitrophenyl)benzaldehyde, formed from the oxidation of the benzylic alcohol.[8][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Guide:
Verify Starting Material Purity: As outlined in the workflow, the first step is to confirm the purity of your (3-Methoxy-2-nitrophenyl)methanol stock using analytical techniques like HPLC or NMR.
Identify Degradation Products: If degradation is confirmed, attempt to identify the major impurities. The presence of a peak corresponding to an aldehyde proton in the ¹H NMR spectrum (around 9-10 ppm) would support the oxidation hypothesis.
Review Storage and Handling: Examine your laboratory's storage and handling procedures. Was the bottle left open to the atmosphere? Was it exposed to direct sunlight?
Implement Corrective Actions: Discard the degraded material and obtain a fresh batch. Implement the recommended storage protocols to prevent future occurrences.
Part 3: Protocols for Stability and Storage
Protocol 1: Recommended Storage Procedure
Container: Use an amber glass bottle with a tight-fitting, inert cap. If a clear glass bottle is used, wrap it completely in aluminum foil.
Atmosphere: Before sealing, consider flushing the headspace of the container with an inert gas like argon or nitrogen to displace oxygen and moisture.
Temperature: Store at room temperature, away from heat sources such as ovens, heating mantles, and direct sunlight.[1]
Location: Store in a designated, well-ventilated chemical storage cabinet.
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.
Protocol 2: Visual Inspection and Quick Quality Check
This protocol should be performed periodically (e.g., every 6 months) for long-term stored material.
Visual Inspection: Note the color and physical state of the compound. Any significant change from the initial appearance should be recorded.
TLC Analysis:
a. Dissolve a small amount of the test sample and the reference standard in a suitable solvent (e.g., ethyl acetate).
b. Spot both solutions side-by-side on a TLC plate.
c. Develop the plate in an appropriate solvent system.
d. Visualize the spots under a UV lamp.
e. Interpretation: The test sample should show a single spot with the same retention factor (Rf) as the reference standard. The presence of additional spots indicates impurities.
A deeper understanding of the chemical processes behind degradation can aid in its prevention.
Photodegradation
Nitroaromatic compounds can absorb UV light, leading to excited states that can undergo various reactions. For nitrophenols, irradiation can lead to complex transformations and color changes.[2][11] While (3-Methoxy-2-nitrophenyl)methanol is not a phenol, the principle of photosensitivity of the nitroaromatic system is relevant.
Thermal Decomposition
At elevated temperatures, nitroaromatic compounds can undergo decomposition. The initial steps often involve the cleavage of the C-NO₂ bond or intramolecular rearrangements.[12][13][14] While stable at room temperature, prolonged exposure to heat can accelerate degradation.
Oxidation
The benzylic alcohol group is susceptible to oxidation, which converts the alcohol to the corresponding aldehyde. This can be facilitated by atmospheric oxygen, especially in the presence of light or trace metal impurities.[6][8][15]
Caption: Key environmental factors leading to degradation.
By controlling these three factors—light, heat, and oxygen—the stability of (3-Methoxy-2-nitrophenyl)methanol can be effectively maintained throughout its shelf life.
References
Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
Minsky, A. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.
Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.
Wang, Y., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Industrial & Engineering Chemistry Research.
Rojas, K. A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: [Link]
Yilmaz, S., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Scientific Reports.
Minaev, B. F., & Tleubergenova, A. M. (2016). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin.
Zhang, Y., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry.
Filo. (2024). p-Nitrobenzyl alcohol is more acidic than benzyl alcohol, but p-methoxy...
Gsponer, J., et al. (2007). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. The Journal of Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). 4-Nitrophenol. Available at: [Link]
Brill, T. B., & James, K. J. (1995). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. Available at: [Link]
ResearchGate. (n.d.). Oxidation of different benzyl alcohols. Available at: [Link]
Methanol Safety Data Sheet. (n.d.).
Wan, P., & Yates, K. (1981). Photochemical Oxidation of Nitrobenzyl Alcohols in Aqueous Solution. J.C.S. Chem. Comm. Available at: [Link]
Methanex Corporation. (2020). Methanol Safety Data Sheet.
Zhang, Y., et al. (2021). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. Available at: [Link]
Technical Support Center: Troubleshooting Complex NMR Spectra of Nitrophenyl-Substituted Compounds
<Step> Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrophenyl-substituted compounds. The unique electronic properties of the nitro group can intro...
Author: BenchChem Technical Support Team. Date: January 2026
<Step>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrophenyl-substituted compounds. The unique electronic properties of the nitro group can introduce significant complexity into NMR spectra, often leading to challenges in spectral interpretation and structural elucidation. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome these common hurdles.
The Challenge of the Nitro Group in NMR Spectroscopy
The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the NMR spectra of nitrophenyl compounds.[1] This influence manifests in several ways:
Strong Deshielding Effects: The nitro group withdraws electron density from the aromatic ring, causing the attached protons and carbons to be significantly deshielded. This results in their signals appearing at higher chemical shifts (downfield) in the NMR spectrum. Protons ortho and para to the nitro group are most affected due to resonance effects.[2]
Complex Splitting Patterns: The strong electronic influence of the nitro group can lead to complex second-order coupling effects, especially in crowded aromatic regions. This can make it difficult to determine coupling constants and assign proton signals accurately.
Quadrupolar Broadening: The nitrogen atom in the nitro group is predominantly the ¹⁴N isotope, which is a quadrupolar nucleus (spin I = 1). Interaction of the nuclear quadrupole moment with the local electric field gradient can lead to rapid relaxation, causing broadening of nearby proton and carbon signals.[3][4]
Potential for Paramagnetic Impurities: Nitrated compounds can sometimes contain trace paramagnetic impurities, which can lead to severe line broadening and make spectra uninterpretable.[5][6]
This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to anticipate, diagnose, and solve common issues encountered during your NMR experiments.
Troubleshooting Guide & FAQs
Issue 1: My aromatic signals are broad and poorly resolved.
This is one of the most common issues when working with nitrophenyl compounds. The broadening can obscure coupling information and make integration unreliable.
Q: What are the primary causes of peak broadening in the NMR spectra of nitrophenyl compounds?
A: Several factors can contribute to broad peaks:
Quadrupolar Broadening from ¹⁴N: The ¹⁴N nucleus of the nitro group has a quadrupole moment that can interact with the surrounding electron cloud.[3] This interaction provides an efficient relaxation pathway, which shortens the excited state lifetime of nearby nuclei, leading to broader signals. This effect is most pronounced for nuclei in close proximity to the nitro group.
Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening.[5][6][7] Nitrated compounds can sometimes chelate metal ions from glassware or solvents.
Sample Concentration and Solubility: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can result in broader lines.[8] Poor solubility can also lead to a non-homogenous sample, which will give broad peaks.[8]
Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad peaks for any sample.[8]
Q: How can I mitigate these broadening effects?
A: Here is a step-by-step protocol to address peak broadening:
Protocol 1: Systematic Approach to Reducing Peak Broadening
Degas the Sample: To remove dissolved paramagnetic oxygen, bubble an inert gas (nitrogen or argon) through your sample for several minutes before capping the NMR tube. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
Check for Metal Impurities: If you suspect metal contamination, you can add a small amount of a chelating agent like EDTA to your sample.
Optimize Sample Concentration: Prepare a few samples at different concentrations to find the optimal balance between signal-to-noise and resolution. Often, a more dilute sample will yield sharper signals.[8]
Improve Shimming: Take the time to carefully shim the spectrometer for each sample. If you are using an automated shimming routine, consider performing a manual touch-up of the Z1 and Z2 shims.
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen signals by changing relaxation rates and molecular tumbling dynamics.
Consider ¹⁵N Isotopic Labeling: If your work allows for it, using a ¹⁵N-labeled starting material will completely eliminate the issue of ¹⁴N quadrupolar broadening, as ¹⁵N is a spin-1/2 nucleus.
dot
graph TD {
A[Identify Broad Peaks] --> B{Check Obvious Causes};
B --> C[Re-shim Spectrometer];
B --> D[Optimize Concentration];
B --> E{Suspect Paramagnetism?};
E --> F[Degas Sample];
E --> G[Add Chelating Agent];
B --> H{Suspect Quadrupolar Broadening?};
H --> I[Vary Temperature];
H --> J[Consider ¹⁵N Labeling];
}
Caption: Workflow for troubleshooting broad NMR signals.
Issue 2: The aromatic region of my spectrum is too complex to interpret.
The combination of strong deshielding and altered coupling constants in nitrophenyl compounds can lead to highly overlapped and complex multiplets in the aromatic region.
Q: Why do the aromatic signals in my nitrophenyl compound look so complex?
A: The electron-withdrawing nature of the nitro group significantly perturbs the electronic environment of the aromatic ring. This leads to:
Large Chemical Shift Dispersion: The ortho, meta, and para protons experience different degrees of deshielding, spreading their signals across a wider chemical shift range.[2]
Second-Order Effects: When the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J), second-order effects (also known as "roofing") can occur. This leads to a distortion of the expected multiplet intensities and makes it difficult to extract coupling constants directly from the spectrum.
Q: What strategies can I use to simplify a complex aromatic spectrum?
A: Several techniques can help to resolve complex aromatic signals:
Protocol 2: Deciphering Complex Aromatic Spectra
Change the NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent used.[9][10][11] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) that may resolve overlapping signals.[12] It is often worthwhile to run the spectrum in a few different solvents to find the best resolution.[8][9][12]
Acquire the Spectrum at a Higher Magnetic Field: Higher field strengths increase the chemical shift dispersion (in Hz), which can simplify second-order patterns and reduce signal overlap.
Perform a 2D COSY Experiment: A 2D Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons, allowing you to trace out the spin systems even in a crowded spectrum.
Use 1D Selective Decoupling Experiments: By irradiating a specific proton signal, you can decouple it from its coupling partners, which will simplify their multiplets and help to confirm coupling relationships.
Solvent
Typical Effect on Aromatic Signals
Considerations
CDCl₃
Standard, relatively non-interacting.
Good starting point.
DMSO-d₆
Can form hydrogen bonds, potentially altering chemical shifts.
Good for polar compounds.
Benzene-d₆
Can induce significant Aromatic Solvent Induced Shifts (ASIS), often improving resolution.[12]
Can be very effective for resolving overlapping signals.[9]
Acetone-d₆
Another polar aprotic option that can provide different chemical shifts.
Useful alternative to CDCl₃ and DMSO-d₆.
Issue 3: I'm not sure if I'm seeing a real signal or an impurity.
Due to the reactivity of some nitrophenyl compounds and the nature of their synthesis, it's not uncommon to have residual solvents or byproducts in your sample.
Q: How can I confidently distinguish my product signals from impurities?
A: A combination of careful experimental practice and data analysis is key:
Consult Impurity Tables: There are extensive published tables of the ¹H and ¹³C NMR chemical shifts of common laboratory solvents and impurities in various deuterated solvents.[13][14] These are invaluable resources for identifying extraneous peaks.
Run a Blank Spectrum: If you are unsure about a signal, run a spectrum of the deuterated solvent from the same bottle. This will help you identify any impurities present in the solvent itself.
Perform a 2D HSQC Experiment: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton signals with their directly attached carbon signals. Impurities will often have characteristic ¹H-¹³C correlations that can be easily identified.
Spike Your Sample: If you suspect a particular impurity, you can add a small amount of that compound to your NMR tube and see if the signal increases in intensity.
Issue 4: I need to get information about the nitrogen atom itself.
Directly observing the ¹⁴N or ¹⁵N nucleus can provide valuable structural information, but it comes with its own set of challenges.
Q: Is it possible to directly observe the nitrogen of the nitro group?
A: Direct observation of nitrogen is challenging but possible:
¹⁴N NMR: Due to its quadrupolar nature and the typically asymmetric environment of a nitro group, ¹⁴N signals are often extremely broad and difficult to observe.
¹⁵N NMR: ¹⁵N is a spin-1/2 nucleus and gives sharp signals. However, its low natural abundance (0.37%) and low gyromagnetic ratio make it very insensitive.[15][16] Direct ¹⁵N NMR experiments often require very long acquisition times and highly concentrated samples.
Q: Are there more sensitive methods to get ¹⁵N chemical shift information?
A: Yes, indirect detection methods are much more sensitive and are the preferred way to obtain ¹⁵N data.
Protocol 3: Acquiring ¹⁵N Data via Indirect Detection
Set up a ¹H-¹⁵N HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a 2D technique that shows correlations between protons and nitrogens that are two or three bonds away.[16][17] This is the most common and effective way to obtain ¹⁵N chemical shifts at natural abundance.[15][18]
Optimize the Long-Range Coupling Delay: The HMBC experiment relies on a delay that is optimized for a certain range of long-range coupling constants (ⁿJHN). For nitro groups, this coupling is often small, so you may need to adjust this delay to see a correlation. A good starting point is a delay optimized for a coupling of 5-10 Hz.
Process and Interpret the Data: The ¹⁵N chemical shift will be displayed on the indirect dimension (F1 axis) of the 2D spectrum. The correlation peak will connect the ¹⁵N signal to the proton(s) that are 2 or 3 bonds away.
dot
graph TD {
A[Need ¹⁵N Data] --> B{Direct Detection Feasible?};
B -- No --> C[Use Indirect Detection];
B -- Yes --> D[Run ¹⁵N 1D Experiment];
C --> E[Set up ¹H-¹⁵N HMBC];
E --> F[Optimize Long-Range Delay];
F --> G[Acquire 2D Spectrum];
G --> H[Process and Interpret];
D --> H;
}
Caption: Decision workflow for obtaining ¹⁵N NMR data.
By systematically applying these troubleshooting strategies, you can overcome the inherent challenges of working with nitrophenyl-substituted compounds and confidently extract the rich structural information that NMR spectroscopy provides.
References
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
Martin, G. E. (2012). Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods.
Chem LibreTexts. (n.d.). Nitro Groups. Retrieved from [Link]
Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Retrieved from [Link]
ResearchGate. (n.d.). Detecting Organic Nitrogen with 1H-15N HMBC Spectra. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]
UC San Diego, SSPPS NMR Facility. (2017). 15N HMBC sensitivity. Retrieved from [Link]
ResearchGate. (n.d.). 1H-15N HMBC correlations in compounds 8c and 12b. Retrieved from [Link]
Interpreting Aromatic NMR Signals [Video]. (2021, March 24). YouTube. Retrieved from [Link]
University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]
Suslick, K. S. (2012). Paramagnetic NMR. Retrieved from [Link]
UMass Nuclear Magnetic Resonance (NMR) Labs. (2012). Effect of Cl, Br, 14N, 31P, 19F etc to NMR spectra. Retrieved from [Link]
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
Gallier, F., et al. (2003). Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance: a Tool To Study Benzothiazole Biodegradation by Two Rhodococcus Strains. Applied and Environmental Microbiology, 69(7), 3845-3851.
Savitsky, A., et al. (2011). Determination of the 14N quadrupole coupling constant of nitroxide spin probes by W-band ELDOR-detected NMR. Journal of Magnetic Resonance, 214(1), 146-153.
Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
ResearchGate. (n.d.). NMR data on the degradation of o-nitrophenol degradation by the microbial consortium. Retrieved from [Link]
Reddit. (2015). Help Identifying unknown compound with HNMR and IR. Retrieved from [Link]
Jarvis, J. A., et al. (2019). Quantitative analysis of 14N quadrupolar coupling using 1H detected 14N solid-state NMR. Physical Chemistry Chemical Physics, 21(11), 6034-6043.
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
Barskiy, D. A., et al. (2019). Zero-field J-spectroscopy of quadrupolar nuclei.
Chemistry For Everyone. (2025, June 19). How Do Paramagnetic Substances Affect NMR? [Video]. YouTube. [Link]
ResearchGate. (n.d.). Seeking Higher Resolution and Sensitivity for NMR of Quadrupolar Nuclei at Ultrahigh Magnetic Fields. Retrieved from [Link]
ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]
Vaara, J. (2014). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Accounts of Chemical Research, 47(3), 835-844.
Royal Society of Chemistry. (2025). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]
Journal of Chemical Education. (2023). Exploring Resonance Raman Scattering with 4-Nitrophenol. Retrieved from [Link]
Technical Support Center: A Guide to Scaling the Synthesis of (3-Methoxy-2-nitrophenyl)methanol
Welcome to the technical support center for the synthesis of (3-Methoxy-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this i...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of (3-Methoxy-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical transformation. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.
I. Overview of the Synthesis
The primary and most effective route for synthesizing (3-Methoxy-2-nitrophenyl)methanol on a larger scale is the selective reduction of 3-methoxy-2-nitrobenzoic acid. This transformation is typically achieved using a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂). These reagents are favored for their high selectivity in reducing carboxylic acids in the presence of other functional groups, like the nitro group in this case.
The overall reaction is as follows:
Caption: Synthetic route to (3-Methoxy-2-nitrophenyl)methanol.
II. Frequently Asked Questions (FAQs)
Q1: Why is a borane-based reducing agent preferred for this synthesis?
A1: Borane reagents are highly chemoselective for the reduction of carboxylic acids. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), borane complexes will typically not reduce the nitro group under the reaction conditions required for the carboxylic acid reduction. This selectivity is crucial for obtaining the desired product without unwanted side reactions.
Q2: What are the main safety concerns when scaling up this reaction?
A2: The primary safety concerns are associated with the handling of borane reagents. Borane-THF and borane-dimethyl sulfide are flammable and react violently with water, releasing flammable hydrogen gas. When scaling up, the potential for exothermic reactions increases, necessitating careful temperature control. It is imperative to work in a well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon), and have appropriate quenching procedures in place. For a comprehensive overview of handling boranes at scale, refer to the guidelines published in Organic Process Research & Development.[1]
Q3: What are the likely impurities in the final product?
A3: Potential impurities can include unreacted starting material (3-methoxy-2-nitrobenzoic acid), over-reduced products where the nitro group is also reduced (e.g., (2-amino-3-methoxyphenyl)methanol), and byproducts from the workup, such as borate esters. The formation of these impurities is highly dependent on reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
III. Detailed Experimental Protocol: Borane Reduction of 3-Methoxy-2-nitrobenzoic Acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity (for 10g scale)
Notes
3-Methoxy-2-nitrobenzoic acid
197.14
10.0 g (50.7 mmol)
Ensure it is dry.
Borane-dimethyl sulfide complex (BH₃·SMe₂)
75.97
~1.1 - 1.5 equivalents
Available as a solution in THF.
Anhydrous Tetrahydrofuran (THF)
72.11
~200 mL
Must be dry and inhibitor-free.
Methanol
32.04
For quenching
Saturated aqueous sodium bicarbonate (NaHCO₃)
84.01
As needed
For workup.
Brine (saturated NaCl solution)
58.44
As needed
For workup.
Anhydrous magnesium sulfate (MgSO₄)
120.37
As needed
For drying.
Ethyl acetate
88.11
For extraction & chromatography
Hexanes
-
For chromatography
Procedure:
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 3-methoxy-2-nitrobenzoic acid (10.0 g, 50.7 mmol) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
Dissolution: Add anhydrous THF (~100 mL) to the flask and stir until the starting material is fully dissolved.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Addition of Borane: Slowly add the borane-dimethyl sulfide complex (1.1 - 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. Note: The addition is exothermic and will be accompanied by the evolution of hydrogen gas. Ensure adequate ventilation and pressure equalization.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. Caution: This is a highly exothermic step with vigorous gas evolution. Add the methanol very slowly at first.
Solvent Removal: Remove the solvents under reduced pressure.
Workup: To the residue, add saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization can be employed for further purification.
IV. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of (3-Methoxy-2-nitrophenyl)methanol.
Caption: Troubleshooting decision tree for the synthesis.
Detailed Troubleshooting:
Observed Problem
Potential Cause
Recommended Solution
Incomplete Reaction (Starting material remains)
1. Insufficient reducing agent: The borane complex may have degraded upon storage. 2. Reaction temperature too low: The reaction rate may be slow at lower temperatures.
1. Use a fresh bottle of the borane complex or titrate the solution to determine its exact molarity. Consider increasing the equivalents of the reducing agent. 2. After the initial addition at 0 °C, allow the reaction to proceed at room temperature. Gentle warming (to ~40 °C) can be considered if the reaction is still sluggish, but this increases the risk of side reactions.
Low Yield
1. Product loss during workup: The product has some water solubility. 2. Incomplete hydrolysis of borate intermediates: Borate esters of the product may have formed and were not fully hydrolyzed.
1. Perform multiple extractions with ethyl acetate. Saturating the aqueous layer with brine can help to decrease the solubility of the product in the aqueous phase. 2. After quenching with methanol, stirring for an extended period or a mild acidic wash during workup can help to fully hydrolyze the borate esters.
Presence of a byproduct corresponding to the reduced nitro group
Over-reduction: The reaction temperature was too high, or an excess of a highly reactive borane species was present.
Maintain strict temperature control, especially during the addition of the borane reagent. Use the recommended equivalents of the reducing agent.
Final product is an oil or difficult to crystallize
Presence of impurities: Residual solvents or byproducts can inhibit crystallization.
Ensure the product is thoroughly dried under vacuum to remove all solvents. If impurities are suspected, repeat the column chromatography or attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexanes, toluene).
V. References
PubChem. (3-Methoxy-2-nitrophenyl)methanol. National Center for Biotechnology Information. [Link]
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
Atkins, W. J., Burkhardt, E. R., & Matos, K. (2019). Safe Handling of Boranes at Scale. Organic Process Research & Development, 23(3), 337-343. [Link]
PubChem. (2-Amino-3-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]
A Comparative Guide to Quantum Yield Determination for the Cleavage of the 3-Methoxy-2-Nitrobenzyl Group
In the realm of photochemistry and its applications in drug development and materials science, photolabile protecting groups (PPGs) are indispensable tools for spatiotemporal control of molecular function. Among these, t...
Author: BenchChem Technical Support Team. Date: January 2026
In the realm of photochemistry and its applications in drug development and materials science, photolabile protecting groups (PPGs) are indispensable tools for spatiotemporal control of molecular function. Among these, the o-nitrobenzyl scaffold has been a workhorse for decades, prized for its reliable cleavage upon UV irradiation.[1][2] The 3-methoxy-2-nitrobenzyl group, a common derivative, offers altered absorption properties, often allowing for cleavage at longer, less biologically damaging wavelengths.[1][3]
A critical parameter for characterizing any photochemical process is the quantum yield (Φ) . It quantifies the efficiency of a photoreaction by representing the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system.[4][5] An accurate determination of the quantum yield is paramount for optimizing photorelease protocols, designing efficient light-sensitive systems, and ensuring reproducible experimental outcomes.
This guide provides a comprehensive comparison of methodologies for determining the quantum yield of cleavage for the 3-methoxy-2-nitrobenzyl group. We will delve into the theoretical underpinnings, provide detailed, field-tested experimental protocols, and offer insights into data analysis and interpretation, grounded in the principles of scientific integrity.
The Significance of Quantum Yield in Photolabile Protecting Group Chemistry
The quantum yield of a PPG cleavage is not merely an academic value; it is a direct measure of its performance. A high quantum yield signifies an efficient conversion of light energy into the desired chemical transformation, meaning that fewer photons are needed to achieve a certain level of deprotection. This has profound practical implications:
Reduced Light Dosage: A higher Φ allows for the use of lower light intensities or shorter irradiation times, minimizing potential photodamage to sensitive biological samples or materials.[6]
Predictive Modeling: Knowing the quantum yield enables the predictive modeling of photorelease kinetics, which is crucial for applications requiring precise dosage control, such as in phototriggered drug delivery.[2]
Comparative Assessment: Quantum yield serves as a standardized metric to compare the efficiency of different PPGs, guiding the selection of the optimal group for a specific application.[7][8]
The Photochemical Cleavage Mechanism of the 3-Methoxy-2-Nitrobenzyl Group
Upon absorption of a photon, the 3-methoxy-2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and form 3-methoxy-2-nitrosobenzaldehyde as a byproduct.[1][9] The methoxy substituent can influence the absorption spectrum and the kinetics of this process.[3]
Determining Quantum Yield: A Practical Approach Using Chemical Actinometry
The most robust and widely accepted method for determining the quantum yield of a photochemical reaction in solution is through chemical actinometry.[4][10] This technique employs a chemical system with a well-characterized and reproducible photochemical response to quantify the photon flux of the light source. The potassium ferrioxalate actinometer is the gold standard for the UV and visible regions due to its high sensitivity and broad wavelength applicability.[11][12]
The overall strategy involves two key stages:
Measuring the Photon Flux (I₀) of the Light Source: This is achieved by irradiating the chemical actinometer (potassium ferrioxalate) and measuring the amount of photochemical product formed.
Measuring the Photochemical Reaction of the Sample: The sample of interest (the 3-methoxy-2-nitrobenzyl-protected compound) is irradiated under identical conditions, and the rate of its photochemical transformation is measured.
Experimental Workflow
Below is a visual representation of the experimental workflow for determining the quantum yield.
Caption: Workflow for quantum yield determination.
Detailed Experimental Protocols
Protocol 1: Photon Flux Determination with Potassium Ferrioxalate Actinometry
This protocol is adapted from established methods.[4][10]
Materials:
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
Sulfuric acid (H₂SO₄), 0.05 M
1,10-Phenanthroline solution (e.g., 0.1% w/v in water)
Sodium acetate buffer (e.g., 0.3 M, pH ~4.5)
UV-Vis spectrophotometer
Quartz cuvettes
Irradiation source (e.g., mercury lamp with a 365 nm bandpass filter)
Volumetric flasks and pipettes
Aluminum foil
Procedure:
Preparation of the Actinometer Solution (0.006 M): In a dark room or under red light, accurately weigh 0.2947 g of potassium ferrioxalate trihydrate and dissolve it in 100 mL of 0.05 M H₂SO₄.[4] Store this solution in a light-tight container (e.g., a flask wrapped in aluminum foil) and prepare it fresh daily.
Irradiation:
Pipette a known volume (e.g., 3 mL) of the actinometer solution into a quartz cuvette.
Place the cuvette in a temperature-controlled holder and irradiate it with the light source for a specific time (t). The irradiation time should be chosen such that the conversion is kept low (typically <10%) to avoid inner filter effects.
Simultaneously, keep an identical cuvette with the actinometer solution in the dark as a control.
Development of the Ferroin Complex:
After irradiation, transfer a precise aliquot (e.g., 1 mL) of the irradiated solution to a volumetric flask (e.g., 10 mL).
Add a known volume of the 1,10-phenanthroline solution (e.g., 2 mL) and the sodium acetate buffer (e.g., 1 mL).
Dilute to the mark with deionized water and mix thoroughly.
Allow the solution to stand in the dark for at least 30 minutes for the color to fully develop.
Repeat this process for the dark control.
Spectrophotometric Measurement:
Measure the absorbance of the developed solutions at the maximum absorption wavelength of the ferroin complex (approximately 510 nm). Use the developed dark control solution as the blank.
Data Analysis for Photon Flux:
The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law:
Moles of Fe²⁺ = (A × V) / (ε × l)
Where:
A = Absorbance at 510 nm
V = Total volume of the developed solution (e.g., 10 mL)
ε = Molar absorptivity of the ferroin complex at 510 nm (typically ~11,100 L mol⁻¹ cm⁻¹)
l = Path length of the cuvette (typically 1 cm)
The photon flux (I₀) in moles of photons per second can then be calculated as:
I₀ = (Moles of Fe²⁺) / (Φ_act × t × f)
Where:
Φ_act = The known quantum yield of ferrioxalate at the irradiation wavelength (see table below).
t = Irradiation time in seconds.
f = Fraction of light absorbed by the actinometer solution. For optically dense solutions (Absorbance > 2), f can be assumed to be 1.
Wavelength (nm)
Quantum Yield (Φ_act) for Fe²⁺ formation
366
1.21
405
1.14
436
1.01
480
0.93
509
0.86
546
0.15
Source: Adapted from Hatchard and Parker (1956) and other sources.[10][13]
Protocol 2: Photolysis of the 3-Methoxy-2-Nitrobenzyl Compound
Materials:
3-Methoxy-2-nitrobenzyl protected compound of interest
Appropriate solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
The same irradiation setup as used for actinometry
Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
Sample Preparation: Prepare a solution of the 3-methoxy-2-nitrobenzyl compound in the chosen solvent at a concentration where its absorbance at the irradiation wavelength is known and ideally between 0.1 and 1.0.
Irradiation:
Place the sample solution in a quartz cuvette and irradiate it under the exact same conditions (light source, distance, temperature) as the actinometer.
Take aliquots at regular time intervals for analysis.
Reaction Monitoring:
UV-Vis Spectrophotometry: Monitor the decrease in the absorbance of the starting material or the increase in the absorbance of the photoproduct (e.g., the 3-methoxy-2-nitrosobenzaldehyde byproduct).[14][15]
HPLC: This is often a more accurate method as it allows for the separation and quantification of the starting material and the cleaved product, avoiding interference from byproducts.[3]
Data Analysis for Quantum Yield of the Sample:
The rate of the photochemical reaction (in moles per second) can be determined from the initial slope of a plot of the concentration of the product formed (or reactant consumed) versus time.
The quantum yield of the sample (Φ_sample) is then calculated using the following equation:[4]
Φ_sample = (Rate of reaction) / (I₀ × f_sample)
Where:
Rate of reaction = Moles of product formed or reactant consumed per unit time (mol s⁻¹).
I₀ = Photon flux determined from the actinometry experiment (mol s⁻¹).
f_sample = Fraction of light absorbed by the sample solution, calculated as f_sample = 1 - 10⁻ᴬ, where A is the absorbance of the sample at the irradiation wavelength.
Comparison with Alternative Methods
While chemical actinometry is the most common and accessible method, other techniques for determining photon flux exist:
Method
Principle
Advantages
Disadvantages
Chemical Actinometry
Measures photon flux via a chemical reaction with a known quantum yield.[10][12]
Relatively low cost, well-established, and accurate if performed carefully.
Can be time-consuming, requires careful handling of chemicals, and is susceptible to experimental errors.[12][16]
Radiometry (e.g., Thermopiles, Photodiodes)
Directly measures the radiant power of the light source using a calibrated sensor.[17][18]
Fast, direct measurement, and can be very accurate with proper calibration.
Requires expensive, calibrated equipment; calibration can drift over time.
Online UV-Vis Spectroscopy
Utilizes a modified spectrophotometer to simultaneously irradiate and monitor the sample, calculating Φ from initial reaction rates.[19]
Can be faster than traditional actinometry, provides real-time data.
Requires a specialized experimental setup and careful calibration of the light source.[19]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your quantum yield determination, it is crucial to build a self-validating experimental system:
Linearity: The amount of photoproduct formed should be linear with irradiation time, at least in the initial stages of the reaction. Deviations from linearity can indicate issues such as inner filter effects, product inhibition, or secondary photoreactions.
Reproducibility: Repeat the actinometry and sample photolysis experiments multiple times to ensure the results are reproducible. The standard deviation of your measurements will provide an indication of the experimental error.
Controls: Always run dark controls for both the actinometer and the sample to account for any thermal reactions.
Conclusion
The determination of the quantum yield for the cleavage of the 3-methoxy-2-nitrobenzyl group is a critical step in the characterization of this important photolabile protecting group. While alternative methods exist, chemical actinometry using potassium ferrioxalate remains a reliable and accessible technique for most research laboratories.[4] By following the detailed protocols and data analysis procedures outlined in this guide, researchers can obtain accurate and reproducible quantum yield values. These values are essential for the rational design and application of light-sensitive molecules in fields ranging from synthetic chemistry to cell biology and drug delivery.
References
Wegner, K. D., et al. (2020). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. RSC Publishing. [Link]
Nemchek, L. R., et al. (2023). Simplification of the potassium ferrioxalate actinometer through carbon dioxide monitoring. Scientific Reports. [Link]
Gstettner, C., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]
Aumiller, W. D., et al. (2013). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
Aumiller, W. D., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]
Lee, J., & Seliger, H. H. (1964). Quantum Yield of the Ferrioxalate Actinometer. The Journal of Chemical Physics. [Link]
Singh, Y., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Therapeutic Delivery. [Link]
Routledge, A., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]
Šolomek, T., et al. (2014). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]
Fiveable. Quantum yield determination and interpretation | Photochemistry Class Notes. [Link]
Bolton, J., et al. (2011). Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors. National Institute of Standards and Technology. [Link]
Zhang, Y., et al. Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. [Link]
Lee, J., & Seliger, H. H. (1964). Quantum Yield of the Ferrioxalate Actinometer. ResearchGate. [Link]
Shimadzu. Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM). [Link]
Pitre, S. Instrumentation and Experimental Techniques. [Link]
Lee, S. H., et al. (2009). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]
ResearchGate. UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... [Link]
Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. [Link]
Šolomek, T., et al. (2014). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]
Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
Kim, S., & Movassaghi, M. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters. [Link]
Mihai, C. T., et al. (2022). Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin. Molecules. [Link]
A Comparative Guide to (3-Methoxy-2-nitrophenyl)methanol: Unveiling the Advantages of a Niche Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of chemical biology and drug delivery, the precise spatiotemporal control over molecular function is paramount. Photolabile prote...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug delivery, the precise spatiotemporal control over molecular function is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering the ability to activate therapeutic agents, molecular probes, and other bioactive compounds with a pulse of light. Among the diverse arsenal of PPGs, the ortho-nitrobenzyl (oNB) scaffold has been a workhorse. This guide delves into a specific, yet advantageous, derivative: (3-Methoxy-2-nitrophenyl)methanol . We will objectively compare its performance against other common PPGs, supported by mechanistic insights and experimental data, to illuminate its unique benefits for researchers at the forefront of innovation.
The Critical Role of Substituents: A Mechanistic Overview
The efficacy of an o-nitrobenzyl-based PPG is intrinsically linked to its photochemical reaction mechanism. Upon irradiation with UV light, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This transient species then rearranges to release the protected molecule and a nitrosobenzaldehyde byproduct. The electronic and steric nature of substituents on the aromatic ring can significantly influence this process.
Electron-donating groups, such as methoxy (-OCH₃) groups, are known to increase the electron density of the aromatic ring. This modification tends to shift the absorption maximum (λmax) to longer, less phototoxic wavelengths (a bathochromic or red-shift).[1][2] This is a crucial advantage in biological applications where high-energy UV light can be damaging to cells and tissues.
(3-Methoxy-2-nitrophenyl)methanol: A Unique Substitution Pattern
While the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a more commonly encountered red-shifted PPG, the 3-methoxy-2-nitrobenzyl scaffold, derived from (3-Methoxy-2-nitrophenyl)methanol, offers a distinct substitution pattern that warrants closer examination. The strategic placement of a single methoxy group at the 3-position (meta to the nitro group and ortho to the benzylic alcohol) presents a nuanced modulation of the chromophore's properties.
Key Performance Metrics: A Comparative Analysis
The selection of an appropriate PPG is a data-driven decision. The following table summarizes key performance parameters for (3-Methoxy-2-nitrophenyl)methanol and other widely used PPGs. It is important to note that specific quantum yields can be highly dependent on the leaving group.[3]
Features: Red-shifted absorption compared to oNB. Drawbacks: Lower quantum yield in some cases, photobyproducts can be fluorescent.[6]
(3-Methoxy-2-nitrophenyl)methanol derivative
Est. ~340-360
Est. ~350-380
Data not readily available
Potential Advantages: Red-shifted absorption, potentially cleaner photochemistry due to a single methoxy group.
Coumarin-based
400-500
400-500+
0.02-0.2+
Features: Visible light absorption, fast release rates.[4] Drawbacks: Can have low water solubility, fluorescent byproducts can interfere with imaging.
p-Hydroxyphenacyl (pHP)
~300-330
~300-350
0.1-0.4
Features: High quantum yields, clean reaction with a single major byproduct.[5] Drawbacks: Requires UV light.
Estimated values for (3-Methoxy-2-nitrophenyl)methanol derivatives are based on the known effects of methoxy substituents on the o-nitrobenzyl chromophore.
The Advantages of the 3-Methoxy Substitution: A Deeper Dive
While quantitative data for the 3-methoxy-2-nitrobenzyl group is not as extensively documented as for other PPGs, we can infer its advantages based on established photochemical principles:
Red-Shifted Absorption: The electron-donating methoxy group at the 3-position is expected to red-shift the absorption maximum compared to the unsubstituted o-nitrobenzyl group.[1] This allows for the use of longer wavelength UV-A light for cleavage, which is less damaging to biological samples than the UV-B or UV-C radiation required for some other PPGs.
Potentially Cleaner Photochemistry: The formation of fluorescent and potentially reactive byproducts is a significant concern with some PPGs, such as DMNB.[6] The single methoxy group in the 3-methoxy-2-nitrobenzyl scaffold may lead to a simpler and cleaner photorelease profile, reducing the likelihood of off-target effects or interference with fluorescent imaging.
Tunable Release Kinetics: The rate of photocleavage is influenced by the electronic environment of the nitrobenzyl ring. The 3-methoxy substituent likely modulates the stability of the key aci-nitro intermediate, offering a different kinetic profile compared to other substituted oNB derivatives. This "tunability" can be advantageous for applications requiring specific release rates.
Experimental Workflows and Protocols
To effectively utilize (3-Methoxy-2-nitrophenyl)methanol as a PPG, a robust understanding of the synthetic and photolytic procedures is essential.
Synthesis of (3-Methoxy-2-nitrophenyl)methanol
The synthesis of (3-Methoxy-2-nitrophenyl)methanol can be achieved through the reduction of 3-Methoxy-2-nitrobenzaldehyde.
Caption: Synthetic route to (3-Methoxy-2-nitrophenyl)methanol.
Step-by-Step Protocol:
Dissolve 3-Methoxy-2-nitrobenzaldehyde in methanol at 0°C under an inert atmosphere (e.g., nitrogen).
Slowly add sodium borohydride (NaBH₄) to the solution while stirring.
Allow the reaction to warm to room temperature and stir for 1 hour.
Quench the reaction with ice-water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[7]
General Protocol for Photocaging a Carboxylic Acid
This protocol provides a general method for protecting a carboxylic acid using (3-Methoxy-2-nitrophenyl)methanol.
Caption: General workflow for caging a carboxylic acid.
Step-by-Step Protocol:
Dissolve the carboxylic acid, (3-Methoxy-2-nitrophenyl)methanol, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane).
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
Filter the reaction mixture to remove any precipitated urea byproduct.
Purify the crude product by column chromatography to obtain the caged carboxylic acid.
General Protocol for Photolytic Deprotection
Caption: General workflow for photolytic deprotection.
Step-by-Step Protocol:
Dissolve the caged compound in a suitable solvent (e.g., methanol, buffer).
Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm).
Monitor the progress of the deprotection by a suitable analytical method (e.g., HPLC, NMR, or UV-Vis spectroscopy).
Once the reaction is complete, the released active molecule can be used directly or isolated.
Conclusion: A Promising Tool for Precise Control
(3-Methoxy-2-nitrophenyl)methanol represents a valuable, albeit less common, member of the o-nitrobenzyl family of photolabile protecting groups. Its key advantage lies in the anticipated red-shifted absorption maximum conferred by the 3-methoxy substituent, allowing for the use of less phototoxic wavelengths of light. This, coupled with the potential for cleaner photochemistry compared to some di-substituted analogs, makes it an attractive candidate for applications in sensitive biological systems and complex organic synthesis. While more extensive quantitative characterization is warranted, the foundational principles of o-nitrobenzyl photochemistry strongly suggest that the 3-methoxy-2-nitrobenzyl scaffold is a promising tool for researchers seeking precise spatiotemporal control over molecular function.
References
Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. Available from: [Link].
Masar, M., et al. Photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate via intramolecular electron transfer. Journal of the Chemical Society, Perkin Transactions 2. 1997.
Furuta, T., et al. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. 2006;12(22):5643-5654.
Jullien, L., et al. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. PubMed. Available from: [Link].
Klajn, R. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. 2023;123(9):5696-5753.
Blanc, A., & Bochet, C. G. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. 2002;67(16):5567-5577.
PubChem. (3-Methoxy-2-nitrophenyl)methanol. National Center for Biotechnology Information. Available from: [Link].
Šolomek, T., et al. Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Scientific Reports. 2017;7(1):11119.
Lee, H. G., et al. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. 2006;16(15):4007-4010.
Wikipedia. Photolabile protecting group. Available from: [Link].
Klán, P., et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. 2013;113(1):119-191.
Wang, Y., et al. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences. 2013;125(3):539-545.
Wirz, J., et al. Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. CHIMIA International Journal for Chemistry. 2009;63(4):169-172.
Lee, H. G., et al. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available from: [Link].
Moskvin, A. S., et al. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Scientific Reports. 2019;9(1):13421.
PubChem. 3-Methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link].
Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available from: [Link].
Shvadchak, V. V., et al. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. International Journal of Molecular Sciences. 2023;24(22):16382.
Klán, P., et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. Available from: [Link].
Wilson, W. D., et al. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. 2000(19):3315-3322.
PubChem. (3,4,5-Trimethoxy-2-nitrophenyl)methanol. National Center for Biotechnology Information. Available from: [Link].
A Comparative Guide to the Stability of Substituted Nitrobenzyl Protecting Groups for Researchers
In the intricate landscape of chemical synthesis and drug development, the precise control of reactive functional groups is paramount. Photolabile protecting groups (PPGs), particularly the versatile ortho-nitrobenzyl (o...
Author: BenchChem Technical Support Team. Date: January 2026
In the intricate landscape of chemical synthesis and drug development, the precise control of reactive functional groups is paramount. Photolabile protecting groups (PPGs), particularly the versatile ortho-nitrobenzyl (o-NB) family, have emerged as indispensable tools, offering spatial and temporal control over the release of active molecules through the application of light.[1] However, the nuanced stability and cleavage efficiency of these protectors are critically dependent on the nature of substituents adorning the nitrobenzyl core. This guide provides a comprehensive comparative analysis of various substituted o-NB protecting groups, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal PPG for their specific application.
The Foundational Chemistry: Understanding the Photocleavage Mechanism
The photolytic cleavage of o-NB protecting groups proceeds via a well-established intramolecular redox reaction, often described as a Norrish Type II-like process.[1] Upon absorption of UV light, the o-nitro group is excited to a diradical triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently undergoes a series of rearrangements, culminating in the release of the protected functional group and the formation of an o-nitrosobenzaldehyde byproduct.
The efficiency of this process, quantified by the quantum yield (Φ), is a product of the molar extinction coefficient (ε) at the irradiation wavelength and the intrinsic efficiency of the photochemical reaction. Both of these factors are highly sensitive to the electronic and steric environment of the o-NB core, which can be modulated by the introduction of various substituents.
Caption: Generalized photocleavage mechanism of o-nitrobenzyl protecting groups.
Comparative Analysis of Substituted Nitrobenzyl Protecting Groups
The strategic placement of substituents on the aromatic ring or at the benzylic carbon can significantly alter the properties of the o-NB protecting group. These modifications can be tailored to shift the absorption maximum to longer, less damaging wavelengths, and to enhance the quantum yield of cleavage. The following table summarizes the key photophysical properties of several commonly employed substituted o-NB protecting groups.
Protecting Group
Substituents
Typical λmax (nm)
Quantum Yield (Φ)
Key Characteristics & Considerations
o-Nitrobenzyl (o-NB)
None
~260-280
~0.1
The parent compound; requires short-wavelength UV light which can be damaging to biological samples.
4,5-Dimethoxy-2-nitrobenzyl (NVOC)
4,5-di-OCH₃
~350-365
~0.001-0.05
Red-shifted absorption to UVA range, but generally lower quantum yields compared to o-NB. Widely used in solid-phase synthesis.[2][3]
2,6-Dinitrobenzyl
2,6-di-NO₂
~260-280
~0.12-0.16
Increased quantum yield compared to the monosubstituted parent. The second nitro group enhances the efficiency of the initial photochemical step.[1][4]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)
α-methyl, propoxycarbonyl linker
~365
~0.41
High quantum yield and good photolytic efficiency. Widely used in microarray synthesis.[5]
Benzoyl-NPPOC (Bz-NPPOC)
Benzoyl group on NPPOC backbone
~365
Higher than NPPOC
Increased photodeprotection efficiency (approximately 2-fold) compared to NPPOC.
Thiophenyl-NPPOC (SPh-NPPOC)
Thiophenyl group on NPPOC backbone
~365
Significantly higher than NPPOC
Dramatically increased photodeprotection efficiency (approximately 12-fold) compared to NPPOC due to both increased absorptivity and quantum yield.
Note: Quantum yields are highly dependent on the nature of the leaving group and the solvent system. The values presented here are representative and intended for comparative purposes.
The Impact of Substituents on Stability and Cleavage Efficiency
Electron-Donating Groups
The introduction of electron-donating groups, such as methoxy substituents in the 4 and 5 positions (as in NVOC), serves to extend the π-conjugation of the aromatic system. This results in a bathochromic (red) shift of the absorption maximum, allowing for the use of longer wavelength UV light (UVA) which is generally less harmful to biological systems.[6] However, this red-shift can sometimes be accompanied by a decrease in the quantum yield.[7]
Electron-Withdrawing Groups
Conversely, the addition of a second nitro group at the 6-position (2,6-dinitrobenzyl) can significantly increase the quantum yield of photolysis.[1][4] This is attributed to an increased probability of the excited state undergoing the necessary hydrogen abstraction rather than returning to the ground state through non-productive pathways.
Substituents at the Benzylic Carbon
Modification at the benzylic carbon can also have a profound effect on cleavage efficiency. For instance, the introduction of an α-methyl group, as seen in the NPPOC group, can lead to a significant increase in the quantum yield. This is thought to be due to the stabilization of the benzylic radical formed after hydrogen abstraction.
Experimental Protocol: Comparative Photolysis and Quantum Yield Determination
To facilitate a direct and objective comparison of the stability and cleavage efficiency of different substituted nitrobenzyl protecting groups, the following experimental protocol is provided. This method utilizes UV-Vis spectroscopy to monitor the photolysis reaction and chemical actinometry to determine the photon flux of the light source, allowing for the calculation of the quantum yield.
Caption: Workflow for the comparative determination of photolysis quantum yields.
Step-by-Step Methodology:
Preparation of Solutions:
Prepare solutions of the different nitrobenzyl-protected substrates to be tested in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to ensure uniform light absorption throughout the solution.
Prepare a solution of the chemical actinometer, o-nitrobenzaldehyde, in a suitable solvent (e.g., dichloromethane).[8] A typical concentration is around 2.5 x 10⁻³ M.[8]
UV-Vis Spectroscopy:
Record the initial UV-Vis absorption spectrum of each substrate solution and the actinometer solution before irradiation.
Chemical Actinometry (Photon Flux Determination):
Place the o-nitrobenzaldehyde solution in a quartz cuvette and irradiate it with the light source that will be used for the photolysis of the substrates.
At regular time intervals, record the UV-Vis spectrum of the actinometer solution to monitor the decrease in absorbance of o-nitrobenzaldehyde.
The quantum yield for the conversion of o-nitrobenzaldehyde to o-nitrosobenzoic acid is well-established (Φ = 0.5 over the wavelength range of 300-410 nm).[8]
Using the rate of disappearance of the actinometer and its known quantum yield, the photon flux of the light source can be calculated.[8][9]
Photolysis of Substrates:
Irradiate the solutions of the nitrobenzyl-protected substrates under the same conditions (light source, distance, temperature) as the actinometry experiment.
Monitor the progress of the photolysis reaction by recording UV-Vis spectra at regular time intervals. The disappearance of the starting material or the appearance of the cleaved product can be followed.
Quantum Yield Calculation:
From the rate of the photoreaction of the substrate and the determined photon flux, the quantum yield (Φ) for the cleavage of each protecting group can be calculated using the following equation:
Φ = (moles of substrate reacted) / (moles of photons absorbed)
Comparative Analysis:
Compare the calculated quantum yields for the different substituted nitrobenzyl protecting groups to objectively assess their relative photolytic efficiencies.
Stability Under Non-Photolytic Conditions
An important consideration in the selection of a protecting group is its stability to various chemical conditions that may be encountered during a multi-step synthesis. While a comprehensive study of the stability of all substituted nitrobenzyl groups is beyond the scope of this guide, some general trends can be highlighted.
Acidic Conditions: Most nitrobenzyl ethers and esters are generally stable to moderately acidic conditions. However, very strong acids may lead to cleavage.
Basic Conditions: Nitrobenzyl esters are susceptible to hydrolysis under strongly basic conditions. Ethers are generally more stable.
Reductive and Oxidative Conditions: The nitro group itself is susceptible to reduction, which would alter the photolytic properties of the protecting group. Stability to specific oxidizing agents should be evaluated on a case-by-case basis.
It is always recommended to perform small-scale stability tests of the protected substrate under the specific reaction conditions planned for subsequent synthetic steps.
Conclusion and Future Outlook
The selection of an appropriate photolabile protecting group is a critical decision in the design of light-responsive materials and therapies. Substituted ortho-nitrobenzyl protecting groups offer a tunable platform where properties such as absorption wavelength and cleavage efficiency can be modulated through synthetic modification. Electron-donating groups can red-shift the absorption maximum, while electron-withdrawing groups and substitution at the benzylic position can enhance the quantum yield.
This guide provides a framework for the rational selection of substituted nitrobenzyl protecting groups based on a comparative analysis of their photophysical properties and a detailed experimental protocol for their evaluation. As research in this field continues, the development of new o-NB derivatives with even more desirable characteristics, such as two-photon absorption capabilities and cleavage with visible light, will undoubtedly expand the toolkit available to researchers, enabling even more sophisticated applications in chemistry, biology, and medicine.
References
Willett, K. L., & Hites, R. A. (2000). Chemical Actinometry: Using o-Nitrobenzaldehyde to Measure Lamp Intensity in Photochemical Experiments. Journal of Chemical Education, 77(7), 900. [Link]
Willett, K. L., & Hites, R. A. (2000). Chemical Actinometry: Using o-Nitrobenzaldehyde to Measure Light Intensity in Photochemical Experiments. ResearchGate. [Link]
Panda, D., & Yagci, Y. (2021). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
Willett, K. L., & Hites, R. A. (2000). Chemical Actinometry: Using o-Nitrobenzaldehyde to Measure Lamp Intensity in Photochemical Experiments. ResearchGate. [Link]
Cameron, J. F., & Fréchet, J. M. J. (1990). A variety of new 2,6-dinitrobenzyl sulfonate esters were synthesized and evaluated in terms of thermal stability, quantum yield, and absorbance. Journal of Photopolymer Science and Technology, 3(3), 259-270. [Link]
Willett, K. L., & Hites, R. A. (2000). Measuring Light Intensity with o-NBA. Scribd. [Link]
Graj, E. A. (2018). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. ResearchGate. [Link]
Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia. [Link]
MUNI, I. S. (n.d.). 2-nitrobenzaldehyd jako fotochemický aktinometr. Masaryk University. [Link]
Singh, A. K., & Kumar, R. (2015). Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. [Link]
Bochet, C. G. (2010). Photolabile Protecting Groups in Organic Synthesis. Semantic Scholar. [Link]
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
van der Velde, J. H., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. [Link]
A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. University of Graz. [Link]
Jullien, L., & Bochet, C. G. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6172-6183. [Link]
Nishioka, H., & Nakajima, T. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Synthical. [Link]
Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters, 4(13), 2281-2284. [Link]
Determining Photon Flux Using Actinometry. HepatoChem. [Link]
Görner, H. (2010). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]
Nishioka, H., & Nakajima, T. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
Furuta, T., & Iino, M. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Journal of Photochemistry and Photobiology, 11, 100147. [Link]
Quibell, M., & Johnson, T. (1996). p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group. Tetrahedron Letters, 37(19), 3369-3372. [Link]
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A Comparative Guide to the LC-MS Analysis of Reaction Mixtures Containing (3-Methoxy-2-nitrophenyl)methanol
An In-Depth Technical Guide Introduction: The Analytical Challenge (3-Methoxy-2-nitrophenyl)methanol (MW: 183.16 g/mol , Formula: C₈H₉NO₄) is an important chemical intermediate, often associated with the synthesis of pho...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide
Introduction: The Analytical Challenge
(3-Methoxy-2-nitrophenyl)methanol (MW: 183.16 g/mol , Formula: C₈H₉NO₄) is an important chemical intermediate, often associated with the synthesis of photolabile protecting groups (PPGs), also known as "caged" compounds.[1][2][3] These light-sensitive molecules are instrumental in advanced biological and chemical research, allowing for the precise spatiotemporal release of active substances.[4][5] The efficient synthesis and subsequent use of this molecule necessitate rigorous analytical monitoring. Reaction mixtures are inherently complex, containing the starting materials, the desired product, potential isomers (e.g., other methoxy/nitro-substituted benzyl alcohols), and various byproducts.
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other viable analytical techniques for monitoring reactions involving (3-Methoxy-2-nitrophenyl)methanol. We will delve into the causality behind experimental choices, provide validated protocols, and offer a framework for selecting the optimal analytical strategy for your research and development needs.
Pillar 1: Why LC-MS is the Primary Choice for (3-Methoxy-2-nitrophenyl)methanol Analysis
Liquid chromatography's strength lies in its ability to separate non-volatile and thermally sensitive compounds, a category into which (3-Methoxy-2-nitrophenyl)methanol and its likely reaction partners fall.[6] When coupled with mass spectrometry, it becomes a powerhouse, providing not just retention time but also mass-to-charge ratio (m/z), which offers a high degree of specificity and structural information.[7]
The core advantages of LC-MS for this application are:
High Specificity: The ability to resolve the target analyte from structurally similar impurities and starting materials.
High Sensitivity: Modern LC-MS/MS systems can achieve low limits of detection (LOD) and quantification (LOQ), which is critical for identifying trace-level byproducts or quantifying residual starting materials.[8][9]
Structural Elucidation: Mass spectrometry provides molecular weight confirmation. High-resolution mass spectrometry (HRMS) can yield elemental composition, while tandem MS (MS/MS) experiments reveal fragmentation patterns that help confirm the structure of unknowns.[10]
Logical Workflow for LC-MS Method Development
The development of a robust LC-MS method is a systematic process. The following workflow illustrates the key decision points and optimization steps.
Caption: Workflow for developing a quantitative LC-MS method.
Pillar 2: A Field-Proven LC-MS/MS Protocol
This protocol provides a robust starting point for the analysis of (3-Methoxy-2-nitrophenyl)methanol. It is designed to be a self-validating system, where performance checks are built into the methodology.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
Withdraw a 10 µL aliquot from the reaction mixture.
Dilute with 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This dilution factor (100x) is a starting point and should be adjusted to bring the analyte concentration within the calibration range.
Vortex for 30 seconds.
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. LC Parameters:
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). The C18 chemistry provides good retention for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a common MS-friendly modifier that aids in protonation for positive ion mode ESI.
Scan Mode: Multiple Reaction Monitoring (MRM).[11] MRM provides excellent sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions.
Product Ion (Q3): m/z 166.1 (Loss of H₂O), m/z 136.1 (Loss of H₂O + NO)
Rationale for Fragmentation: The loss of water from the benzyl alcohol is a common fragmentation pathway.[12][13] Subsequent loss of neutral molecules like NO is characteristic of nitroaromatic compounds.[14][15]
Collision Energy: Optimize between 10-30 eV to maximize the signal for the chosen product ion.
Pillar 3: Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, it is not always the only or best solution. The choice of technique depends on the specific analytical question being asked.[16]
Decision Framework for Analytical Technique Selection
A Comparative Guide to the Photochemical Behavior of (3-Methoxy-2-nitrophenyl)methanol
A Senior Application Scientist's Guide to Photoproduct Characterization and Alternative Photolabile Protecting Groups Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Li...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Photoproduct Characterization and Alternative Photolabile Protecting Groups
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Light in Precision Molecular Control
In the intricate world of cellular biology and drug development, the ability to control the release of bioactive molecules with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are molecular tools that offer this control.[1][2] By attaching a PPG to a molecule of interest, its biological activity is temporarily masked. Upon irradiation with a specific wavelength of light, the PPG cleaves, releasing the active molecule "on-demand."[3][4] This technique, often termed "uncaging," allows researchers to study rapid biological processes and to target drug delivery with unprecedented accuracy.
The ortho-nitrobenzyl (oNB) scaffold is one of the most widely utilized classes of PPGs due to its synthetic versatility and robust photochemical properties.[5][6] This guide focuses on a specific oNB derivative, (3-Methoxy-2-nitrophenyl)methanol , and provides a detailed characterization of its photolytic behavior. As Senior Application Scientists, we understand that a tool is only as good as our understanding of its limitations. Therefore, we will not only detail the primary cleavage products but also explore the subsequent reactivity of the resulting byproducts—a critical consideration for any biological experiment. Furthermore, we will objectively compare this PPG with other common alternatives, providing the experimental data and context necessary for you to make informed decisions in your research.
Part 1: Photolysis of (3-Methoxy-2-nitrophenyl)methanol
The core of the oNB photochemistry lies in an intramolecular hydrogen abstraction initiated by UV light. For (3-Methoxy-2-nitrophenyl)methanol, this process is triggered by near-UV irradiation (typically 350-365 nm), a wavelength range chosen to minimize potential cellular damage.[1][7]
The Primary Cleavage Mechanism
The cleavage follows a Norrish Type II-like mechanism. Upon absorption of a photon, the nitro group is excited to a diradical triplet state.[2] This excited state then abstracts a hydrogen atom from the benzylic hydroxyl group, initiating a cascade of electronic rearrangements. The process culminates in the formation of an aci-nitro intermediate, which rapidly rearranges to release the caged molecule (in this case, formaldehyde, as the parent alcohol is uncaged) and the primary byproduct, 3-methoxy-2-nitrosobenzaldehyde .
A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis of o-Nitrobenzyl, Coumarin, and Quinoline Scaffolds
In the intricate fields of chemical biology, pharmacology, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "photocages...
Author: BenchChem Technical Support Team. Date: January 2026
In the intricate fields of chemical biology, pharmacology, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "photocages," are indispensable tools that offer this control, enabling the light-triggered release of bioactive molecules. The classic ortho-nitrobenzyl scaffold, exemplified by compounds like (3-Methoxy-2-nitrophenyl)methanol, has been a workhorse in the field. However, the expanding demands of complex biological experiments—requiring deeper tissue penetration, faster release kinetics, and enhanced biocompatibility—have spurred the development of advanced alternatives.
This guide provides an in-depth comparison of the traditional o-nitrobenzyl PPGs with two prominent alternatives: coumarin- and quinoline-based systems. We will delve into the mechanistic underpinnings, compare key performance metrics with supporting experimental data, and provide validated protocols to assist researchers in selecting the optimal photocage for their specific application.
The Principle of Photocaging: Masking and Unveiling Function
The core function of a PPG is to reversibly mask a functional group on a molecule of interest (the "substrate"), rendering it biologically inert. This "caged" compound can be introduced into a system, such as a living cell or a polymer matrix, without eliciting a response. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction that cleaves the bond to the substrate, releasing it in its active form. This process allows for precise control over the concentration, location, and timing of the substrate's activity.
The choice of a PPG is dictated by several critical performance parameters, including the wavelength of light required for activation, the efficiency of the photorelease, and the biological impact of the cage and its byproducts.
The Classic Scaffold: ortho-Nitrobenzyl Derivatives
The (3-Methoxy-2-nitrophenyl)methanol belongs to the well-established o-nitrobenzyl class of photocages. The photolysis mechanism, a cornerstone of photoremovable group chemistry, is initiated by the absorption of a UV photon. This triggers an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges and fragments to release the protected molecule, along with an o-nitrosobenzaldehyde byproduct.
Substituents on the aromatic ring, such as the methoxy groups found in the widely used 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group, are used to modulate the electronic properties of the chromophore. These modifications can red-shift the absorption maximum to longer, less damaging wavelengths and influence the quantum yield of photolysis.
Caption: A typical workflow for the application of photolabile protecting groups.
Protocol 1: Synthesis of a Caged Alcohol via Esterification
This protocol describes a general method for caging a primary or secondary alcohol with a photolabile group via the formation of a carbonate linkage, using 4,5-Dimethoxy-2-nitrobenzyl chloroformate as a representative caging agent.
Materials:
Alcohol substrate
4,5-Dimethoxy-2-nitrobenzyl chloroformate
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
Slowly add a solution of 4,5-Dimethoxy-2-nitrobenzyl chloroformate (1.2 eq) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract with DCM (3x).
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure caged compound.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The use of pyridine, a mild base, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are necessary to prevent hydrolysis of the chloroformate starting material.
Protocol 2: Monitoring Photolysis by HPLC
This protocol provides a method for quantifying the rate and efficiency of substrate release upon photolysis using High-Performance Liquid Chromatography (HPLC).
Materials:
Purified caged compound
HPLC-grade solvent (e.g., acetonitrile, methanol)
HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid
Photolysis setup (e.g., LED lamp with specific wavelength, Rayonet reactor)
HPLC system with a UV detector and a suitable C18 column
Quartz cuvette or HPLC vial for irradiation
Procedure:
Preparation of Stock Solution: Prepare a stock solution of the caged compound in an appropriate HPLC-grade solvent (e.g., 1 mM in acetonitrile).
Calibration Curves: Prepare standard solutions of the pure (uncaged) substrate and the caged compound at various known concentrations. Inject these standards into the HPLC to generate calibration curves based on peak area versus concentration.
Photolysis:
a. Dilute the stock solution of the caged compound to a suitable concentration (e.g., 50 µM) in the desired solvent for photolysis (e.g., 50:50 acetonitrile/water).
b. Transfer the solution to a quartz cuvette or vial.
c. Take a t=0 time point by injecting an aliquot of the solution into the HPLC before irradiation.
d. Irradiate the sample using a light source with a defined wavelength and power output. Ensure consistent sample geometry and distance from the light source.
e. At specific time intervals (e.g., 0.5, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the irradiated solution and immediately inject it into the HPLC.
HPLC Analysis:
a. Run the samples on the HPLC using a suitable gradient method (e.g., a gradient of acetonitrile in water with 0.1% TFA).
b. Set the UV detector to a wavelength where both the caged compound and the released substrate absorb (or use a diode array detector to monitor multiple wavelengths).
c. Integrate the peak areas for the caged compound and the released substrate at each time point.
Data Analysis:
a. Using the calibration curves, convert the peak areas at each time point to concentrations.
b. Plot the concentration of the caged compound decreasing and the substrate increasing as a function of irradiation time.
c. From this data, the reaction rate and the chemical yield of photolysis can be determined. The quantum yield (Φ) can be calculated if the photon flux of the light source is known using a chemical actinometer.
Self-Validation: The sum of the molar concentrations of the caged compound and the released substrate should remain constant throughout the experiment, accounting for the formation of the photolysis byproduct. This serves as an internal check for the stability of the compounds under the analysis conditions and the absence of significant side reactions.
Conclusion and Future Outlook
The choice of a photolabile protecting group is a critical decision in the design of photo-responsive systems. While traditional o-nitrobenzyl derivatives like (3-Methoxy-2-nitrophenyl)methanol are synthetically accessible and have a broad range of applications, their limitations, particularly the need for UV activation and the generation of reactive byproducts, have driven the field towards more advanced scaffolds.
Coumarin- and quinoline-based photocages offer significant advantages in terms of longer-wavelength activation, higher one- and two-photon uncaging efficiencies, and often improved biocompatibility. For applications in living systems, especially those requiring deep tissue penetration and high spatial resolution (e.g., two-photon microscopy), these advanced alternatives are frequently the superior choice.
The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for making informed decisions. The continued development of new PPGs that can be activated by even longer wavelength visible or near-infrared light, with higher quantum yields and completely benign byproducts, remains an exciting frontier in chemistry and biology.
References
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]
Furuta, T., Wang, S. S., Dantzker, J. L., Dore, T. M., Bybee, W. J., Callaway, E. M., ... & Tsien, R. Y. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 96(4), 1193-1200. [Link]
Deodato, D., Aradilla, D., & D’Auria, M. (2020). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 85(2), 726-744. [Link]
Givens, R. S., & Weber, J. F. (2005). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 4(11), 847-853. [Link]
Hagen, V., Bendig, J., Frings, S., Eckardt, T., Helm, S., Reuter, D., & Kaupp, U. B. (2001). Highly efficient and IP3-receptor-isoform-selective 1-(4, 5-dimethoxy-2-nitrophenyl)-ethyl-caged D-myo-inositol 1, 4, 5-trisphosphate. Angewandte Chemie International Edition, 40(6), 1046-1048. [Link]
Lake, B. G. (1999). Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment. Food and Chemical Toxicology, 37(4), 423-453. [Link]
Validation
A-1. A Guide to the Structural Validation of Synthesized (3-Methoxy-2-nitrophenyl)methanol Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity. This guide provides an in-depth comp...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural validation of (3-Methoxy-2-nitrophenyl)methanol. We will explore the synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating system for structural elucidation.
The successful synthesis of (3-Methoxy-2-nitrophenyl)methanol (C₈H₉NO₄) is a critical first step.[1][2] However, without irrefutable confirmation of its molecular architecture, subsequent research and development efforts rest on an unstable foundation. While one-dimensional (1D) NMR provides initial insights, complex aromatic substitution patterns and potential for isomeric impurities necessitate the enhanced resolution and connectivity information offered by 2D NMR.[3][4]
The Logic of 2D NMR in Structural Elucidation: A Comparative Overview
2D NMR experiments provide a powerful advantage by spreading NMR signals across two frequency dimensions, resolving overlapping peaks that can obscure the interpretation of 1D spectra.[3][5] For a molecule like (3-Methoxy-2-nitrophenyl)methanol, a strategic combination of COSY, HSQC, and HMBC experiments provides a comprehensive and interlocking dataset for structural verification.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors within a few bonds.[6] This is particularly useful for tracing the connectivity of the aromatic protons.[7][8]
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom (¹H-¹³C one-bond correlations).[9][10][11] This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four).[12][13][14] This is crucial for identifying quaternary carbons and piecing together the molecular fragments.
The following sections will detail the experimental protocols for each of these techniques and demonstrate how their combined data provides a robust validation of the target structure.
Experimental Protocols
Sample Preparation
A sample of the synthesized (3-Methoxy-2-nitrophenyl)methanol is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration suitable for NMR analysis (typically 5-10 mg in 0.5-0.7 mL). The choice of solvent can influence chemical shifts, and it is important to use a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.[15][16]
NMR Data Acquisition
All 2D NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for COSY, HSQC, and HMBC experiments are typically used.
Objective: To identify proton-proton coupling networks.
Pulse Program: Standard COSY-90 or DQF-COSY.
Key Parameters:
Spectral width optimized to cover all proton signals.
Sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.
Appropriate relaxation delay to allow for full magnetization recovery between scans.
2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:
Objective: To identify direct one-bond proton-carbon correlations.
Pulse Program: Standard gradient-selected HSQC.
Key Parameters:
¹H spectral width covering all proton signals.
¹³C spectral width covering the expected range for aromatic and aliphatic carbons.
One-bond coupling constant (¹JCH) optimized for aromatic and aliphatic C-H bonds (typically ~145-160 Hz).
3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
Objective: To identify long-range (2-3 bond) proton-carbon correlations.
Pulse Program: Standard gradient-selected HMBC.
Key Parameters:
¹H and ¹³C spectral widths similar to the HSQC experiment.
Long-range coupling constant (ⁿJCH) optimized to detect 2- and 3-bond correlations (typically 8-10 Hz).
Data Interpretation and Structural Validation
The power of this approach lies in the integration of data from all three experiments. The following table summarizes the expected 2D NMR correlations for (3-Methoxy-2-nitrophenyl)methanol.
Proton (¹H)
Expected ¹H Chemical Shift (ppm)
COSY Correlations (with ¹H)
HSQC Correlation (with ¹³C)
HMBC Correlations (with ¹³C)
H4
~7.4-7.6
H5
C4
C2, C5, C6
H5
~7.1-7.3
H4, H6
C5
C1, C3, C4, C6
H6
~7.5-7.7
H5
C6
C1, C2, C4, C5, -CH₂OH
-CH₂OH
~4.8-5.0
-OH (if visible)
C7 (-CH₂OH)
C1, C2, C6
-OCH₃
~3.9-4.1
None
C8 (-OCH₃)
C3
-OH
Variable
-CH₂OH (if visible)
None
C7 (-CH₂OH)
Step-by-Step Analysis:
Identify Spin Systems with COSY: The COSY spectrum will reveal the coupling network of the aromatic protons. A cross-peak between H4 and H5, and between H5 and H6, will confirm their adjacent positions on the aromatic ring.[17]
Assign Protonated Carbons with HSQC: The HSQC spectrum will show direct correlations between each proton and the carbon it is attached to.[13] For example, the proton at ~7.4-7.6 ppm will show a cross-peak with the carbon signal for C4.
Assemble the Molecular Skeleton with HMBC: The HMBC spectrum provides the crucial long-range connectivity information.[18][19]
The methoxy protons (-OCH₃) will show a correlation to the C3 carbon, confirming the position of the methoxy group.
The benzylic protons (-CH₂OH) will show correlations to C1, C2, and C6, confirming the attachment of the methanol group at C1.
The aromatic protons will show correlations to neighboring and more distant carbons, further solidifying the substitution pattern. For instance, H6 will show correlations to C1, C2, and C4, confirming the overall arrangement of the substituents.
Visualizing the Workflow and Correlations
The following diagrams illustrate the experimental workflow and the key correlations used for structural validation.
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Key 2D NMR correlations for structural validation.
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and self-validating methodology for the structural elucidation of synthesized (3-Methoxy-2-nitrophenyl)methanol. By systematically identifying proton-proton coupling networks, direct carbon-proton attachments, and long-range heteronuclear correlations, researchers can achieve unambiguous structural assignment. This rigorous approach ensures the scientific integrity of the synthesized compound, providing a solid foundation for its use in further research and development.
References
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
Fiveable. (n.d.). COSY Definition. Retrieved from [Link]
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Retrieved from [Link]
JoVE. (2024, December 5). 2D NMR: Overview of Heteronuclear Correlation Techniques [Video]. Retrieved from [Link]
NMR Wiki. (2010, July 2). 2D HSQC. Retrieved from [Link]
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
Jacobsen, N. E. (n.d.). Understanding 1D and 2D NMR Spectra of Organic Compounds. Wiley.
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
YouTube. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! Retrieved from [Link]
PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol. Retrieved from [Link]
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
American Chemical Society. (n.d.).
PubChem. (n.d.). (3,4,5-Trimethoxy-2-nitrophenyl)methanol. Retrieved from [Link]
Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3-Methoxy-2-nitrophenyl)methanol
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal.
Author: BenchChem Technical Support Team. Date: January 2026
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (3-Methoxy-2-nitrophenyl)methanol (CAS No. 53055-04-2), ensuring the safety of laboratory personnel and the protection of our environment. While this compound is supplied for research purposes only, its handling and disposal demand the highest level of professional diligence[1].
Understanding the Compound: Hazard Profile and Rationale for Caution
For instance, related nitro-aromatic compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation[2][3][4]. The presence of the nitro group, in particular, suggests that it should be handled as a hazardous substance. Therefore, the disposal procedures outlined below are grounded in a conservative approach, treating the compound as hazardous waste in line with best laboratory practices.
A critical first step in waste management is a thorough "waste determination" to ascertain if a waste is regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States[5]. This can be based on knowledge of the waste's composition or through chemical analysis if unknown[5]. Given the chemical nature of (3-Methoxy-2-nitrophenyl)methanol, it is prudent to manage it as a regulated hazardous waste.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol is designed to provide a clear, actionable workflow for the disposal of (3-Methoxy-2-nitrophenyl)methanol and associated contaminated materials.
Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
Waste Segregation at Source:
Solid Waste: Collect unreacted (3-Methoxy-2-nitrophenyl)methanol, contaminated spatulas, weigh boats, and absorbent paper in a dedicated, properly labeled hazardous waste container.
Liquid Waste: Solutions containing (3-Methoxy-2-nitrophenyl)methanol should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Contaminated Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
Container Selection and Labeling:
Use containers that are compatible with the chemical waste; for instance, glass or polyethylene containers are generally suitable.
The container must be kept tightly sealed except when adding waste[5].
Label the container clearly with the words "Hazardous Waste," the full chemical name "(3-Methoxy-2-nitrophenyl)methanol," and the approximate concentration and quantity. Note the accumulation start date[5].
Phase 2: Temporary Storage in the Laboratory
Designated Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].
Phase 3: Final Disposal
Professional Disposal Service: The ultimate disposal of (3-Methoxy-2-nitrophenyl)methanol must be conducted by a licensed professional waste disposal company[6]. Do not attempt to dispose of this chemical down the drain or in regular trash.
Incineration as the Preferred Method: For organic compounds containing nitrogen, such as nitro-aromatics, high-temperature incineration in a facility equipped with afterburners and scrubbers is often the recommended disposal method[6]. This ensures the complete destruction of the compound and minimizes environmental release.
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the disposal process for (3-Methoxy-2-nitrophenyl)methanol.
Caption: Disposal Workflow for (3-Methoxy-2-nitrophenyl)methanol
To prevent skin and eye contact with a potentially irritating and harmful substance[2][3][4].
Waste Classification
Hazardous Waste
Precautionary measure based on the chemical structure (nitro-aromatic) and data from similar compounds[5].
In-Lab Storage
Sealed, labeled, compatible container in a designated, ventilated area with secondary containment
To ensure safety, prevent spills, and comply with laboratory waste accumulation regulations[5].
Recommended Disposal Method
High-temperature incineration via a licensed disposal company
Ensures complete destruction of the organic compound, a common and effective method for nitro-aromatics[6].
Prohibited Disposal Methods
Drain disposal, regular trash
To prevent environmental contamination and non-compliance with hazardous waste regulations.
By adhering to these procedures, researchers can ensure that the final step in the lifecycle of (3-Methoxy-2-nitrophenyl)methanol is handled with the same level of scientific rigor and responsibility as its application in the laboratory.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 10375096, (3-Methoxy-2-nitrophenyl)methanol. Available from: [Link].
Capot Chemical. Material Safety Data Sheet for (3-methoxy-5-nitrophenyl)methanol. Available from: [Link].
Michigan Technological University. Hazardous Waste Disposal Procedures. Available from: [Link].
National Center for Biotechnology Information. PubChem Compound Summary for CID 15578709, (3-Methoxy-2-methylphenyl)methanol. Available from: [Link].
Navigating the Safe Handling of (3-Methoxy-2-nitrophenyl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate s...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling (3-Methoxy-2-nitrophenyl)methanol, a compound for which detailed toxicological data is not widely available. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from structurally similar compounds and established laboratory safety principles to create a robust framework for its safe utilization and disposal. The core principle underpinning this guidance is to treat (3-Methoxy-2-nitrophenyl)methanol as a potentially hazardous substance, minimizing exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.
Hazard Assessment: Understanding the Risks of Structurally Similar Compounds
Based on this data, (3-Methoxy-2-nitrophenyl)methanol should be presumed to be:
A potential cause of respiratory irritation [2][3].
The nitro group on the aromatic ring and the benzyl alcohol moiety are key structural alerts that warrant this cautious approach. Nitroaromatic compounds, as a class, are known for their potential toxicity, and their handling requires stringent safety measures.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory to prevent accidental exposure through inhalation, ingestion, or skin and eye contact. The following table outlines the minimum required PPE for handling (3-Methoxy-2-nitrophenyl)methanol.
Protection Type
Required PPE
Rationale and Best Practices
Engineering Controls
Chemical Fume Hood
All handling of solid (3-Methoxy-2-nitrophenyl)methanol and its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[4][5].
Eye and Face Protection
Safety Goggles with Side Shields
Protects against splashes and airborne particles. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles[6][7].
Skin Protection
Chemical-Resistant Gloves (Nitrile)
Nitrile gloves offer good protection against a range of chemicals. It is crucial to inspect gloves before use and to change them immediately if they become contaminated. Never touch surfaces outside the fume hood, such as doorknobs or pens, with contaminated gloves[4][7].
Laboratory Coat
A flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing from contamination[4].
Closed-Toe Shoes
Mandatory in any laboratory setting to protect feet from spills and falling objects[4].
Respiratory Protection
NIOSH-Approved Respirator
In the unlikely event that a chemical fume hood is not available or its function is compromised, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. A proper fit test is essential[3][6].
Operational Workflow for Safe Handling
A systematic approach to handling (3-Methoxy-2-nitrophenyl)methanol, from preparation to disposal, is critical for ensuring laboratory safety. The following workflow provides a step-by-step guide for researchers.
Pre-Handling Preparations
Designated Area: Establish a clearly marked, designated area within a chemical fume hood for all work with (3-Methoxy-2-nitrophenyl)methanol[5].
Gather Materials: Before commencing work, ensure all necessary equipment, including PPE, weighing paper, spatulas, solvents, and labeled waste containers, are inside the designated area[5].
Review Procedures: Thoroughly review the experimental protocol and this safety guide. Ensure you are familiar with the location and operation of emergency equipment, such as the safety shower and eyewash station.
Handling Procedures
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
Weighing: If weighing the solid compound, do so carefully within the fume hood to prevent the creation and dispersal of dust[3][5].
Solution Preparation: When preparing solutions, slowly add the solid (3-Methoxy-2-nitrophenyl)methanol to the solvent to prevent splashing[5].
Avoid Contamination: Do not touch surfaces outside the fume hood with contaminated gloves. If you need to leave the immediate work area, remove your gloves and lab coat following proper procedure[5][8].
Post-Handling and Decontamination
Decontaminate Equipment: All non-disposable equipment that has come into contact with (3-Methoxy-2-nitrophenyl)methanol should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough washing with soap and water.
Clean Work Area: The designated work area within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water.
Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and then eye protection.
Wash Hands: Always wash hands and arms thoroughly with soap and water after removing gloves and before leaving the laboratory[8].
Caption: A workflow diagram illustrating the key stages of safely handling (3-Methoxy-2-nitrophenyl)methanol.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are paramount to protecting both laboratory personnel and the environment.
Chemical Waste: All solutions and excess solid (3-Methoxy-2-nitrophenyl)methanol must be collected in a designated, clearly labeled hazardous waste container[4][5]. The container should be kept closed when not in use and stored in a secondary containment vessel within a ventilated area.
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be placed in a separate, sealed, and labeled hazardous waste bag or container[5].
Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not dispose of (3-Methoxy-2-nitrophenyl)methanol or its waste down the drain[3][4].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Incident
Emergency Protocol
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[3].
Ingestion
Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3].
Minor Spill
For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area as described above.
Major Spill
Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent the spill from spreading and entering drains. Only personnel with appropriate training and PPE should attempt to clean up a major spill.
By adhering to these protocols, researchers can confidently and safely handle (3-Methoxy-2-nitrophenyl)methanol, ensuring both personal safety and the integrity of their research.
References
Capot Chemical. Material Safety Data Sheet: (3-methoxy-5-nitrophenyl)methanol. [Link]